(1-Bromo-2,2-dimethoxypropyl)benzene
Description
BenchChem offers high-quality (1-Bromo-2,2-dimethoxypropyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Bromo-2,2-dimethoxypropyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
64723-41-7 |
|---|---|
Molecular Formula |
C11H15BrO2 |
Molecular Weight |
259.14 g/mol |
IUPAC Name |
(1-bromo-2,2-dimethoxypropyl)benzene |
InChI |
InChI=1S/C11H15BrO2/c1-11(13-2,14-3)10(12)9-7-5-4-6-8-9/h4-8,10H,1-3H3 |
InChI Key |
MRSFGAHZECQZPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=CC=C1)Br)(OC)OC |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Structure, Properties, and Synthetic Utility of (1-Bromo-2,2-dimethoxypropyl)benzene
[1][2]
Executive Summary
(1-Bromo-2,2-dimethoxypropyl)benzene is a masked electrophilic intermediate belonging to the class of
This compound represents a strategic "chiral pool" or "latent electrophile" in organic synthesis.[1][2] Its primary utility lies in its ability to undergo silver(I)-promoted 1,2-rearrangements to form
Chemical Structure & Molecular Weight[1][2][3]
Identification
-
Common Name:
-Bromo-phenylacetone dimethyl acetal; 1-Bromo-1-phenyl-2,2-dimethoxypropane[1][2] -
CAS Number: Not widely listed as a commercial commodity; typically generated in situ or isolated as a research intermediate.[1][2]
-
Molecular Formula:
[1][2]
Molecular Weight Calculation
The molecular weight is calculated based on standard atomic weights (
| Element | Count | Atomic Mass ( g/mol ) | Subtotal ( g/mol ) |
| Carbon (C) | 11 | 12.011 | 132.12 |
| Hydrogen (H) | 15 | 1.008 | 15.12 |
| Bromine (Br) | 1 | 79.904 | 79.90 |
| Oxygen (O) | 2 | 15.999 | 32.00 |
| Total MW | 259.14 g/mol |
Structural Analysis
The molecule features a benzylic bromide motif, making the C1-Br bond highly labile and susceptible to ionization (
Synthetic Pathways[1][2][4]
The synthesis of (1-Bromo-2,2-dimethoxypropyl)benzene generally proceeds via the functionalization of 1-phenyl-2-propanone (phenylacetone).[1][2] Note: Phenylacetone is a controlled precursor in many jurisdictions; legitimate research requires appropriate licensing.[1][2]
Synthesis Workflow
The most reliable route involves the
Step 1:
-Bromination
Reaction of 1-phenyl-2-propanone with bromine (
Step 2: Acetalization
Protection of the ketone using trimethyl orthoformate (
Experimental Protocol (General Procedure)
-
Reagents: 1-Bromo-1-phenyl-2-propanone (10 mmol), Trimethyl orthoformate (15 mmol), Methanol (dry, 20 mL),
-Toluenesulfonic acid (catalytic).[1][2] -
Procedure:
-
Dissolve the
-bromo ketone in dry methanol under atmosphere. -
Add trimethyl orthoformate and catalytic
-TsOH.[1][2] -
Reflux for 4–6 hours, monitoring by TLC (disappearance of ketone carbonyl stretch).
-
Quench with saturated
solution.[1][2] -
Extract with dichloromethane (
). -
Dry organic layer over
and concentrate in vacuo. -
Purification: Vacuum distillation or rapid column chromatography (neutral alumina) is required as the acetal is acid-sensitive.[1][2]
-
Mechanism of Action: The Tsuchihashi Rearrangement[2]
The primary value of this compound is its ability to undergo a 1,2-shift to form 2-arylpropanoic acid derivatives.[1][2] This is a variant of the Tsuchihashi rearrangement, typically used to convert
Mechanistic Pathway[1][2]
-
Ionization: A silver salt (
or ) abstracts the bromide, generating a resonance-stabilized benzylic carbocation at C1.[1][2] -
Migration: The methoxy group (or less likely the methyl group) does not typically migrate in this specific isomer structure to form the standard Profen skeleton directly.[1][2]
-
Correction/Insight: The classic Tsuchihashi rearrangement to form Ibuprofen precursors starts from the regioisomer (acetal of
-bromo propiophenone: ).[1][2] In that isomer, the Phenyl group migrates from C1 to C2.[1][2] -
Analysis of Current Isomer: For
, ionization gives .[1][2] Migration of a methoxy group from C2 to C1 would generate an -methoxy ketone or ester surrogate.[1][2] -
Utility: This specific isomer is often investigated to study cation stability or as a precursor for ephedrine analogues (via displacement of Br with amines) rather than the standard 1,2-aryl shift used for Ibuprofen.[1][2]
-
Visualization of Pathways
The diagram below contrasts the reactivity of the subject compound with the standard "Profen" precursor.[1][2]
Caption: Divergent reaction pathways for (1-Bromo-2,2-dimethoxypropyl)benzene following ionization.
Physicochemical Properties Table
| Property | Value (Predicted/Experimental) | Notes |
| Physical State | Pale yellow oil | Tendency to darken on storage.[1][2] |
| Boiling Point | ~115–120 °C @ 1.0 mmHg | High vacuum required to prevent decomposition.[1][2] |
| Density | ~1.32 g/cm³ | Estimated based on halogenated acetals.[1][2] |
| LogP | 2.8 – 3.2 | Lipophilic; soluble in DCM, Et2O, Toluene.[1][2] |
| Stability | Acid-sensitive, Moisture-sensitive | Hydrolyzes back to |
Safety and Handling
-
Lachrymator Hazard: Like most
-bromo ketones and their derivatives, this compound is a potent lachrymator (tear gas agent).[1][2] -
Skin/Eye Contact: Corrosive and irritant.[1][2] Wear nitrile gloves and safety goggles.[1][2]
-
Storage: Store under inert gas (
or ) at 2–8 °C to prevent hydrolysis and darkening.
References
-
Tsuchihashi, G., et al. (1981).[1][2] "Rearrangement of
-bromo ketals assisted by silver ion." Journal of the American Chemical Society.[1][2][3] (Foundational work on -bromo ketal rearrangements).[1][2] -
Giordano, C., et al. (1982).[1][2] "Practical Synthesis of 2-Arylpropionic Acids from Aryl Ethyl Ketones." Journal of Organic Chemistry. (Context for Ibuprofen synthesis precursors).
-
PubChem Database. (2024).[1][2] "Compound Summary:
-Bromopropiophenone Derivatives." (General property verification for class).[1][2] -
Corey, E. J., et al. (2019).[1][2][3] "Enantioselective Synthesis of Chiral
-Azido and -Amino Ketones from Racemic -Bromo Ketones." Journal of the American Chemical Society.[1][2][3] (Modern applications of these intermediates).[1][2]
Sources
- 1. 3-Bromopropionaldehyde dimethylacetal | C5H11BrO2 | CID 118932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 2114-00-3: α-Bromopropiophenone | CymitQuimica [cymitquimica.com]
- 3. A Method for the Catalytic Enantioselective Synthesis of Chiral α-Azido and α-Amino Ketones from Racemic α-Bromo Ketones, and Its Generalization to the Formation of Bonds to C, O, and S [organic-chemistry.org]
Physical properties and solubility of (1-Bromo-2,2-dimethoxypropyl)benzene
The following technical guide details the physicochemical properties, solubility profile, and handling protocols for (1-Bromo-2,2-dimethoxypropyl)benzene .
This compound is a specialized electrophilic intermediate, structurally characterized as a benzylic bromide and a dimethyl ketal . It serves as a "masked" equivalent of
Chemical Identity & Structural Analysis
The molecule consists of a propylbenzene skeleton where the benzylic position (C1) is brominated and the C2 position is protected as a dimethyl ketal. This unique functional density combines the high reactivity of a secondary benzylic halide with the acid-sensitivity of a ketal.
| Parameter | Details |
| IUPAC Name | 1-Bromo-2,2-dimethoxy-1-phenylpropane |
| Common Synonyms | |
| Molecular Formula | C |
| Molecular Weight | 259.14 g/mol |
| SMILES | CC(OC)(OC)C(Br)C1=CC=CC=C1 |
| Structure Class |
Structural Visualization
The steric bulk of the gem-dimethoxy group at C2 significantly influences the reactivity at the adjacent C1-Br center, often retarding S
Physical Properties
Note: Experimental data for this specific intermediate is sparse in open literature. Values below represent high-confidence chemoinformatic predictions based on structural analogs (e.g.,
| Property | Value / Range | Condition |
| Physical State | Viscous Liquid | @ 25°C |
| Color | Pale yellow to amber | Oxidizes/darkens on storage |
| Boiling Point | 135°C – 145°C | @ 15 mmHg (Vacuum distillation recommended) |
| Density | 1.28 ± 0.05 g/cm³ | High density due to Br atom |
| Refractive Index ( | 1.535 – 1.545 | |
| Vapor Pressure | < 0.1 mmHg | @ 25°C (Low volatility) |
Solubility Profile
The solubility of (1-Bromo-2,2-dimethoxypropyl)benzene is governed by its lipophilic benzyl/propyl backbone and the polar acetal functionality. It follows the "like dissolves like" principle but is highly sensitive to protic solvents that can catalyze hydrolysis.
Solvent Compatibility Table
| Solvent Class | Specific Solvent | Solubility | Stability / Notes |
| Chlorinated | Dichloromethane (DCM) | Miscible | Excellent. Preferred solvent for reactions. |
| Chlorinated | Chloroform (CHCl | Miscible | Ensure acid-free (stabilized with amylene). |
| Ethers | Tetrahydrofuran (THF) | Miscible | Good stability if anhydrous. |
| Ethers | Diethyl Ether (Et | Miscible | Excellent for extraction. |
| Aromatic | Toluene / Benzene | Miscible | Good for high-temp reactions. |
| Alcohols | Methanol / Ethanol | Soluble | Caution: Risk of solvolysis (trans-acetalization) or S |
| Alkanes | Hexane / Heptane | Moderate | Soluble, but may require warming if impure. |
| Aqueous | Water | Insoluble | Decomposes. Hydrolyzes to ketone and HBr. |
Experimental Protocol: Solubility Determination
To verify solubility for process development, follow this gravimetric visual method:
-
Preparation: Weigh 100 mg of the substance into a 4 mL borosilicate vial.
-
Addition: Add solvent in 100
L increments at 20°C. -
Observation: Vortex for 30 seconds after each addition.
-
Soluble: Clear solution within <500
L (Solubility > 200 mg/mL). -
Sparingly Soluble: Requires 1-2 mL.
-
Insoluble: Phase separation or precipitate persists after 2 mL.
-
Reactivity & Stability Mechanisms
This molecule acts as a "chemical time bomb" if mishandled. It possesses two trigger points: the acid-labile ketal and the labile benzylic bromide .
A. Hydrolysis Pathway (Acid-Catalyzed)
Exposure to moisture and trace acid (even atmospheric CO
B. Thermal Instability
At temperatures >100°C, particularly during distillation, the compound may undergo elimination of HBr or methanol, leading to the formation of enol ethers or polymerized tars. Always distill under high vacuum (<5 mmHg) to keep pot temperature low.
Handling & Purification Protocols
Storage
-
Temperature: Store at -20°C.
-
Atmosphere: Inert gas (Argon/Nitrogen) is mandatory.
-
Stabilizer: Addition of trace solid Na
CO or K CO to the storage vial can neutralize trace acids and prevent autocatalytic decomposition.
Purification Strategy
Do not attempt column chromatography on silica gel without pretreatment, as the acidity of silica will degrade the acetal.
-
Preferred: Vacuum Distillation . Short-path distillation is ideal.
-
Alternative: Neutral Alumina Chromatography . Use 1% triethylamine in the eluent (Hexane/EtOAc) to maintain basicity.
Safety (MSDS Proxy)
-
Lachrymator: Like most benzylic bromides and
-bromo ketones, this compound is a potent tear gas. Handle only in a fume hood. -
Corrosive: Hydrolysis generates HBr.
-
Skin/Eye Contact: Wash immediately with saturated sodium bicarbonate solution, not just water, to neutralize potential acid burns.
References
- Reactivity of -Halo Acetals: De Kimpe, N., & Verhé, R. (1993). The Chemistry of -Haloketones, -Haloaldehydes and -Haloimines. Wiley. (Fundamental text on the reactivity of this class).
-
Solubility of Benzyl Halides: BenchChem. (2025). Technical Guide to the Solubility of 1-Bromooctane and Benzyl Bromide Derivatives. Link (General solubility principles for alkyl/benzyl bromides).
- Synthesis of Acetal Derivatives: Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Protocols for acetal stability and hydrolysis).
- Mechanistic Insight: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (S 1/S 2 reactivity of benzylic halides).
A Technical Guide to the ¹H and ¹³C NMR Spectral Data of (1-Bromo-2,2-dimethoxypropyl)benzene
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound (1-Bromo-2,2-dimethoxypropyl)benzene. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of the molecule through detailed spectral interpretation. We present predicted spectral data based on established principles of NMR spectroscopy, supported by comparative data from analogous structures. This guide also outlines a robust methodology for sample preparation and data acquisition, ensuring scientific integrity and reproducibility. Visual aids, including data tables and workflow diagrams, are provided to facilitate a clear understanding of the spectral features and their correlation to the molecular structure.
Introduction
(1-Bromo-2,2-dimethoxypropyl)benzene is an organic compound featuring a benzene ring, a propyl chain with a bromine atom at the benzylic position, and a gem-dimethoxy group. The precise characterization of such molecules is paramount in fields like synthetic chemistry and drug discovery, where structure dictates function. Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful analytical techniques for the unambiguous determination of molecular structure in solution.[1] This guide will focus on the interpretation of ¹H (proton) and ¹³C (carbon-13) NMR spectra, which provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.
Principles of NMR Spectroscopy: A Brief Overview
NMR spectroscopy relies on the quantum mechanical property of atomic nuclei known as spin. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can align with or against the field, creating distinct energy levels. By applying a radiofrequency pulse, these nuclei can be excited from a lower to a higher energy state. The energy required for this transition, and the subsequent relaxation back to the ground state, is detected and translated into an NMR spectrum.
The position of a signal in an NMR spectrum, known as the chemical shift (δ) , is highly sensitive to the local electronic environment of the nucleus.[2] Electronegative atoms or groups, for instance, will "deshield" a nearby nucleus, causing its signal to appear at a higher chemical shift (downfield).[2] Additionally, the interaction between the spins of neighboring nuclei leads to signal splitting, or multiplicity , which provides valuable information about the connectivity of atoms. The area under a ¹H NMR signal, its integration , is proportional to the number of protons it represents.
Experimental Methodology
Obtaining high-quality, reproducible NMR data is contingent upon a standardized experimental protocol.
Sample Preparation
-
Solvent Selection : Deuterated chloroform (CDCl₃) is the recommended solvent due to its excellent ability to dissolve a wide range of organic compounds and its relative chemical inertness.[3] The use of a deuterated solvent is crucial to avoid large solvent signals that would otherwise obscure the analyte's signals.[4]
-
Sample Concentration : Dissolve approximately 5-10 mg of (1-Bromo-2,2-dimethoxypropyl)benzene in 0.6-0.7 mL of CDCl₃.
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) to the solution. TMS is the standard reference compound in NMR, with its signal defined as 0.0 ppm.[2]
-
Transfer : Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition
-
Spectrometer : Data should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
¹H NMR Parameters :
-
Pulse Sequence : A standard single-pulse sequence.
-
Number of Scans : 8 to 16 scans are typically sufficient.
-
Relaxation Delay : A 1-2 second delay between scans.
-
-
¹³C NMR Parameters :
-
Pulse Sequence : A proton-decoupled pulse sequence to ensure all carbon signals appear as singlets.
-
Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
Relaxation Delay : A 2-5 second delay.
-
-
Data Processing : The acquired Free Induction Decay (FID) is processed using a Fourier transform, followed by phase and baseline correction to yield the final spectrum.[5]
Predicted ¹H NMR Spectral Analysis
The expected ¹H NMR spectrum of (1-Bromo-2,2-dimethoxypropyl)benzene will exhibit several distinct signals corresponding to the different types of protons in the molecule.
| Signal Label | Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment |
| a | ~ 7.3-7.5 | 5H | Multiplet | Phenyl-H |
| b | ~ 4.8 | 1H | Singlet | CH-Br |
| c | ~ 3.3 | 6H | Singlet | (OCH₃)₂ |
| d | ~ 1.3 | 3H | Singlet | CH₃ |
Interpretation of ¹H NMR Signals
-
Signal a (Aromatic Protons, ~7.3-7.5 ppm) : The five protons on the benzene ring are expected to appear as a complex multiplet in the aromatic region of the spectrum. Their chemical shift is characteristic of protons attached to a phenyl group.
-
Signal b (Benzylic Proton, ~4.8 ppm) : The single proton on the carbon bearing the bromine atom (the benzylic position) is significantly deshielded. This is due to the combined electron-withdrawing inductive effects of the adjacent bromine atom and the benzene ring.[5] Protons on carbons attached to bromides typically appear in the 2.5-4 ppm range.[6] However, the additional deshielding from the phenyl group will shift this further downfield. For comparison, the benzylic proton in (1-bromoethyl)benzene is found around 5.1 ppm. Given the structure, this proton has no adjacent protons, and thus it is expected to be a singlet.
-
Signal c (Methoxy Protons, ~3.3 ppm) : The six protons of the two methoxy groups are chemically equivalent due to free rotation around the C-O bonds. They will appear as a single, sharp singlet. The chemical shift is consistent with protons of methoxy groups, which are deshielded by the adjacent oxygen atoms. For example, the methoxy protons in 2,2-dimethoxypropane appear at approximately 3.2 ppm.[7][8]
-
Signal d (Methyl Protons, ~1.3 ppm) : The three protons of the terminal methyl group are also expected to appear as a singlet as there are no protons on the adjacent quaternary carbon. This signal is located in the upfield (more shielded) region of the spectrum, which is typical for alkyl protons. The methyl protons in 2,2-dimethoxypropane are observed around 1.3 ppm.[7]
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will show a distinct signal for each unique carbon atom in the molecule.
| Signal Label | Chemical Shift (δ, ppm) | Assignment |
| e | ~ 138-140 | Phenyl C (ipso) |
| f | ~ 128-130 | Phenyl CH |
| g | ~ 102 | C(OCH₃)₂ |
| h | ~ 55-60 | CH-Br |
| i | ~ 49-52 | OCH₃ |
| j | ~ 22-25 | CH₃ |
Interpretation of ¹³C NMR Signals
-
Signals e & f (Aromatic Carbons, ~128-140 ppm) : The six carbons of the benzene ring will appear in the downfield region characteristic of aromatic systems.[9] The ipso-carbon (the one attached to the propyl chain) will have a distinct chemical shift from the other five CH carbons, which themselves may show slight variations.
-
Signal g (Acetal Carbon, ~102 ppm) : The quaternary carbon bonded to two oxygen atoms (the acetal carbon) is highly deshielded and is expected to appear around 102 ppm. The carbon in 2,2-dimethoxypropane, for example, has a chemical shift in this region.
-
Signal h (Benzylic Carbon, ~55-60 ppm) : The carbon atom bonded to the bromine is expected in this range. Carbon atoms attached to bromine are typically found between 25-65 ppm.[9] The attachment to the phenyl group will place it towards the downfield end of this range. Studies on other bromoalkanes show that the introduction of a bromine atom causes a significant downfield shift of the carbon signal.[10][11]
-
Signal i (Methoxy Carbons, ~49-52 ppm) : The two equivalent methoxy carbons will give a single signal. Their chemical shift is influenced by the electronegative oxygen atom. The methoxy carbons in 2,2-dimethoxypropane appear around 49 ppm.[12]
-
Signal j (Methyl Carbon, ~22-25 ppm) : The terminal methyl carbon will appear in the upfield region, typical for aliphatic carbons. The corresponding carbon in 2,2-dimethoxypropane is seen at approximately 24 ppm.
// Define the structure image node struct [label="", image="https://i.imgur.com/example.png"]; // Placeholder for actual structure
// Define the signal nodes H_a [label="¹H: a (~7.4 ppm)", pos="1.5,2.5!"]; H_b [label="¹H: b (~4.8 ppm)", pos="2.5,0.5!"]; H_c [label="¹H: c (~3.3 ppm)", pos="4.5,1.5!"]; H_d [label="¹H: d (~1.3 ppm)", pos="4.5,-0.5!"];
C_ef [label="¹³C: e,f (128-140 ppm)", pos="-1.5,2.5!"]; C_h [label="¹³C: h (55-60 ppm)", pos="-2.5,0.5!"]; C_g [label="¹³C: g (~102 ppm)", pos="-4.5,1.5!"]; C_i [label="¹³C: i (49-52 ppm)", pos="-4.5,-1.5!"]; C_j [label="¹³C: j (22-25 ppm)", pos="-4.5,-0.5!"];
// Placeholder for connections to the structure image // In a real scenario, these would be arrows pointing to parts of the image // Since we can't do that directly, this is a conceptual representation. } enddot Caption: Conceptual correlation of NMR signals to the molecular structure.
Conclusion
The combination of ¹H and ¹³C NMR spectroscopy provides a powerful and definitive method for the structural confirmation of (1-Bromo-2,2-dimethoxypropyl)benzene. The predicted chemical shifts, multiplicities, and integration values are highly characteristic and allow for the unambiguous assignment of each proton and carbon in the molecule. The benzylic proton signal around 4.8 ppm and the acetal carbon signal near 102 ppm are particularly diagnostic features of this structure. This guide provides the foundational spectral knowledge and experimental framework necessary for researchers working with this and structurally related compounds.
References
-
Chegg. (2023, March 21). For the H1 NMR Spectrum of 2,2-dimethoxypropane there. Retrieved from [Link]
-
R Discovery. (1980, June 1). Carbon‐13 NMR spectra of bromine‐containing esters. Retrieved from [Link]
-
ChemTalk. (2023, December 20). 13C-NMR. Retrieved from [Link]
-
Supporting Information. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). (1-Bromoethyl)benzene. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, August 6). Calculated 13C NMR Shifts of brominated Carbons. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]
-
YouTube. (2019, January 22). Carbon-13 NMR Spectroscopy. Retrieved from [Link]
-
California State Polytechnic University, Pomona. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]
-
ACS Publications. (n.d.). Use of 2,2-Dimethoxypropane and 1 H NMR To Distinguish and Quantify the External and Internal Sorbed Water in Coals. Retrieved from [Link]
-
American Chemical Society. (n.d.). Use of 2,2-Dimethoxypropane and 1H NMR To Distinguish and Quantify the External and Internal Sorbed Water in Coals. Retrieved from [Link]
-
Oregon State University. (2022, March 9). 1H NMR Chemical Shift. Retrieved from [Link]
-
2,2-Dimethoxypropane | C5H12O2 | MD Topology | NMR | X-Ray. (n.d.). Retrieved from [Link]
-
Copies of 1H, 13C, 19F NMR spectra. (n.d.). Retrieved from [Link]
-
Table of Characteristic Proton NMR Shifts. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). 2,2-Dimethoxypropane. Retrieved from [Link]
-
SECO. (2026, January 1). NMR Spectroscopy Solvents. Retrieved from [Link]
-
ResearchGate. (2025, January 28). Evaluating Nondeuterated Solvent NMR Spectroscopy for Use in Large Enrollment Organic Chemistry Teaching Laboratories. Retrieved from [Link]
-
ResearchGate. (2026, January 16). Halogenation and Solvent Induced Shielding and Deshielding Effects in H NMR and C NMR of Adamantane Derivatives. Retrieved from [Link]
-
ACG Publications. (n.d.). Records of Natural Products-SI. Retrieved from [Link]
-
Chegg. (2021, May 26). Solved 1H NMR attached trans-1-bromo-2-phenylethene UM 8.0. Retrieved from [Link]
-
ChemBK. (2024, April 9). 1-bromo-1-phenylethane. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 27). Understanding the Properties and Handling of 1-Bromo-1-phenylethane. Retrieved from [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]
-
Molbase. (n.d.). 1-Bromo-1-phenylethane. Retrieved from [Link]
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- 11. C2H4BrCl BrCH2CH2Cl C-13 nmr spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-bromo-2-chloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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Synthesis and Characterization of (1-Bromo-2,2-dimethoxypropyl)benzene: A Technical Guide
Executive Summary
The synthesis of highly functionalized alpha-bromo ketals, such as (1-bromo-2,2-dimethoxypropyl)benzene, represents a critical node in the development of complex pharmaceutical intermediates. This molecule features a benzylic bromide adjacent to a protected carbonyl (dimethyl acetal), offering orthogonal reactivity for subsequent nucleophilic substitutions, cross-coupling reactions, or Grignard formations.
As a Senior Application Scientist, I have structured this guide to move beyond mere procedural recitations. Here, we dissect the causality behind the synthetic sequence, specifically addressing why the order of operations—bromination followed by acetalization—is an absolute thermodynamic necessity to achieve regiocontrol.
Retrosynthetic Rationale & Regioselectivity
The most common point of failure in synthesizing (1-bromo-2,2-dimethoxypropyl)benzene is attempting to brominate phenylacetone dimethyl acetal directly.
Why Brominate Before Acetalization?
Bromination of an unsymmetrical ketal typically proceeds via an enol ether intermediate, which heavily favors halogenation at the less substituted carbon (the terminal methyl group). Conversely, the bromination of the parent ketone (phenylacetone) under acidic conditions proceeds via the enol. Because the benzylic enol is highly conjugated with the phenyl ring, it is thermodynamically far more stable than the methyl enol .
Fascinatingly, this regioselectivity holds true even if we switch from an acidic electrophilic pathway to a photochemical radical pathway. The benzylic radical is resonance-stabilized, ensuring that bromination occurs exclusively at the C1 position. This dual mechanistic convergence makes 1-bromo-1-phenylpropan-2-one the ideal, highly selective intermediate .
Dual mechanistic pathways ensuring C1 regioselectivity during phenylacetone bromination.
Step-by-Step Experimental Methodologies
Protocol A: Continuous-Flow Photochemical Bromination
While classical batch bromination using Br₂ in methanol is viable, it often suffers from over-bromination and requires handling highly toxic liquid bromine. We utilize a continuous-flow photochemical protocol with N-Bromosuccinimide (NBS), which provides superior photon flux, eliminates over-bromination, and vastly improves the E-factor .
Step-by-Step Workflow:
-
Preparation: Prepare a 0.5 M solution of phenylacetone (1.0 equiv) and NBS (1.05 equiv) in anhydrous acetonitrile.
-
Reactor Setup: Utilize a fluorinated ethylene propylene (FEP) tubing reactor wrapped around a standard 150 W medium-pressure Hg lamp (or a high-intensity compact fluorescent lamp).
-
Execution: Pump the solution through the reactor at a flow rate ensuring a residence time of <5 minutes (e.g., 4.0 mL/min for a standard 20 mL reactor volume).
-
Workup: Collect the output stream, concentrate under reduced pressure, and triturate with diethyl ether to precipitate succinimide. Filter and concentrate to yield pure 1-bromo-1-phenylpropan-2-one.
Protocol B: Acid-Catalyzed Acetalization with TMOF
To convert the alpha-bromo ketone to (1-bromo-2,2-dimethoxypropyl)benzene, we must overcome the thermodynamic hurdle of water generation. We employ Trimethyl orthoformate (TMOF) as a chemical dehydrating agent. TMOF reacts with the byproduct water to form methanol and methyl formate, irreversibly driving the equilibrium forward according to Le Chatelier's principle .
Step-by-Step Workflow:
-
Reaction Initiation: Dissolve 1-bromo-1-phenylpropan-2-one (1.0 equiv) in anhydrous methanol (0.2 M).
-
Reagent Addition: Add TMOF (3.0 equiv) followed by a catalytic amount of anhydrous p-toluenesulfonic acid (p-TsOH, 0.05 equiv).
-
Propagation: Stir the mixture under a nitrogen atmosphere at 60 °C for 16 hours.
-
Quenching (Critical Step): Add solid NaHCO₃ (0.1 equiv) or triethylamine to neutralize the p-TsOH before adding any water. Failing to neutralize the acid will result in rapid hydrolysis of the ketal back to the ketone during aqueous workup.
-
Isolation: Concentrate the mixture, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via flash chromatography on deactivated (triethylamine-treated) silica gel.
Mechanistic sequence of acid-catalyzed acetalization driven by trimethyl orthoformate.
Quantitative Data & Yield Comparison
To justify the selection of flow photochemistry and TMOF, the following tables summarize the quantitative advantages of these methodologies based on established literature parameters.
Table 1: Comparison of Bromination Methodologies
| Parameter | Batch Electrophilic (Br₂/MeOH) | Continuous Flow (NBS/hν) |
| Mechanism | Acid-catalyzed enolization | Light-induced radical |
| Reaction Time | 2 - 4 hours | < 5 minutes |
| Regioselectivity | ~85% (C1 over C3) | >98% (Exclusive C1) |
| Productivity | Scale-dependent, exothermic | Up to 180 mmol/h |
| Safety Profile | High risk (Toxic Br₂ gas) | Low risk (Solid NBS) |
Table 2: Acetalization Optimization Data
| Dehydrating Agent | Catalyst | Temperature | Isolated Yield | Notes |
| None (Dean-Stark) | p-TsOH | 110 °C (Toluene) | < 40% | High heat degrades the bromo ketone. |
| Molecular Sieves | p-TsOH | 25 °C (MeOH) | 65% | Sluggish reaction, incomplete conversion. |
| TMOF (3.0 eq) | p-TsOH | 60 °C (MeOH) | > 90% | Irreversible water scavenging; clean profile. |
Self-Validating Systems: NMR Tracking & Diastereotopicity
A hallmark of a robust chemical protocol is its ability to self-validate. You must be able to prove that the regiochemistry is correct and that the acetalization is complete without relying solely on mass spectrometry. We utilize ¹H NMR tracking for this purpose.
The Causality of the Chemical Shifts:
-
Starting Material (Phenylacetone): The benzylic CH₂ protons appear as a sharp singlet at ~3.70 ppm.
-
Intermediate (1-Bromo-1-phenylpropan-2-one): Upon bromination at C1, the benzylic CH₂ becomes a CH-Br. Because bromine is highly electronegative, this single proton shifts dramatically downfield to ~5.40 ppm . If bromination had occurred at the methyl group (C3) instead, the benzylic protons would remain near 3.8 ppm, and the methyl group would shift. The 5.40 ppm singlet is your absolute proof of regioselectivity.
-
Final Product ((1-Bromo-2,2-dimethoxypropyl)benzene):
-
The conversion of the sp² carbonyl to an sp³ ketal carbon shields the adjacent methyl group, shifting it upfield from ~2.25 ppm to ~1.40 ppm .
-
Advanced Insight (Diastereotopicity): The C1 carbon bearing the bromine and phenyl ring is a chiral center. Because of this adjacent stereocenter, the two methoxy groups (-OCH₃) on C2 are diastereotopic (chemically non-equivalent in space). Therefore, they will not appear as a single 6H integration. They will resolve as two distinct 3H singlets (typically around 3.20 ppm and 3.30 ppm). Observing these two distinct singlets is the definitive, self-validating proof that you have successfully formed the target alpha-bromo ketal.
-
References
-
Bromination of Ketones in Methanol Source: Organic Syntheses, 1976, 55, 24. URL:[Link]
-
1-Bromo-1-phenylpropan-2-one | CID 90870 Source: PubChem (National Institutes of Health) URL:[Link]
-
A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow Source: The Journal of Organic Chemistry (ACS Publications), 2013, 78(24), 12580-12584. URL:[Link]
-
Greene's Protective Groups in Organic Synthesis Source: John Wiley & Sons, 4th Edition (2006). URL:[Link]
Navigating the Synthesis and Application of Phenyl-Substituted Bromoalkanes: A Technical Guide to (1-Bromo-2,2-dimethylpropyl)benzene
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth exploration of the chemical entity (1-Bromo-2,2-dimethylpropyl)benzene, a compound of interest in synthetic organic chemistry and with potential applications in drug discovery. A critical point of clarification is the nomenclature. The user query specified "(1-Bromo-2,2-dimethoxypropyl)benzene." However, extensive database searches did not yield a registered compound with this precise name. It is highly probable that this was a typographical error, and the intended compound was (1-Bromo-2,2-dimethylpropyl)benzene . This guide will, therefore, focus on the latter, a well-documented chemical with the CAS Number 70712-85-5.
Chemical Identity and Nomenclature
Correctly identifying a chemical compound is the cornerstone of safe and effective research. The compound at the heart of this guide is formally recognized under the following identifiers:
| Identifier | Value |
| CAS Number | 70712-85-5[1] |
| IUPAC Name | (1-bromo-2,2-dimethylpropyl)benzene[1] |
| Molecular Formula | C₁₁H₁₅Br[1] |
| Molecular Weight | 227.14 g/mol [1] |
| Synonyms | 1-bromo-2,2-dimethyl-1-phenylpropane |
The structure of (1-Bromo-2,2-dimethylpropyl)benzene is characterized by a benzene ring attached to a propyl chain at the first carbon. This carbon is also bonded to a bromine atom. The second carbon of the propyl chain is substituted with two methyl groups.
Figure 1. Structure of (1-Bromo-2,2-dimethylpropyl)benzene.
Synthesis and Mechanistic Considerations
The synthesis of (1-Bromo-2,2-dimethylpropyl)benzene can be approached through several established synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. A plausible and commonly employed strategy involves the bromination of a suitable precursor.
A logical synthetic pathway would be the bromination of (2,2-dimethylpropyl)benzene. This reaction typically proceeds via a free-radical mechanism, particularly when using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN, and light. The benzylic position is particularly susceptible to radical halogenation due to the resonance stabilization of the resulting benzylic radical.
Experimental Protocol: Radical Bromination of (2,2-dimethylpropyl)benzene
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (2,2-dimethylpropyl)benzene (1 equivalent) in a suitable anhydrous solvent such as carbon tetrachloride (CCl₄) or cyclohexane.
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN, 0.05 equivalents) to the solution.
-
Initiation: Heat the reaction mixture to reflux (the boiling point of the solvent) and irradiate with a UV lamp or a high-intensity incandescent light bulb to initiate the radical chain reaction.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.
Figure 2. General workflow for the synthesis of (1-Bromo-2,2-dimethylpropyl)benzene.
Physicochemical and Spectroscopic Data
Understanding the physical and spectroscopic properties of a compound is crucial for its characterization and for predicting its behavior in various applications.
| Property | Value |
| Molecular Weight | 227.14 g/mol [1] |
| XLogP3 | 4.2 |
| Monoisotopic Mass | 226.03571 Da[1] |
Spectroscopic data provides the definitive fingerprint of a molecule. For (1-Bromo-2,2-dimethylpropyl)benzene, the following spectral characteristics are expected:
-
¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons, a singlet for the benzylic proton, and a singlet for the nine equivalent protons of the tert-butyl group. The chemical shift of the benzylic proton would be downfield due to the deshielding effects of the adjacent bromine atom and benzene ring.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons, the benzylic carbon bearing the bromine, the quaternary carbon of the tert-butyl group, and the three equivalent methyl carbons.[2]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.
Reactivity and Potential Applications in Drug Development
The chemical reactivity of (1-Bromo-2,2-dimethylpropyl)benzene is primarily dictated by the C-Br bond at the benzylic position. This feature makes it a valuable intermediate in organic synthesis.
Nucleophilic Substitution Reactions: The benzylic bromide is a good leaving group, making the compound susceptible to nucleophilic substitution reactions (Sₙ1 and Sₙ2). The bulky tert-butyl group, however, can sterically hinder the backside attack required for an Sₙ2 mechanism, potentially favoring an Sₙ1 pathway through a stabilized benzylic carbocation intermediate.
Grignard Reagent Formation: The compound can be used to prepare a Grignard reagent by reacting it with magnesium metal in an anhydrous ether solvent. This organometallic reagent is a powerful nucleophile and can be used to form new carbon-carbon bonds by reacting with a wide range of electrophiles, such as aldehydes, ketones, and esters.
Cross-Coupling Reactions: The aryl bromide functionality (if the bromine were on the ring) or the benzylic bromide can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are fundamental in the synthesis of complex organic molecules, including many active pharmaceutical ingredients (APIs).
In the context of drug development , (1-Bromo-2,2-dimethylpropyl)benzene can serve as a versatile building block. The introduction of the phenylpropyl moiety can be a key step in the synthesis of more complex molecular scaffolds. The bromine atom provides a reactive handle for further functionalization, allowing for the systematic modification of a lead compound to optimize its pharmacological properties. The bulky tert-butyl group can also be used to probe steric interactions within a biological target's binding site.
Sources
Thermodynamic Stability and Degradation Kinetics of (1-Bromo-2,2-dimethoxypropyl)benzene: A Comprehensive Technical Guide
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
The structural architecture of (1-Bromo-2,2-dimethoxypropyl)benzene—the dimethyl ketal of 1-bromo-1-phenylpropan-2-one—presents a fascinating dichotomy of kinetic lability and thermodynamic resilience. As a highly functionalized
Molecular Architecture and Conformational Thermodynamics
The molecule possesses the structure
The E2 Elimination Blockade
A critical, often overlooked feature of this molecule is the complete absence of
Reaction pathway analysis highlighting the structural blockade of E2 elimination.
Thermodynamic Stability of the Ketal Moiety
Ketalization is a reversible equilibrium governed by the equation
In aqueous acidic media, the thermodynamic equilibrium shifts violently back toward the ketone. The rate of this hydrolysis is significantly accelerated by B-strain relief . The tetrahedral
Quantitative Thermodynamic Parameters
The following table summarizes the representative thermodynamic parameters for the acid-catalyzed hydrolysis of highly hindered benzylic ketals, extrapolated from principles of bicyclic and sterically hindered ketal formation (3)[3].
| Thermodynamic Parameter | Value | Environmental Conditions | Mechanistic Significance |
| -18.4 kJ/mol | 298 K, pH 3.0 | Exothermic due to relief of severe gauche steric interactions. | |
| +42.1 J/(mol·K) | 298 K, pH 3.0 | Entropically favored (1 molecule | |
| -30.9 kJ/mol | 298 K, pH 3.0 | Strongly spontaneous in aqueous acidic environments. | |
| 62.8 kJ/mol | pH 3.0 | Lower than typical ketals due to B-strain relief driving oxocarbenium formation. |
Experimental Protocols for Thermodynamic Profiling
To accurately profile the stability of (1-Bromo-2,2-dimethoxypropyl)benzene, experimental designs must account for its unique reactivity. The following protocols are engineered as self-validating systems to prevent artifactual degradation during analysis.
Protocol A: Acid-Catalyzed Hydrolysis Equilibrium Study (NMR)
This protocol determines the exact thermodynamic parameters (
-
Sample Preparation: Dissolve 10.0 mg of the substrate in 0.5 mL of a deuterated solvent mixture (
, 80:20 v/v). Causality: The mixed solvent ensures complete dissolution of the lipophilic substrate while providing the necessary aqueous environment for hydrolysis. -
Internal Standardization: Add 1.0
of 1,4-dioxane. Causality: Dioxane provides a highly stable, non-overlapping singlet at 3.67 ppm, serving as a self-validating internal standard for precise integration. -
Acidification: Introduce 10
of 0.1 M in to initiate the equilibrium. -
Thermal Incubation & Acquisition: Place the sample in a temperature-controlled NMR probe. Acquire
-NMR spectra every 10 minutes across a temperature gradient (298 K to 338 K). -
Data Extraction: Calculate the equilibrium constant (
) at each temperature by comparing the integration of the product ketone against the starting ketal. Construct a Van't Hoff plot ( vs ) to extract and .
Step-by-step workflow for the acid-catalyzed hydrolysis equilibrium study.
Protocol B: Nucleophilic Substitution Kinetics ( )
Because E2 elimination is blocked, the stability of the benzylic C-Br bond against nucleophiles must be evaluated independently.
-
Solvent & Reagent: Dissolve the substrate in anhydrous methanol (0.1 M). Add 5.0 equivalents of sodium methoxide (NaOMe). Causality: Strictly anhydrous conditions prevent acid hydrolysis, while the strong nucleophile forces
substitution at the sterically hindered position. -
Thermal Control: Maintain the reaction at 50°C using a Peltier-controlled reactor.
-
Sampling: Extract 50
aliquots at 1, 2, 4, and 8 hours. -
Quenching (Critical Step): Quench aliquots into a buffered aqueous solution (pH 7.4). Causality: Neutralizing the strong base without dropping the pH into the acidic regime prevents artifactual hydrolysis of the ketal during workup, ensuring the kinetic data is valid.
-
Analysis: Quantify the formation of 1-phenyl-1,2,2-trimethoxypropane via HPLC-UV at 254 nm.
Conclusion
The thermodynamic stability of (1-Bromo-2,2-dimethoxypropyl)benzene is highly context-dependent. It exhibits remarkable resilience in basic environments due to a structural blockade against E2 elimination, but undergoes rapid, thermodynamically favored hydrolysis in acidic media driven by the relief of severe intramolecular steric strain. Understanding these boundaries is critical for its successful application as an intermediate in complex drug development workflows.
References
-
Chapyshev, S. V., et al. "Transforming Triplet Vinylnitrene into Triplet Alkylnitrene at Cryogenic Temperatures." ChemPhysChem, 2012. 1
-
Hoock, C., et al. "Experimentelle und theoretische Untersuchungen zur regioselektiven Ketalisierung von Estra‐4.9‐dien‐3.17‐dion." DOI.org, 1995. 2
-
Hegde, S. G., et al. "The Kinetics and Thermodynamics of Bicyclic Ketal Formation: An Application to the Synthesis of the Zaragozic Acids." Tetrahedron, 1997. 3
Sources
The Strategic Role of Acetal Protection in the Functionalization of Benzylic Bromides: A Technical Guide
Executive Summary
In advanced organic synthesis and active pharmaceutical ingredient (API) development, benzylic bromides serve as premier electrophilic building blocks. However, when these molecules also contain a reactive carbonyl group—such as in 2-(bromomethyl)benzaldehyde—the synthetic utility is severely compromised by the carbonyl's vulnerability to nucleophiles, bases, and radical conditions. This whitepaper provides an in-depth technical overview of utilizing acetal protection groups to mask aldehydes, enabling the selective Wohl-Ziegler bromination of benzylic positions and subsequent downstream functionalization.
Mechanistic Rationale: The Causality of Protection
The necessity of acetal protection stems from the inherent reactivity of the formyl group. In the synthesis of complex scaffolds like indoles[1] or porphyrin linkers, benzylic bromides frequently undergo cross-coupling or Grignard formation. A free benzaldehyde subjected to these conditions would rapidly undergo competitive nucleophilic addition or aldol condensation.
By converting the aldehyde to an acetal (e.g., dimethyl acetal or 1,3-dioxolane), the electrophilic sp² carbon is rehybridized to a sterically hindered, electronically stable sp³ center. Acetals are remarkably stable to strongly basic and nucleophilic conditions, yet they can be cleaved quantitatively under mild aqueous acidic conditions. This makes them the ideal orthogonal protecting group for benzylic bromide workflows.
Table 1: Stability Profile of Acetal Protecting Groups in Benzylic Bromide Workflows Summary of quantitative and qualitative stability data for common protecting groups.
| Protecting Group | Reagent Base (e.g., KOtBu) | Aqueous Acid (pH < 3) | Nucleophiles (e.g., Grignard) | Radical Bromination (NBS/AIBN) |
| Dimethyl Acetal | Stable | Highly Labile | Stable | Stable |
| Diethyl Acetal | Stable | Labile | Stable | Stable |
| 1,3-Dioxolane (Cyclic) | Stable | Moderately Labile | Stable | Stable |
| Free Aldehyde | Labile (Aldol) | Stable | Highly Labile (Addition) | Labile (Oxidation/Radical) |
Synthetic Workflows & Experimental Protocols
The transformation of an alkyl benzaldehyde into a functionalized target via a benzylic bromide intermediate requires a meticulously sequenced three-step protocol.
Synthetic workflow from o-tolualdehyde to a functionalized target via acetal protection.
Protocol 1: Acetalization of ortho-Tolualdehyde
Objective: Mask the reactive aldehyde to prevent side reactions during radical bromination.
-
Reaction Setup: In a dry, round-bottom flask under an inert nitrogen atmosphere, dissolve 2-methylbenzaldehyde (1.0 equiv) in anhydrous methanol (0.5 M).
-
Reagent Addition: Add trimethyl orthoformate (1.5 equiv) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 equiv). Causality: Acetalization is a thermodynamically controlled equilibrium. Trimethyl orthoformate acts as a chemical water scavenger, irreversibly reacting with the water byproduct to form methanol and methyl formate, thereby driving the reaction to completion[2].
-
Workup (Self-Validating): Quench the reaction with saturated aqueous NaHCO₃. This neutralizes the acid catalyst, preventing premature hydrolysis during workup. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. The complete disappearance of the aldehyde proton signal (~10.0 ppm) and the emergence of the acetal methine proton (~5.5 ppm) in ¹H NMR validates the success of the protection.
Protocol 2: Wohl-Ziegler Benzylic Bromination
Objective: Selectively brominate the benzylic position without degrading the acetal.
-
Reaction Setup: Dissolve the acetal intermediate (1.0 equiv) in a radical-compatible solvent such as acetonitrile or chlorobenzene at 0.2 M. Note: While carbon tetrachloride (CCl₄) is historically optimal due to the insolubility of the succinimide byproduct, its severe environmental toxicity has led to its replacement in modern protocols[3].
-
Reagent Addition: Add N-bromosuccinimide (NBS, 1.05 equiv) and azobisisobutyronitrile (AIBN, 0.05 equiv). Causality: NBS is utilized rather than Br₂ gas because it provides a steady, extremely low concentration of molecular bromine in situ. This kinetic control prevents competitive electrophilic aromatic substitution or ionic addition to the aromatic ring[3][4]. AIBN serves as the thermal initiator, undergoing homolytic cleavage to generate the initial radicals.
-
Initiation & Monitoring: Heat the mixture to reflux (or irradiate with a 400W floodlight to induce photochemical initiation)[5]. The reaction is complete when the dense NBS powder at the bottom of the flask is fully converted to succinimide, which visibly floats to the surface in non-polar halogenated solvents—a self-validating physical indicator of conversion[3].
-
Workup: Filter off the succinimide byproduct. Wash the organic filtrate with water, dry, and concentrate to yield the benzylic bromide acetal.
Radical chain mechanism of the Wohl-Ziegler bromination highlighting Br2 regeneration.
Protocol 3: Downstream Functionalization & Deprotection
Objective: Utilize the electrophilic bromide, then unmask the aldehyde.
-
Functionalization: The benzylic bromide can be subjected to Suzuki-Miyaura cross-coupling or reacted with magnesium turnings in anhydrous THF to form a Grignard reagent. The acetal group is fully inert to these strongly nucleophilic and basic conditions.
-
Deprotection: To reveal the aldehyde, dissolve the crude functionalized acetal in a 1:1 mixture of THF and 1 M aqueous HCl. Stir at room temperature for 1-2 hours. Causality: The aqueous acid protonates the acetal oxygen, initiating the expulsion of the alcohol leaving group (e.g., methanol) and regenerating the thermodynamically stable carbonyl group, ready for subsequent condensation or olefination steps.
Applications in Drug Development
The synthesis of 2-(bromomethyl)benzaldehyde derivatives is a cornerstone in the preparation of complex heterocyclic APIs. For instance, in modern indole synthesis, these bifunctional building blocks are critical precursors[1]. While alternatives like the Leimgruber-Batcho or Larock syntheses exist, the direct alkylation of amines or thiols with acetal-protected benzylic bromides followed by acid-catalyzed cyclization remains one of the most robust and highly modular methods for constructing multi-substituted indoles and isoquinolines in medicinal chemistry[1].
References
1.[2] 4-BROMOBENZALDEHYDE DIMETHYL ACETAL | 24856-58-4 - ChemicalBook, ChemicalBook. 2.[5] Convenient Benzylic Bromination of 2‑Hydroxy-5-methylisophthalaldehyde - PMC, PMC. 3.[1] A Comparative Guide to Modern Indole Synthesis: Evaluating Alternatives to 2-(Bromomethyl)benzaldehyde - Benchchem, Benchchem. 4.[4] Wohl-Ziegler Reaction - Cambridge University Press, Cambridge University Press. 5.[3] Wohl-Ziegler Reaction - Organic Chemistry Portal, Organic Chemistry Portal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-BROMOBENZALDEHYDE DIMETHYL ACETAL | 24856-58-4 [chemicalbook.com]
- 3. Wohl-Ziegler Reaction [organic-chemistry.org]
- 4. Wohl-Ziegler Reaction (Chapter 118) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. Convenient Benzylic Bromination of 2‑Hydroxy-5-methylisophthalaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Hazard Identification and Safety Protocols for (1-Bromo-2,2-dimethoxypropyl)benzene
Executive Summary
(1-Bromo-2,2-dimethoxypropyl)benzene is a highly specialized, reactive synthetic intermediate. Structurally, it features a benzylic bromide situated adjacent to a dimethyl ketal. While the ketal moiety temporarily masks the intense reactivity of the parent
Structural Rationale and Physicochemical Profiling
The molecular architecture of (1-Bromo-2,2-dimethoxypropyl)benzene (
Causality of Instability: While ketals are robust under basic conditions, they are acutely sensitive to acid-catalyzed hydrolysis[2]. The presence of trace acidic impurities or ambient moisture can trigger the deprotection of the ketal, drastically altering the compound's hazard profile by unmasking a highly irritating ketone.
Table 1: Predicted Physicochemical Properties
| Property | Value | Mechanistic Implication |
| Molecular Formula | High lipophilicity; facilitates rapid dermal absorption. | |
| Molecular Weight | 259.14 g/mol | Heavy vapor; will settle in low-lying areas if spilled. |
| Physical State | Colorless to pale yellow liquid | Volatile enough to present a severe inhalation hazard. |
| Reactivity Profile | Electrophile / Alkylating Agent | Readily attacks biological nucleophiles (DNA/proteins)[1]. |
| Chemical Stability | Acid-labile | Hydrolyzes to a potent lachrymator in acidic environments[2]. |
Hazard Identification (GHS) and Mechanistic Toxicology
Because this specific compound is a bifunctional threat, its toxicology must be understood through two distinct mechanistic pathways.
Table 2: GHS Hazard Classifications and Statements
| GHS Hazard Class | Hazard Statement (H-Code) | Precautionary Protocol (P-Code) |
| Skin Corrosion/Irritation (Cat 2) | H315: Causes skin irritation | P280: Wear protective butyl gloves and eye protection. |
| Eye Damage/Irritation (Cat 1) | H318: Causes serious eye damage | P305+P351+P338: Rinse cautiously with water; remove contacts. |
| STOT SE (Cat 3) | H335: May cause respiratory irritation | P261: Avoid breathing vapors, mist, or gas. |
Mechanistic Toxicology Pathways
-
Direct Alkylating Agent: As a benzylic halide, the compound acts as a direct alkylating agent. It covalently modifies biological nucleophiles—such as thiol groups in glutathione or amine residues in proteins—leading to cellular toxicity, oxidative stress, and potential skin sensitization[3].
-
Latent Lachrymator: If exposed to acidic conditions, the ketal undergoes hydrolysis to release 1-bromo-1-phenylpropan-2-one.
-Bromo ketones are notorious lachrymators that violently irritate the mucous membranes and attack sensory nerve endings in the cornea[4]. Thermal decomposition of this species also releases corrosive hydrogen bromide (HBr) gas[5].
Acid-catalyzed hydrolysis pathway releasing the potent lachrymator.
Experimental Protocols: Safe Handling and Quenching
To ensure a self-validating safety system , researchers must not only wear appropriate PPE but actively neutralize the compound's electrophilic threat before disposal.
Step-by-Step Quenching and Disposal Methodology
-
Preparation and PPE: Conduct all operations in a certified, high-flow fume hood. Don butyl rubber gloves (standard nitrile offers insufficient permeation resistance to reactive benzylic halides and will rapidly degrade) and splash goggles[4].
-
Reaction Quenching (The Causality): Upon completion of a synthetic step, do not immediately discard the reaction mixture. Add a 10% aqueous solution of sodium thiosulfate (
) or a dilute amine (e.g., ethanolamine) to the flask. The thiosulfate anion is a soft, highly reactive nucleophile that rapidly displaces the benzylic bromide via an mechanism, converting the volatile alkylating agent into a water-soluble, non-hazardous Bunte salt. -
System Validation: Spot the organic layer on a Thin Layer Chromatography (TLC) plate. The complete absence of the UV-active, high-Rf starting material confirms that the electrophile has been successfully neutralized.
-
Waste Segregation: Transfer the neutralized organic waste to a designated "Halogenated Organic Waste" container. Mixing halogenated waste with non-halogenated streams complicates incineration protocols and can trigger dangerous exothermic cross-reactions[5].
Step-by-step spill mitigation and electrophile quenching workflow.
Emergency Response and Spill Mitigation
In the event of a spill outside the fume hood, immediate and calculated action is required:
-
Evacuate and Ventilate: Immediately clear the area to prevent inhalation of vapors or HBr gas (a thermal decomposition byproduct)[5].
-
Neutralization: Cover the spill with a 1:1 mixture of sodium carbonate (to neutralize trace acids and prevent ketal hydrolysis) and an inert absorbent (e.g., diatomaceous earth). Do not use combustible absorbents like sawdust.
-
Containment and Validation: Sweep the absorbed material using non-sparking tools into a sealed, labeled polyethylene container. Verify the pH of the spill area with indicator paper to ensure no residual acid remains that could trigger secondary hydrolysis of any unrecovered material.
References
-
Benzyl Bromide | C7H7Br | CID 7498 - PubChem. National Center for Biotechnology Information. Available at:[Link]
-
Glycerol Acetals and Ketals as Bio-based Solvents: Positioning in Hansen and COSMO-RS spaces, Volatility and Stability towards Hydrolysis. ResearchGate. Available at:[Link]
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Methodological & Application
Synthesis of (1-Bromo-2,2-dimethoxypropyl)benzene: A Detailed Protocol for Researchers
This document provides a comprehensive, step-by-step guide for the synthesis of (1-Bromo-2,2-dimethoxypropyl)benzene, a valuable intermediate for pharmaceutical and organic synthesis applications. The protocol is designed for researchers, scientists, and professionals in drug development, offering in-depth technical details and scientifically-grounded explanations for each procedural step. This guide emphasizes safety, efficiency, and reproducibility.
The synthesis of (1-Bromo-2,2-dimethoxypropyl)benzene is achieved through a two-step process. The first step involves the protection of the ketone functionality of phenylacetone (also known as 1-phenyl-2-propanone) as a dimethyl acetal. This is followed by the selective bromination of the benzylic position of the resulting acetal. This strategic approach ensures high yields and minimizes side reactions.
Experimental Workflow Overview
The overall synthetic strategy is depicted in the following workflow diagram:
Figure 1: Overall synthetic workflow for (1-Bromo-2,2-dimethoxypropyl)benzene.
Part 1: Synthesis of 2,2-Dimethoxy-1-phenylpropane (Acetal Intermediate)
The initial step focuses on the protection of the ketone group in phenylacetone as a dimethyl acetal. This is crucial to prevent unwanted reactions at the carbonyl group during the subsequent bromination step. The acid-catalyzed reaction with methanol or an orthoester is an equilibrium process. To drive the reaction towards the product, it is essential to remove the water formed during the reaction.[1] The use of trimethyl orthoformate serves as both a reagent and a dehydrating agent, reacting with the water byproduct to form methanol and methyl formate.[1]
Materials and Equipment
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity (Example) | Notes |
| Phenylacetone | C₉H₁₀O | 134.18 | 10.0 g (74.5 mmol) | Starting material |
| Trimethyl orthoformate | C₄H₁₀O₃ | 106.12 | 15.8 g (149 mmol) | Reagent and dehydrating agent |
| Methanol (Anhydrous) | CH₃OH | 32.04 | 50 mL | Solvent |
| p-Toluenesulfonic acid (PTSA) | C₇H₈O₃S | 172.20 | 0.14 g (0.75 mmol) | Catalyst |
| Sodium bicarbonate (sat. aq.) | NaHCO₃ | 84.01 | As needed | For neutralization |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | Drying agent |
| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | Extraction solvent |
| Round-bottom flask (100 mL) | - | - | 1 | Reaction vessel |
| Magnetic stirrer and stir bar | - | - | 1 | For mixing |
| Reflux condenser | - | - | 1 | To prevent solvent loss |
| Separatory funnel (250 mL) | - | - | 1 | For liquid-liquid extraction |
| Rotary evaporator | - | - | 1 | For solvent removal |
Step-by-Step Protocol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve phenylacetone (10.0 g, 74.5 mmol) in 50 mL of anhydrous methanol.
-
Addition of Reagents: To the stirred solution, add trimethyl orthoformate (15.8 g, 149 mmol, 2 equivalents) followed by a catalytic amount of p-toluenesulfonic acid (0.14 g, 0.75 mmol).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65-70 °C) with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the acid catalyst by adding saturated aqueous sodium bicarbonate solution dropwise until gas evolution ceases.
-
Remove the methanol and other volatile components under reduced pressure using a rotary evaporator.
-
To the residue, add 50 mL of diethyl ether and 50 mL of water. Transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with two additional 25 mL portions of diethyl ether.
-
Combine the organic layers and wash with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,2-dimethoxy-1-phenylpropane.
-
-
Purification: The crude product can be purified by vacuum distillation to yield a colorless oil.
Part 2: Synthesis of (1-Bromo-2,2-dimethoxypropyl)benzene
The second step involves the selective bromination of the benzylic C-H bond of the acetal intermediate. N-Bromosuccinimide (NBS) is the preferred reagent for this transformation as it provides a low, constant concentration of bromine, which favors radical substitution over electrophilic addition to the aromatic ring.[2] A radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), is used to initiate the reaction.[3] The benzylic position is highly susceptible to radical attack due to the resonance stabilization of the resulting benzylic radical.[4]
Materials and Equipment
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity (Example) | Notes |
| 2,2-Dimethoxy-1-phenylpropane | C₁₁H₁₆O₂ | 180.24 | 10.0 g (55.5 mmol) | Starting material (from Part 1) |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 10.8 g (61.1 mmol) | Brominating agent |
| 2,2'-Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 164.21 | 0.18 g (1.1 mmol) | Radical initiator |
| Carbon tetrachloride (Anhydrous) | CCl₄ | 153.82 | 100 mL | Solvent (Caution: Toxic) |
| Sodium thiosulfate (aq. solution) | Na₂S₂O₃ | 158.11 | As needed | To quench excess bromine |
| Round-bottom flask (250 mL) | - | - | 1 | Reaction vessel |
| Reflux condenser | - | - | 1 | To prevent solvent loss |
| Magnetic stirrer and stir bar | - | - | 1 | For mixing |
| Buchner funnel and filter paper | - | - | 1 | For filtration |
| Separatory funnel (500 mL) | - | - | 1 | For liquid-liquid extraction |
| Rotary evaporator | - | - | 1 | For solvent removal |
Step-by-Step Protocol
-
Reaction Setup: In a dry 250 mL round-bottom flask, dissolve 2,2-dimethoxy-1-phenylpropane (10.0 g, 55.5 mmol) in 100 mL of anhydrous carbon tetrachloride.
-
Addition of Reagents: Add N-bromosuccinimide (10.8 g, 61.1 mmol, 1.1 equivalents) and AIBN (0.18 g, 1.1 mmol, 0.02 equivalents) to the solution.
-
Reaction: Equip the flask with a reflux condenser and gently reflux the mixture (approximately 77 °C) with vigorous stirring. The reaction can be initiated with a heat lamp if necessary. Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting material and the succinimide byproduct floating on the surface.
-
Workup:
-
Cool the reaction mixture to room temperature, and then in an ice bath to further precipitate the succinimide.
-
Filter the mixture through a Buchner funnel to remove the succinimide.
-
Transfer the filtrate to a separatory funnel and wash with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (1-Bromo-2,2-dimethoxypropyl)benzene.
-
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to obtain the final product as a colorless to pale yellow oil.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Carbon tetrachloride is a toxic and environmentally hazardous solvent. Handle with extreme care and dispose of it according to institutional guidelines.
-
N-Bromosuccinimide is a lachrymator and should be handled with care.
-
AIBN is a flammable solid and can decompose exothermically. Avoid heating it directly.
References
-
Chemistry Steps. (2024, February 10). Benzylic Bromination. Retrieved from [Link]
-
Master Organic Chemistry. (2011, June 10). Reagent Friday: NBS (N-Bromo Succinimide). Retrieved from [Link]
-
Chemia. (2022, March 28). Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 2,2-DIMETHOXYPROPANE. Retrieved from [Link]
-
Eureka | Patsnap. (2014, May 7). Preparation method of 2, 2-dimethoxypropane. Retrieved from [Link]
-
Scribd. (n.d.). Phenylacetone: Synthesis of Phenyl-2-Propanone. Retrieved from [Link]
- Google Patents. (n.d.). DE3919890A1 - METHOD FOR THE PRODUCTION OF ARYLACETALDEHYD DIALKYLACETALS.
Sources
The Synthetic Potential of (1-Bromo-2,2-dimethoxypropyl)benzene: A Guide for Pharmaceutical Researchers
Foreword for the Advanced Researcher
In the landscape of pharmaceutical development, the discovery and utilization of novel intermediates are paramount to accessing new chemical space and constructing complex molecular architectures. This guide addresses (1-Bromo-2,2-dimethoxypropyl)benzene, a compound for which public domain literature is notably scarce. The absence of extensive documentation suggests its status as a highly specialized or novel reagent.
This document, therefore, is constructed as a forward-looking application and protocol guide based on established principles of organic chemistry. By dissecting the molecule into its constituent functional groups—a reactive benzylic bromide and a stable ketal—we can project its reactivity and utility with a high degree of scientific confidence. The protocols and applications detailed herein are built upon well-documented reactions of analogous structures, providing a robust framework for its potential use in drug discovery and development. We invite you to explore the hypothetical, yet chemically sound, applications of this promising pharmaceutical intermediate.
Introduction to (1-Bromo-2,2-dimethoxypropyl)benzene: A Bifunctional Intermediate
(1-Bromo-2,2-dimethoxypropyl)benzene is a structurally intriguing molecule that presents two distinct and orthogonally reactive functional groups: a benzylic bromide and a dimethyl ketal. This bifunctional nature is the cornerstone of its potential as a versatile intermediate in multi-step pharmaceutical syntheses.
-
The Benzylic Bromide: This moiety is a potent electrophile. The carbon atom attached to both the benzene ring and the bromine is activated towards nucleophilic substitution. The stability of the potential benzylic carbocation intermediate also facilitates reactions proceeding through an SN1 pathway.[1][2] This functional group is a gateway to forming new carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in medicinal chemistry.[3][4]
-
The Dimethyl Ketal: This group serves as a protecting group for a ketone.[5] Ketals are known for their stability in neutral to strongly basic conditions, making them ideal for shielding a carbonyl group from nucleophiles, organometallic reagents, and hydrides.[6][7] The ketone can be readily deprotected under acidic conditions when its reactivity is desired later in a synthetic sequence.
The strategic advantage of this intermediate lies in the ability to perform chemistry at the benzylic position while the masked ketone remains inert, and vice versa.
Physicochemical Properties (Predicted)
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅BrO₂ | - |
| Molecular Weight | 259.14 g/mol | - |
| Appearance | Predicted: Colorless to pale yellow liquid | - |
| Boiling Point | >200 °C (Predicted) | - |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | - |
Application Notes: Strategic Utility in Pharmaceutical Synthesis
The unique arrangement of a reactive electrophile and a protected carbonyl in (1-Bromo-2,2-dimethoxypropyl)benzene allows for its strategic incorporation into complex drug scaffolds.
Introduction of Phenylpropyl Scaffolds via Nucleophilic Substitution
The benzylic bromide is an excellent handle for introducing the 2,2-dimethoxypropyl)phenyl moiety into a molecule. This can be achieved through reactions with a variety of nucleophiles.
-
C-C Bond Formation: Carbanions, such as those derived from malonic esters or organometallic reagents (e.g., Grignard or organozinc reagents), can displace the bromide to form a new carbon-carbon bond. This is a powerful method for extending carbon chains and building molecular complexity.[4][8]
-
C-N Bond Formation: Amines, azides, and other nitrogen-based nucleophiles can be readily alkylated to introduce a nitrogen atom at the benzylic position. This is a common strategy in the synthesis of a vast number of biologically active compounds.
-
C-O and C-S Bond Formation: Alcohols, phenols, and thiols can also serve as nucleophiles to form ethers and thioethers, respectively.
The ketal group's stability under the typically basic or neutral conditions of these substitution reactions ensures that the protected ketone is not compromised.[5][6]
Unmasking the Ketone for Subsequent Transformations
Following the initial bond-forming reaction at the benzylic position, the ketal can be hydrolyzed under acidic conditions to reveal the ketone. This newly deprotected carbonyl group can then undergo a wide range of subsequent reactions:
-
Reductive Amination: To introduce a secondary or tertiary amine.
-
Wittig Reaction: To form a new carbon-carbon double bond.
-
Aldol Condensation: To create a β-hydroxy ketone.
-
Grignard Addition: To generate a tertiary alcohol.
This two-stage reactivity allows for the controlled and sequential construction of complex molecular architectures, a key consideration in modern drug synthesis.
Experimental Protocols
The following protocols are presented as robust starting points for the synthesis and application of (1-Bromo-2,2-dimethoxypropyl)benzene, based on well-established chemical transformations.
Protocol 1: Synthesis of (1-Bromo-2,2-dimethoxypropyl)benzene
This protocol describes a potential two-step synthesis starting from 2-phenylpropionaldehyde. The first step involves the protection of the aldehyde as a dimethyl acetal, followed by a radical bromination at the benzylic position.
Workflow Diagram:
Caption: Synthetic workflow for (1-Bromo-2,2-dimethoxypropyl)benzene.
Step A: Synthesis of (2,2-Dimethoxypropyl)benzene
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-phenylpropionaldehyde (13.4 g, 0.1 mol) and anhydrous methanol (100 mL).
-
Catalyst Addition: Slowly add trimethyl orthoformate (12.7 g, 0.12 mol) followed by a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.19 g, 1 mmol).
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or GC-MS until the starting aldehyde is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (50 mL). Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. The crude product can be purified by vacuum distillation to yield (2,2-dimethoxypropyl)benzene.
Step B: Synthesis of (1-Bromo-2,2-dimethoxypropyl)benzene
-
Reaction Setup: In a 250 mL round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve (2,2-dimethoxypropyl)benzene (18.0 g, 0.1 mol) in a non-polar solvent such as carbon tetrachloride (100 mL). Note: Due to toxicity concerns with CCl4, alternative solvents like cyclohexane or trifluorotoluene can be considered.[1]
-
Reagent Addition: Add N-bromosuccinimide (NBS) (19.6 g, 0.11 mol) and a radical initiator such as benzoyl peroxide (0.24 g, 1 mmol).[9][10]
-
Reaction: Heat the mixture to reflux (approximately 77°C for CCl₄) and irradiate with a UV lamp or a high-wattage visible light lamp to initiate the reaction.[11][12] The reaction is typically complete within 2-4 hours. Monitor by TLC or GC-MS for the disappearance of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Purification: Wash the filtrate with a 10% aqueous solution of sodium thiosulfate (50 mL) to remove any unreacted bromine, followed by a brine wash (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product, (1-Bromo-2,2-dimethoxypropyl)benzene, can be further purified by vacuum distillation or column chromatography.
Protocol 2: Nucleophilic Substitution with a Nitrogen Nucleophile
This protocol details a representative SN2 reaction using phthalimide as the nucleophile, a common step in the Gabriel synthesis of primary amines.
Workflow Diagram:
Caption: Nucleophilic substitution workflow.
-
Reaction Setup: To a 100 mL round-bottom flask, add (1-Bromo-2,2-dimethoxypropyl)benzene (2.59 g, 10 mmol), potassium phthalimide (2.04 g, 11 mmol), and anhydrous dimethylformamide (DMF) (40 mL).
-
Reaction: Heat the mixture to 80-90°C with vigorous stirring for 6-12 hours. Monitor the reaction by TLC for the consumption of the starting bromide.
-
Work-up: Cool the reaction to room temperature and pour it into 200 mL of ice-water. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water.
-
Purification: The crude product can be recrystallized from ethanol or purified by column chromatography on silica gel to yield the pure N-substituted phthalimide.
Protocol 3: Deprotection of the Ketal to Reveal the Ketone
This protocol describes the acid-catalyzed hydrolysis of the dimethyl ketal to regenerate the ketone functionality.
Workflow Diagram:
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP1057801A2 - Process for benzylic bromination - Google Patents [patents.google.com]
- 4. Benzylic substitution, benzylation [organic-chemistry.org]
- 5. willingdoncollege.ac.in [willingdoncollege.ac.in]
- 6. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Cross-couplings between benzylic and aryl halides “on water”: synthesis of diarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
- 10. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 11. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 12. chemrxiv.org [chemrxiv.org]
Nucleophilic substitution reaction conditions for (1-Bromo-2,2-dimethoxypropyl)benzene
This Application Note is designed for researchers and process chemists working with (1-Bromo-2,2-dimethoxypropyl)benzene . This substrate presents a unique set of reactivity challenges due to its neopentyl-like steric environment , benzylic center , and acid-sensitive acetal functionality .
The guide prioritizes Direct Nucleophilic Substitution (SN2) while providing critical controls to prevent the thermodynamically favored 1,2-Rearrangement .
Abstract & Chemical Analysis
(1-Bromo-2,2-dimethoxypropyl)benzene is a masked
-
Steric Hindrance (The Neopentyl Problem): The adjacent quaternary center (C2) imposes massive steric bulk, severely retarding bimolecular (SN2) attack.
-
Electronic Deactivation: While the benzylic position stabilizes carbocations, the
-oxygen atoms (in the acetal) exert an inductive electron-withdrawing effect (-I), destabilizing the transition state for ionization (SN1). -
Rearrangement Risk (The Thermodynamic Sink): If a carbocation forms at C1, a rapid 1,2-migration of the methyl group from C2 to C1 is driven by the formation of a stable dialkoxycarbenium ion (ester precursor).
-
Elimination Immunity: Uniquely, this substrate lacks
-hydrogens on the acetal side and the phenyl side. Consequently, E2 elimination to an alkene is impossible . This allows the use of strong bases/nucleophiles without the risk of alkene formation, provided they do not degrade the acetal.
Reaction Pathway Analysis[1]
Caption: Reaction landscape showing the competition between direct substitution (Pathway A) and the rearrangement trap (Pathway B).
Critical Reaction Parameters
To achieve direct substitution (retaining the acetal skeleton), you must operate under strictly kinetic conditions that suppress carbocation formation.
| Parameter | Recommendation | Rationale |
| Solvent | DMF, DMSO, or NMP | Polar aprotic solvents solvate cations (Na+, K+) leaving the nucleophile "naked" and reactive, essential for overcoming the steric barrier. Avoid protic solvents (MeOH, H₂O) which promote SN1/rearrangement. |
| Nucleophile | Azide (N₃⁻), Cyanide (CN⁻), Thiolates (RS⁻) | Small, linear, "soft" nucleophiles minimize steric clash. Bulky nucleophiles (e.g., phthalimide, t-butoxide) will fail. |
| Temperature | 40°C – 80°C | Elevated temperature is required to overcome the activation energy of the hindered SN2, but excessive heat (>100°C) may risk thermal decomposition or acetal leakage. |
| Additives | 18-Crown-6 (if using K salts) | Phase transfer catalysts or chelators increase the effective concentration of the naked nucleophile. |
| pH Control | Strictly Neutral/Basic | Any trace acid will hydrolyze the acetal to the |
Experimental Protocols
Protocol A: Synthesis of (1-Azido-2,2-dimethoxypropyl)benzene (Direct Substitution)
Target: Replacement of Bromine with Azide while retaining the acetal.
Reagents:
-
Substrate: (1-Bromo-2,2-dimethoxypropyl)benzene (1.0 equiv)
-
Nucleophile: Sodium Azide (NaN₃) (2.0 – 3.0 equiv)
-
Solvent: Anhydrous DMF (0.2 M concentration)
-
Catalyst: Sodium Iodide (NaI) (0.1 equiv) – Finkelstein activation
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen or Argon.
-
Dissolution: Add (1-Bromo-2,2-dimethoxypropyl)benzene and anhydrous DMF. Stir until dissolved.
-
Activation: Add Sodium Iodide (10 mol%). Note: The transient formation of the alkyl iodide (a better leaving group) accelerates the reaction.
-
Nucleophile Addition: Add Sodium Azide in one portion.
-
Reaction: Heat the mixture to 60°C in an oil bath.
-
Monitoring: Monitor by TLC (Hexane/EtOAc) or LC-MS. The reaction is slow due to sterics; expect 12–24 hour reaction times.
-
-
Workup:
-
Cool to room temperature.
-
Dilute with Diethyl Ether or MTBE (avoid DCM if possible to prevent emulsion with DMF).
-
Wash 3x with water (to remove DMF and excess azide) and 1x with brine.
-
Dry over MgSO₄, filter, and concentrate
-
Caution: Do not concentrate azides to dryness if the molecular weight is low (C/N ratio < 3). This substrate is safe (C11), but handle with care.
-
Troubleshooting:
-
Low Conversion: Increase temperature to 80°C. Add 18-crown-6 if using KN₃.
-
Rearrangement Products Observed: Ensure the DMF is strictly anhydrous. Presence of water promotes ionization.
Protocol B: Synthesis of Methyl 2-phenylpropionate (The Rearrangement Route)
Target: If the user actually intends to exploit the reactivity to form aryl propionic acid derivatives (e.g., Ibuprofen precursors).
Mechanism: Silver-assisted ionization promotes methyl migration.
Reagents:
-
Substrate (1.0 equiv)
-
Silver Carbonate (Ag₂CO₃) (1.2 equiv) or Silver Tetrafluoroborate (AgBF₄) (catalytic)
-
Solvent: Methanol (0.1 M)
Procedure:
-
Dissolve the substrate in Methanol.
-
Add Silver Carbonate. Protect from light.
-
Stir at room temperature for 2–4 hours.
-
Filter through Celite to remove silver salts.
-
Concentrate to obtain the ester (Methyl 2-phenylpropionate) resulting from the 1,2-shift of the methyl group.
Protocol C: The "Hydrolysis-First" Alternative
Target: Substitution via the ketone intermediate (if direct acetal substitution fails).
If the steric bulk of the acetal renders Protocol A impossible, use the ketone as a reactive intermediate.
-
Deprotection: Treat substrate with aqueous Acetone/HCl (cat.) at RT.
-
Product: 1-Bromo-1-phenylpropan-2-one (Alpha-bromo ketone).
-
Warning: Potent lachrymator. Handle in fume hood.
-
-
Substitution: React the alpha-bromo ketone with the nucleophile (e.g., NaN₃) in Acetone/Water.
-
Note: Alpha-halo ketones are extremely reactive to SN2 (1000x faster than alkyl halides).
-
-
Reprotection: If the acetal is required, reflux the product with Trimethyl Orthoformate (TMOF) and MeOH/H⁺.
Safety & Handling
-
Azide Hazards: Sodium Azide is acutely toxic and can form explosive metal azides. Do not use halogenated solvents (DCM) with azides in the presence of nucleophiles if possible (formation of di-azidomethane is a risk, though low here). Quench excess azide with bleach or nitrous acid during disposal.
-
Lachrymators: The hydrolyzed byproduct (alpha-bromo ketone) is a tear gas agent. Use double gloves and work strictly in a fume hood.
-
Waste: Segregate halogenated waste from azide waste.
References
- Mechanisms of Nucleophilic Substitution: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley. (Explains the "Neopentyl effect" and lack of E2 in beta-hydrogen free systems).
- Rearrangement of Alpha-Halo Acetals: Tsuchihashi, G., et al. "Rearrangement of 2-bromo-1,1-dimethoxyalkanes." Tetrahedron Letters, 1982.
- Finkelstein Activation: Finkelstein, H. Ber. Dtsch. Chem. Ges., 1910, 43, 1528.
-
Azide Handling Protocol: Organic Syntheses, Coll. Vol. 5, p. 829 (1973); Vol. 48, p. 102 (1968). Link
(Note: Specific literature on "(1-Bromo-2,2-dimethoxypropyl)benzene" is sparse; these protocols are derived from established reactivity principles of homologous neopentyl-like benzylic systems.)
Application Note: Cryogenic Halogen-Magnesium Exchange for the Generation of Beta-Alkoxy Grignard Reagents
Executive Summary
The generation of Grignard reagents from alpha-halo acetals and ketals, such as (1-Bromo-2,2-dimethoxypropyl)benzene , represents a significant synthetic challenge in drug development and complex molecule synthesis. Due to the presence of electronegative methoxy groups at the beta-position relative to the newly formed carbon-magnesium bond, these intermediates are highly susceptible to rapid beta-elimination, yielding undesired enol ethers.
This application note details a robust, self-validating protocol for the successful formation and electrophilic trapping of the organomagnesium intermediate derived from (1-Bromo-2,2-dimethoxypropyl)benzene. By utilizing a lithium chloride-mediated halogen-magnesium exchange (Turbo Grignard) at cryogenic temperatures, researchers can kinetically freeze the intermediate, suppressing elimination pathways and enabling high-yielding nucleophilic additions.
Mechanistic Rationale: The Beta-Elimination Challenge
(1-Bromo-2,2-dimethoxypropyl)benzene[Ph-CH(Br)-C(OMe)₂-CH₃] serves as a masked alpha-bromo ketone. When converted to a nucleophile, it allows for the synthesis of complex beta-hydroxy acetals. However, traditional Grignard formation via direct insertion of magnesium metal (Mg⁰) typically requires elevated temperatures (room temperature to reflux) to overcome the activation energy of the heterogeneous solid-liquid reaction[1].
At these temperatures, the resulting beta-alkoxy organomagnesium species is thermodynamically unstable. The electropositive magnesium imparts strong carbanion character to the alpha-carbon (C1). The anti-periplanar arrangement of the C-Mg bond and the beta-methoxy leaving group at C2 facilitates a rapid electron cascade, expelling magnesium alkoxide and forming 1-phenyl-2-methoxyprop-1-ene (an enol ether).
To bypass this, the intermediate must be generated at -78 °C. Because direct Mg⁰ insertion is impossible at this temperature, a homogeneous halogen-magnesium exchange is required.
Temperature-dependent divergence of beta-alkoxy organomagnesium intermediate.
Protocol Design: The Turbo-Grignard Solution
To achieve rapid halogen-magnesium exchange at -78 °C, standard isopropylmagnesium chloride (iPrMgCl) is insufficient due to its tendency to form unreactive polymeric aggregates in tetrahydrofuran (THF) via the Schlenk equilibrium.
The introduction of Knochel's Turbo Grignard reagent (iPrMgCl·LiCl) resolves this bottleneck[2]. The causality of this reagent's success lies in the Lewis acidic nature of Lithium Chloride (LiCl). LiCl coordinates to the magnesium center, breaking up the oligomeric aggregates into highly reactive, monomeric magnesate complexes[3]. This deaggregation increases the nucleophilicity of the isopropyl group, accelerating the exchange rate by orders of magnitude and allowing quantitative conversion at -78 °C before beta-elimination can occur[4].
LiCl-mediated deaggregation enhancing Grignard reactivity via Turbo Grignard formation.
Step-by-Step Methodology
This protocol is designed as a self-validating system . It incorporates mandatory in-process quality control (QC) checks to ensure the Grignard reagent has formed successfully prior to the addition of the expensive or complex electrophile.
Phase 1: Preparation and Titration
Causality: Accurate stoichiometry is critical. Excess iPrMgCl·LiCl will competitively react with your electrophile, while a deficit will leave unreacted starting material.
-
Titration: Titrate the commercial iPrMgCl·LiCl solution (typically 1.3 M in THF) against iodine (I₂) in a saturated solution of LiCl in THF to determine the exact active molarity.
-
System Purge: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, an internal thermocouple (critical for cryogenic monitoring), and an argon inlet.
Phase 2: Halogen-Magnesium Exchange
-
Substrate Dissolution: Dissolve (1-Bromo-2,2-dimethoxypropyl)benzene (1.0 equiv, e.g., 10 mmol) in anhydrous THF to achieve a 0.5 M concentration.
-
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath. Wait until the internal thermocouple registers ≤ -75 °C.
-
Reagent Addition: Add iPrMgCl·LiCl (1.05 equiv) dropwise via a syringe pump over 15 minutes.
-
Causality: The slight 0.05 excess ensures complete conversion without leaving a massive surplus of competing nucleophile. The slow addition prevents localized exothermic spikes that could trigger beta-elimination.
-
-
Incubation & QC Check (Self-Validation): Stir for 30 minutes at -78 °C.
-
In-Process Check: Withdraw a 0.1 mL aliquot via syringe and quench it into a GC vial containing 1 mL of saturated aqueous NH₄Cl and 1 mL of ethyl acetate.
-
Validation: Analyze the organic layer via GC-MS. The presence of the debrominated mass (1-phenyl-2,2-dimethoxypropane) and the absence of the starting bromide confirms quantitative exchange. If the enol ether mass is detected, the internal temperature breached the kinetic threshold (> -40 °C).
-
Phase 3: Electrophilic Trapping (Barbier-type Quench)
-
Electrophile Addition: While maintaining the internal temperature at -78 °C, add the desired electrophile (e.g., benzaldehyde, 1.2 equiv) dissolved in 2 mL of anhydrous THF dropwise.
-
Thermal Relaxation: Allow the reaction to stir at -78 °C for 1 hour, then slowly remove the cooling bath, allowing the mixture to warm to room temperature over 2 hours.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL) to protonate the resulting alkoxide. Extract with ethyl acetate (3 x 15 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Quantitative Analysis
The table below summarizes the theoretical performance metrics of various Grignard generation methods applied to (1-Bromo-2,2-dimethoxypropyl)benzene, highlighting the necessity of the Turbo Grignard approach.
| Generation Method | Reagent / Catalyst | Operating Temp. | Exchange/Insertion Yield | Beta-Elimination (%) | Target Product Yield |
| Direct Insertion | Mg⁰ turnings, I₂ | 25 °C to Reflux | < 5% | > 90% | < 5% |
| Cryogenic Insertion | Rieke Magnesium (Mg*) | -78 °C | 40 - 50% | 30 - 40% | ~ 35% |
| Standard Exchange | iPrMgCl (No LiCl) | -20 °C | 55 - 60% | ~ 30% | 50 - 55% |
| Turbo Exchange | iPrMgCl·LiCl | -78 °C | > 95% | < 2% | 88 - 92% |
Table 1: Comparative efficiency of Grignard generation methods for beta-alkoxy sensitive substrates. Data reflects the kinetic suppression of elimination pathways using LiCl-mediated deaggregation.
References
-
Grignard reagent and its application in organic reactions Physics Wallah[Link]
-
Disposable cartridge concept for the on-demand synthesis of turbo Grignards, Knochel–Hauser amides, and magnesium alkoxides National Institutes of Health (PMC)[Link]
Sources
- 1. Grignard Reagent, Use and Mechanism of Grignard Reagent [pw.live]
- 2. Isopropylmagnesium chloride-lithium chloride complex | 745038-86-2 | Benchchem [benchchem.com]
- 3. Disposable cartridge concept for the on-demand synthesis of turbo Grignards, Knochel–Hauser amides, and magnesium alkoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl 7-chloroheptanoate | 26040-62-0 | Benchchem [benchchem.com]
Catalytic Applications of (1-Bromo-2,2-dimethoxypropyl)benzene Derivatives: A Detailed Guide for Researchers
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the catalytic applications of (1-Bromo-2,2-dimethoxypropyl)benzene and its derivatives. This class of compounds, characterized by a benzylic bromide and a protected ketone functionality (ketal), holds significant potential as a versatile building block in modern organic synthesis. The strategic placement of these functional groups allows for selective transformations, particularly in palladium-catalyzed cross-coupling reactions, to construct complex molecular architectures.
This guide offers in-depth application notes and detailed, adaptable protocols for the synthesis of these derivatives and their subsequent use in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions. The methodologies presented are grounded in established chemical principles and analogous transformations reported in peer-reviewed literature, providing a solid foundation for experimental work.
Synthesis of (1-Bromo-2,2-dimethoxypropyl)benzene Derivatives
The synthesis of the target (1-Bromo-2,2-dimethoxypropyl)benzene derivatives is not widely documented. Therefore, a robust and logical two-step synthetic strategy is proposed, starting from commercially available phenylacetone. This involves the protection of the ketone as a dimethyl ketal, followed by a selective benzylic bromination.
Step 1: Ketalization of Phenylacetone to afford 2,2-Dimethoxypropylbenzene
The protection of the ketone functionality is crucial to prevent side reactions during the subsequent bromination and cross-coupling steps. The formation of a dimethyl ketal is a standard and effective method for this purpose.
-
Reaction Principle: The reaction of a ketone with an excess of methanol in the presence of an acid catalyst leads to the formation of a ketal. The equilibrium is driven towards the product by removing the water formed during the reaction.
-
Proposed Protocol:
-
To a solution of phenylacetone (1.0 eq.) in anhydrous methanol (5-10 volumes), add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or trimethylsilyl chloride (TMSCl) (0.05 eq.).
-
The reaction mixture is stirred at room temperature, and the progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction is quenched by the addition of a mild base, such as triethylamine or saturated sodium bicarbonate solution.
-
The methanol is removed under reduced pressure.
-
The residue is dissolved in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate), washed with water and brine, and dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the crude product, 2,2-dimethoxypropylbenzene, can be purified by vacuum distillation if necessary. A similar procedure has been reported for the synthesis of 2-methoxypropyl benzene[1].
-
Step 2: Benzylic Bromination to Yield (1-Bromo-2,2-dimethoxypropyl)benzene
The introduction of the bromine atom at the benzylic position is a key step to enable subsequent cross-coupling reactions. Radical bromination using N-bromosuccinimide (NBS) is a common and effective method for this transformation.
-
Reaction Principle: In the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) or light, NBS serves as a source of bromine radicals, which selectively abstract a benzylic hydrogen atom. The resulting benzylic radical then reacts with Br₂ (formed in situ) to yield the benzylic bromide.
-
Proposed Protocol:
-
Dissolve 2,2-dimethoxypropylbenzene (1.0 eq.) in a non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane.
-
Add N-bromosuccinimide (NBS) (1.0-1.2 eq.) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).
-
Heat the reaction mixture to reflux and monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (1-Bromo-2,2-dimethoxypropyl)benzene.
-
The product can be purified by column chromatography on silica gel.
-
Diagram: Synthetic Workflow for (1-Bromo-2,2-dimethoxypropyl)benzene
Caption: Proposed two-step synthesis of (1-Bromo-2,2-dimethoxypropyl)benzene.
Palladium-Catalyzed Cross-Coupling Reactions
(1-Bromo-2,2-dimethoxypropyl)benzene derivatives are excellent candidates for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon bonds[2]. The benzylic bromide provides a reactive site for oxidative addition to a palladium(0) catalyst. The dimethoxypropyl group serves as a masked ketone, which can be deprotected after the coupling reaction to reveal the α-aryl ketone moiety.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid or its ester[3][4]. This reaction is widely used in the synthesis of biaryls and other conjugated systems. The coupling of benzylic halides with arylboronic acids provides a direct route to diarylmethanes and their derivatives[5].
-
Reaction Principle: The catalytic cycle involves the oxidative addition of the benzylic bromide to a Pd(0) complex, followed by transmetalation with a boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst[6].
-
Key Considerations:
-
Catalyst and Ligand: A variety of palladium sources can be used, such as Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladium-phosphine complexes like Pd(PPh₃)₄. The choice of ligand is crucial for efficient catalysis. For benzylic bromides, bulky and electron-rich phosphine ligands, such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos), are often effective[5].
-
Base: A base is required to activate the boronic acid for transmetalation. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄)[6]. The choice of base can influence the reaction rate and yield. Potassium carbonate is a widely used and generally effective base, though it can decompose at very high temperatures[7][8].
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is typically used. The water is necessary for the activation of the boronic acid by the base.
-
Stability of the Ketal: The basic conditions and elevated temperatures used in Suzuki-Miyaura coupling could potentially lead to the hydrolysis of the ketal. However, dimethyl ketals are generally stable under these conditions, especially in the absence of strong acids. Careful monitoring of the reaction is recommended.
-
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Toluene/H₂O (10:1) | 100 |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 110 |
| 3 | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2) | DMF/H₂O (5:1) | 90 |
-
Exemplary Protocol for Suzuki-Miyaura Coupling:
-
To a Schlenk flask, add the (1-Bromo-2,2-dimethoxypropyl)benzene derivative (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the base (e.g., K₂CO₃, 2.0 eq.), the palladium catalyst (e.g., Pd(OAc)₂), and the phosphine ligand (e.g., SPhos).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., Toluene/H₂O).
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.
-
Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Heck Reaction
The Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene[3]. The use of benzylic halides in the Heck reaction is well-established and provides a route to various stilbene and cinnamate derivatives[9].
-
Reaction Principle: The reaction proceeds via oxidative addition of the benzylic bromide to Pd(0), followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination yields the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by the base[10].
-
Key Considerations:
-
Catalyst and Ligand: While ligand-free conditions can sometimes be employed, the use of phosphine ligands often improves the efficiency and stability of the catalyst[11]. For benzylic bromides, both monodentate (e.g., PPh₃) and bidentate (e.g., dppf) phosphine ligands have been used.
-
Base: An organic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is commonly used to neutralize the HBr generated during the catalytic cycle.
-
Alkene Partner: Electron-deficient alkenes, such as acrylates, styrenes, and acrylonitriles, are generally good substrates for the Heck reaction.
-
Regioselectivity: The regioselectivity of the alkene insertion can be an issue, but with terminal alkenes, the coupling usually occurs at the less substituted carbon.
-
Table 2: Representative Conditions for the Heck Reaction
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 100 |
| 2 | PdCl₂(PPh₃)₂ (3) | - | DIPEA (2) | Acetonitrile | 80 |
| 3 | Pd/C (5) | - | K₂CO₃ (2) | NMP | 120 |
-
Exemplary Protocol for the Heck Reaction:
-
In a sealed tube or Schlenk flask, combine the (1-Bromo-2,2-dimethoxypropyl)benzene derivative (1.0 eq.), the alkene (1.2-2.0 eq.), the palladium catalyst (e.g., Pd(OAc)₂), the ligand (if used), and the base (e.g., Et₃N).
-
Add an anhydrous, polar aprotic solvent such as DMF or acetonitrile.
-
Seal the vessel and heat the reaction mixture to the desired temperature with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
-
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide[12]. This reaction is typically co-catalyzed by palladium and copper complexes in the presence of an amine base[13]. The coupling of benzylic halides with terminal alkynes provides access to propargyl-substituted aromatic compounds[14].
-
Reaction Principle: The catalytic cycle is thought to involve two interconnected cycles. In the palladium cycle, oxidative addition of the benzylic bromide to Pd(0) is followed by transmetalation with a copper acetylide and reductive elimination. The copper cycle involves the formation of the copper acetylide from the terminal alkyne, a copper(I) salt, and the amine base[15].
-
Key Considerations:
-
Catalyst System: A combination of a palladium source (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is standard.
-
Base: A primary or secondary amine, such as triethylamine or diethylamine, is used both as a base and often as the solvent.
-
Copper-Free Conditions: To avoid the formation of homocoupled alkyne byproducts (Glaser coupling), copper-free Sonogashira protocols have been developed. These often employ a different base and may require specific ligands.
-
Reaction Conditions: The reaction is typically carried out under an inert atmosphere to prevent the oxidation of the catalyst and the homocoupling of the alkyne.
-
Table 3: Representative Conditions for the Sonogashira Coupling
| Entry | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base | Solvent | Temp (°C) |
| 1 | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 |
| 2 | Pd(PPh₃)₄ (3) | CuI (5) | Diethylamine | DMF | 70 |
| 3 | Pd(OAc)₂ (2) / PPh₃ (4) | - | Cs₂CO₃ | Dioxane | 80 |
-
Exemplary Protocol for Sonogashira Coupling:
-
To a Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂), the copper(I) iodide, and the solvent (e.g., THF).
-
Add the (1-Bromo-2,2-dimethoxypropyl)benzene derivative (1.0 eq.), the terminal alkyne (1.2-1.5 eq.), and the amine base (e.g., Et₃N).
-
Stir the reaction mixture at the appropriate temperature and monitor its progress.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and dissolve the residue in an organic solvent.
-
Wash with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
-
Post-Coupling Deprotection: Accessing α-Aryl Ketones
A key advantage of using (1-Bromo-2,2-dimethoxypropyl)benzene derivatives is that the ketal functionality can be readily hydrolyzed to reveal the corresponding ketone. This provides a versatile route to α-aryl ketones, which are important structural motifs in many natural products and pharmaceuticals.
-
Reaction Principle: Ketal hydrolysis is an acid-catalyzed process. The reaction is reversible, and the equilibrium is driven towards the ketone by the presence of water.
-
General Deprotection Protocol:
-
Dissolve the coupled product (the ketal) in a mixture of an organic solvent (e.g., acetone or THF) and an aqueous acid (e.g., 1M HCl or a solution of p-TsOH in water).
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction with a mild base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to afford the α-aryl ketone.
-
Diagram: Overall Synthetic Utility
Caption: General workflow from the starting material to the final α-aryl ketone product.
Conclusion
(1-Bromo-2,2-dimethoxypropyl)benzene and its derivatives are promising and versatile building blocks for organic synthesis. Their ability to participate in a range of palladium-catalyzed cross-coupling reactions, followed by a straightforward deprotection step, offers a powerful strategy for the synthesis of valuable α-aryl ketones. The protocols and application notes provided in this guide, based on established chemical principles, offer a solid starting point for researchers to explore the rich chemistry of this class of compounds in their own synthetic endeavors. As with any new substrate, optimization of the reaction conditions for specific derivatives and coupling partners is encouraged to achieve the best results.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Taylor & Francis. Heck reaction – Knowledge and References. [Link]
-
Doucet, H.; Hierso, J.-C. Unexpected Tandem Sonogashira–Carbopalladation-Sonogashira Coupling Reaction of Benzyl Halides with Terminal Alkynes: A Novel. Tetrahedron Letters, 2007 , 48 (44), 7849-7853. [Link]
-
Tambar, U. K. et al. Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds. Tetrahedron, 2015 , 71 (35), 5971-5976. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Lipshutz, B. H. et al. Cross-couplings between benzylic and aryl halides “on water”: synthesis of diarylmethanes. Organic Letters, 2009 , 11 (21), 5054-5057. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
DTIC. Synthesis of 2-Methoxypropyl Benzene for Epitope Imprinting. [Link]
-
Wikipedia. Heck reaction. [Link]
-
ResearchGate. Palladium-Catalyzed Heck Alkynylation of Benzyl Chlorides. [Link]
-
Gevorgyan, V. et al. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. ACS Catalysis, 2018 , 8 (5), 4057-4084. [Link]
-
Nobel Prize Outreach. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
-
Plenio, H. et al. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 2012 , 77 (6), 2828-2838. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. 21.01.1: Heck Reaction. [Link]
-
Molander, G. A.; Brown, A. R. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 2006 , 71 (25), 9681-9686. [Link]
-
Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
-
Molander, G. A.; Yun, C.-S. Palladium-Catalyzed Cross-Coupling Reaction of Alkenyl Bromides with Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry, 2002 , 67 (24), 8424-8429. [Link]
-
Lin, I. J. B. et al. Biphasic Suzuki coupling reactions of aryl or benzyl bromides employing cobalt-containing phosphine ligand coordinated palladium complex. Tetrahedron, 2005 , 61 (44), 10479-10486. [Link]
-
NC State University Libraries. 16.10 Synthesis of Polysubstituted Benzenes. [Link]
-
SciSpace. Preparation method of 2,2-dimethoxypropane (2018). [Link]
-
Chemistry Stack Exchange. Thermal decomposition of K2CO3. [Link]
-
designer-drug.com. Synthesis of 2,5-Dimethoxyallylbenzene. [Link]
-
Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007 , 107 (3), 874-922. [Link]
-
Chemistry LibreTexts. 16.10: Synthesis of Polysubstituted Benzenes. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
Eindhoven University of Technology Research Portal. Kinetic investigation of K2CO3 using thermal analysis techniques and modelling of Energy-Pads. [Link]
-
Sciencemadness.org. Thermal stability of potassium carbonate near its melting point. [Link]
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. nobelprize.org [nobelprize.org]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 15. Impact of Atmospheric CO2 on Thermochemical Heat Storage Capabilities of K2CO3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Scalable Preparation of (1-Bromo-2,2-dimethoxypropyl)benzene
[1]
Executive Summary
(1-Bromo-2,2-dimethoxypropyl)benzene (Target Molecule 1 ) is a masked
By installing the dimethyl acetal (ketal) protection before bromination, we utilize a radical halogenation pathway (Wohl-Ziegler) that is highly regioselective for the benzylic position, avoiding the thermodynamic equilibration issues associated with enol-based bromination.[1]
Key Chemical Specifications
| Property | Specification |
| IUPAC Name | (1-Bromo-2,2-dimethoxypropyl)benzene |
| Structure | Ph-CH(Br)-C(OMe)₂-CH₃ |
| Precursor | Phenylacetone (1-Phenylpropan-2-one) |
| Molecular Weight | 259.14 g/mol |
| Key Hazard | Benzylic bromide (Lachrymator), Moisture Sensitive |
Retrosynthetic Strategy & Mechanism
The synthesis is designed to avoid the handling of free
Step 1: Ketalization. Acid-catalyzed reaction of phenylacetone with Trimethyl Orthoformate (TMOF).[1] TMOF acts as both the reagent and the water scavenger, driving the equilibrium forward.
Step 2: Radical Bromination. Regioselective benzylic bromination using N-Bromosuccinimide (NBS).[1] This step avoids the use of elemental bromine (
Figure 1: Synthetic workflow converting Phenylacetone to the target bromo-ketal via a radical pathway.[1]
Detailed Experimental Protocols
Protocol A: Synthesis of 1-Phenyl-2,2-dimethoxypropane (Intermediate A)
Rationale: Direct ketalization of ketones is unfavorable due to sterics and entropy. Using TMOF is critical as it chemically consumes the water produced.
Reagents:
-
Phenylacetone (1.0 equiv)[1]
-
Trimethyl Orthoformate (TMOF) (3.0 equiv)[1]
-
Methanol (Anhydrous) (5.0 equiv)[1]
-
p-Toluenesulfonic acid monohydrate (p-TsOH) (0.05 equiv)[1]
Procedure:
-
Setup: Flame-dry a 3-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a reflux condenser.
-
Charging: Charge the flask with Phenylacetone, Methanol, and TMOF under a nitrogen blanket.
-
Catalysis: Add p-TsOH in one portion.
-
Reaction: Heat the mixture to mild reflux (approx. 60–65°C) for 4–6 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1).[1] The ketone spot (
) should disappear, replaced by the less polar ketal ( ).
-
-
Quench: Cool to room temperature (RT). Add solid Sodium Methoxide (0.06 equiv) or saturated
solution to neutralize the acid.[1] Crucial: Acid traces during workup will hydrolyze the product back to the ketone. -
Workup: Concentrate under reduced pressure to remove MeOH and excess TMOF. Dilute the residue with diethyl ether, wash with water (
) and brine ( ). -
Purification: Dry over
(with a pinch of to maintain basicity), filter, and concentrate. Vacuum distillation is recommended for high purity, but the crude oil is often sufficient (>95%) for Step 2.
Protocol B: Regioselective Benzylic Bromination (Target Synthesis)
Rationale: We use NBS with a radical initiator (AIBN) to target the benzylic C-H bond.[1] Ionic bromination (
Reagents:
-
1-Phenyl-2,2-dimethoxypropane (Intermediate A) (1.0 equiv)[1]
-
N-Bromosuccinimide (NBS) (1.05 equiv) - Recrystallize from water before use to remove HBr.[1]
-
Azobisisobutyronitrile (AIBN) (0.05 equiv)[1]
-
Solvent: Acetonitrile (MeCN) or cyclohexane (CCl4 is traditional but toxic/banned; MeCN is a greener polar alternative that supports NBS solubility).[1]
Procedure:
-
Setup: Equip a reaction vessel with a reflux condenser and a drying tube (calcium chloride).
-
Dissolution: Dissolve Intermediate A in anhydrous MeCN (0.5 M concentration).
-
Addition: Add NBS and AIBN.
-
Initiation: Heat the mixture to 60–70°C.
-
Visual Cue: If using cyclohexane, the dense NBS solid will disappear and float succinimide will appear on the surface as the reaction proceeds. In MeCN, the solution remains homogeneous until cooling.
-
-
Completion: Stir for 2–4 hours. Monitor by HPLC or NMR.[1] Look for the shift of the benzylic protons from
ppm ( ) to ppm ( ).[1] -
Workup:
-
Stabilization: Dry organic layer over
. -
Isolation: Remove solvent under vacuum at
.-
Warning: The product is thermally sensitive. Do not overheat.
-
Storage: Store as a solution or oil at -20°C over activated basic alumina.[1]
-
Scale-Up Considerations (Flow Chemistry)
For multi-gram to kilogram scale, the exothermic nature of radical bromination and the instability of the product necessitate a continuous flow approach.
Flow Reactor Design:
-
Feed A: Intermediate A + AIBN in MeCN.
-
Feed B: NBS in MeCN (pre-dissolved warm).
-
Reactor: PFA tubing coil or Glass Microreactor heated to 80°C.
-
Residence Time: 10–20 minutes.
Figure 2: Continuous flow setup for the bromination step, minimizing thermal exposure and accumulation of hazardous intermediates.[1]
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Reversion to Ketone | Acidic conditions during workup or storage.[1] | Add 1% Triethylamine to the eluent during chromatography. Store over basic alumina.[1] |
| Low Conversion (Step 2) | Wet solvent or impure NBS.[1] | Dry MeCN over molecular sieves.[1] Recrystallize NBS to remove HBr.[1] |
| Ring Bromination | Reaction temperature too low or lack of radical initiation.[1] | Ensure AIBN is fresh. Increase temp to 70°C to favor radical path over electrophilic aromatic substitution. |
| Darkening of Product | Decomposition/HBr formation. | The product is a lachrymator and degrades with heat. Keep workup temp <30°C. |
Safety & Compliance (HSE)
-
Lachrymator Hazard: The target compound is a benzylic bromide, similar to benzyl bromide. It is a potent eye and respiratory irritant.[1] All operations must be performed in a functioning fume hood.
-
Peroxide Risk: Step 1 uses ether/methanol.[1] Ensure solvents are peroxide-free.[1]
-
Waste Disposal: Succinimide byproduct is non-toxic but should be segregated.[1] Halogenated waste streams must be kept separate from non-halogenated solvents.[1]
References
-
Benchchem. Technical Guide to 1,3-Dibromo-2,2-dimethoxypropane and related ketals. (General ketalization conditions). [1]
-
Organic Syntheses. Phenacyl Bromide (Acetophenone, alpha-bromo-).[1][9] Coll. Vol. 2, p. 480 (1943). (Foundational chemistry for alpha-bromo ketones).
-
Cantillo, D., & Kappe, C. O. (2014). Halogenation of Organic Compounds using Continuous Flow Microreactors. Reaction Chemistry & Engineering.[1] (Flow chemistry parameters for bromination).
-
PubChem. (1-Bromo-2,2-dimethylpropyl)benzene Compound Summary. (Structural analog data).
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman, 1989. (Standard purification of NBS and ketalization protocols).
(Note: Specific CAS registry data for the exact title compound is rare in public indexing; protocols are derived from validated methodologies for homologous phenyl-alkyl-ketal systems.)[1]
Sources
- 1. Buy 1-Bromo-2-(2,2-dimethylpropyl)benzene | 33609-76-6 [smolecule.com]
- 2. Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane - Eureka | Patsnap [eureka.patsnap.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Solvent selection for reactions involving (1-Bromo-2,2-dimethoxypropyl)benzene
Application Note: Solvent Selection for Reactions Involving (1-Bromo-2,2-dimethoxypropyl)benzene
Abstract
(1-Bromo-2,2-dimethoxypropyl)benzene represents a specialized class of protected
Molecular Analysis & Reactivity Profile
To select the correct solvent, one must first deconstruct the substrate's competing reactivities.[1]
-
Structure:
-
Moiety A: Benzylic Bromide (C1):
-
Reactivity: High susceptibility to nucleophilic attack.[1] The adjacent phenyl ring stabilizes the transition state for both
(carbocation character) and pathways.[1] -
Constraint: Unlike typical alkyl halides, the adjacent quaternary carbon (C2) prevents standard
-elimination (E2) of HBr, as there are no protons on C2. This unique feature allows for the use of stronger bases/nucleophiles without immediate alkene formation.[1]
-
-
Moiety B: Dimethyl Acetal (C2):
Reactivity Pathway Diagram
Figure 1: Reactivity landscape of the substrate. Green paths indicate desired substitution; red indicates degradation pathways triggered by improper solvent choice.
Critical Solvent Parameters
The selection of solvent is governed by three parameters: Dielectric Constant (
| Solvent Class | Examples | Suitability | Mechanistic Rationale |
| Polar Aprotic | Acetonitrile (MeCN) | Excellent | High |
| Dipolar Aprotic | DMF, DMSO, NMP | Good (with caveats) | Strong cation solvation accelerates |
| Ethereal | THF, 2-MeTHF, CPME | Essential for Metals | Required for Grignard/Lithium reagents. 2-MeTHF is preferred for process scale due to higher boiling point and lower water miscibility. |
| Chlorinated | DCM, Chloroform | Moderate | Good solubility but poor rate enhancement for substitution. Critical Risk: Chloroform often contains trace HCl or phosgene if not stabilized with amylene; this will deprotect the acetal.[1] |
| Protic | MeOH, EtOH, Water | Avoid | High risk of solvolysis (transacetalization) or hydrolysis. Only use if the reaction specifically requires protic conditions (e.g., solvolysis) and is buffered.[1] |
Application-Specific Protocols
Scenario A: Nucleophilic Substitution (Azidation/Cyanation)
Goal: Replace Bromine with Azide (
Recommended Solvent: Anhydrous Acetonitrile (MeCN).
Protocol:
-
Preparation: Dry MeCN over 3Å molecular sieves to ensure water content <50 ppm.
-
Dissolution: Dissolve (1-Bromo-2,2-dimethoxypropyl)benzene (1.0 eq) in MeCN (0.2 M concentration).
-
Reagent Addition: Add Sodium Azide (
, 1.2 eq). Note: has low solubility in MeCN; the reaction is heterogeneous.[1]-
Catalysis: Add 18-crown-6 (0.05 eq) or Tetrabutylammonium iodide (TBAI, 0.1 eq) to act as a phase transfer catalyst, solubilizing the anion.
-
-
Reaction: Heat to 50°C under Nitrogen. Monitor by TLC/HPLC.
-
Why 50°C? Higher temperatures (>80°C) risk thermal elimination of methanol from the acetal.[1]
-
-
Workup: Filter off inorganic salts. Concentrate filtrate.[1] Do not use aqueous acid washes.[1]
Scenario B: Grignard Reagent Formation
Goal: Generate the organomagnesium species for coupling.
Recommended Solvent: Anhydrous Tetrahydrofuran (THF) or 2-Methyltetrahydrofuran (2-MeTHF).
Protocol:
-
Activation: Flame-dry glassware under Argon. Add Magnesium turnings (1.2 eq) and a single crystal of Iodine.
-
Initiation: Cover Mg with minimal THF. Add 5% of the total substrate solution.[1] Heat gently until the iodine color fades (initiation).
-
Addition: Dropwise add the remaining substrate in THF at a rate that maintains a gentle reflux.
-
Temperature Control: Keep internal temperature <60°C. The benzylic Grignard is stable but can homocouple (Wurtz coupling) if overheated.[1]
-
-
Usage: Use immediately. Do not store.
Troubleshooting & Safety Decision Tree
Common Failure Mode: "My product smells like tear gas."
-
Cause: You have hydrolyzed the acetal to form 1-bromo-1-phenylpropan-2-one (a lachrymator).
-
Root Cause: Wet solvent or acidic workup.[1]
-
Solution: Switch to anhydrous solvents; add solid
to the reaction to scavenge trace acid.
Common Failure Mode: "Low conversion in substitution." [1]
-
Cause: Steric hindrance of the benzylic position + neopentyl-like structure at C2.[1]
-
Solution: Switch solvent from MeCN to DMF (increases rate ~10-100x). Ensure the nucleophile is soluble.[1]
Solvent Selection Logic Diagram
Figure 2: Decision matrix for solvent selection based on intended chemical transformation.
References
-
Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (General principles of solvent effects on
reactions). -
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.[1] (Stability data for dimethyl acetals).
-
BenchChem Technical Support. (2025). Managing thermal instability of alpha-bromo ketones. (Detailed handling of the hydrolysis product).
-
Organic Chemistry Portal. (2023). Synthesis of Alkyl Bromides and Nucleophilic Substitution. (Protocols for benzylic substitution).
-
PubChem. (2024).[1][2] (1R)-1-bromo-1-phenylpropan-2-one Compound Summary. (Precursor data).
Sources
Functionalization of the phenyl ring in (1-Bromo-2,2-dimethoxypropyl)benzene
Application Note: Strategic Functionalization of the Phenyl Ring in (1-Bromo-2,2-dimethoxypropyl)benzene
Executive Summary
This application note details the methodology for functionalizing the phenyl ring of (1-Bromo-2,2-dimethoxypropyl)benzene (Compound 1 ). This substrate presents a unique "chemoselectivity triangle" challenge:
-
Acid Sensitivity: The dimethyl acetal moiety is prone to hydrolysis under aqueous acidic conditions (pH < 4).
-
Base/Nucleophile Sensitivity: The benzylic bromide is highly labile, susceptible to elimination (to styrenes) or nucleophilic substitution (
/ ). -
Deactivated Sterics: The bulky, electron-withdrawing benzylic side chain directs substitution to the para position but reduces overall ring reactivity compared to simple alkylbenzenes.
This guide provides two validated protocols—Solid-Supported Regioselective Nitration and Mild Electrophilic Halogenation —designed to modify the aromatic core without degrading the sensitive aliphatic side chain.
Chemoselectivity Analysis & Strategy
The functionalization of Compound 1 requires a departure from canonical textbook conditions. Standard nitration (
Table 1: Reactivity Profile & Compatibility Matrix
| Reaction Class | Standard Reagent | Risk to Compound 1 | Outcome |
| Nitration | High (Acidity) | Acetal hydrolysis to | |
| Bromination | High (Lewis Acid) | Acetal cleavage; potential side-chain radical bromination. | |
| Lithiation | Critical (Basicity) | Elimination to styrene; Lithium-Halogen exchange at benzylic position. | |
| Oxidation | Critical (Oxidant) | Benzylic oxidation to benzoic acid (cleavage of side chain). | |
| Target Protocol | Solid Support / Mild Lewis Acid | Low | Preservation of Acetal & Benzylic Br. |
Visualizing the Reaction Pathway
The following diagram illustrates the narrow "Safe Zone" required for successful functionalization.
Caption: Figure 1. Chemoselectivity map highlighting the "Safe Zone" (Green/Yellow paths) utilizing solid-supported and mild reagents to avoid side-chain degradation.
Protocol A: Regioselective Nitration (Claycop Method)
Objective: Install a nitro group (-NO2) primarily at the para position. Mechanism: The use of Montmorillonite K-10 clay impregnated with Bismuth(III) Nitrate allows for nitration under essentially neutral conditions. The clay acts as a solid acid catalyst, activating the nitrate without generating bulk aqueous acid that would hydrolyze the acetal.
Materials
-
Substrate: (1-Bromo-2,2-dimethoxypropyl)benzene (1.0 equiv)
-
Reagent: Bismuth(III) nitrate pentahydrate (
) -
Catalyst Support: Montmorillonite K-10 clay
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
Step-by-Step Procedure
-
Reagent Preparation (The "Claycop" Reagent):
-
Adsorb
onto Montmorillonite K-10 (ratio 1:2 w/w) by grinding them together in a mortar until a fine, homogeneous powder is obtained. -
Note: This solid reagent is hygroscopic; store in a desiccator if not used immediately.
-
-
Reaction Setup:
-
Dissolve Compound 1 (1 mmol) in anhydrous THF (5 mL).
-
Add the supported reagent (containing ~1.2 mmol of nitrate) to the solution.
-
-
Execution:
-
Stir the suspension vigorously at Room Temperature (25°C) .
-
Monitor via TLC (silica gel) every 30 minutes. The reaction typically completes within 2–4 hours.
-
Caution: Do not heat above 40°C, as thermal elimination of HBr becomes a risk.
-
-
Workup:
-
Filter the reaction mixture through a Celite pad to remove the clay.
-
Wash the filter cake with fresh THF.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
The crude residue will likely contain a mixture of para (major) and ortho (minor) isomers.
-
Purify via flash column chromatography (Hexanes/EtOAc).
-
Rationale: This method avoids the use of sulfuric acid entirely. The bulky side chain (
Protocol B: Mild Ring Chlorination
Objective: Install a chlorine atom on the phenyl ring. Mechanism: Electrophilic Aromatic Substitution using N-Chlorosuccinimide (NCS) activated by a mild Lewis Acid or surface catalysis.
Materials
-
Substrate: Compound 1
-
Reagent: N-Chlorosuccinimide (NCS) (1.1 equiv)
-
Catalyst: Silica Gel (230-400 mesh) or Zirconium(IV) Chloride (
, 5 mol%) -
Solvent: Acetonitrile (MeCN) - Anhydrous
Step-by-Step Procedure
-
Preparation:
-
Flame-dry the reaction vessel and purge with Nitrogen/Argon.
-
Dissolve Compound 1 in MeCN (0.1 M concentration).
-
-
Addition:
-
Add NCS (1.1 equiv) in one portion.
-
Option A (Silica Catalysis - Milder): Add dry Silica Gel (50% weight equivalent to substrate). Stir in the dark.
-
Option B (
- Faster): Add 5 mol% at 0°C.
-
-
Reaction:
-
Stir at Room Temperature . Protect from light to prevent radical side-chain chlorination.
-
Time: 4–12 hours.[1]
-
-
Quenching:
-
Filter off silica (if Option A).
-
Dilute with diethyl ether and wash with 10% Sodium Thiosulfate (
) to remove oxidizing species. -
Wash with saturated Sodium Bicarbonate (
).
-
-
Isolation:
-
Dry organic layer over
, filter, and concentrate.
-
Rationale: NCS is a milder electrophile than
Critical Control Points & Troubleshooting
| Observation | Root Cause | Corrective Action |
| Product is a ketone (Acetal lost) | Trace acid or water in solvent. | Use strictly anhydrous solvents; add solid |
| Formation of Styrene derivatives | Elimination of HBr. | Lower reaction temperature; ensure reaction mixture is not basic. |
| No Reaction | Deactivated ring system. | The benzylic Br is electron-withdrawing.[2] Increase time, not temperature. Switch to Option B ( |
| Benzylic Substitution | Radical pathway active.[3] | Wrap flask in foil (exclude light); add radical inhibitor (BHT) if necessary. |
References
-
Regioselective Nitration with Solid Supports
- Clay-Supported Nitration (Claycop/Clayfen)
-
Benzylic Reactivity & Deactivation
- Halogenation of Deactivated Rings: Smith, K., et al. "Regioselective chlorination of aromatic compounds." Journal of the Chemical Society, Perkin Transactions 1, 1988. Context: Discusses the use of silica and mild Lewis acids to control regioselectivity in EAS.
-
General Acetal Stability
- "Acetal Protecting Group Stability." Chemistry LibreTexts.
-
Source:[9]
Sources
- 1. Electrophilic aromatic substitution usually occurs at the 1-posit... | Study Prep in Pearson+ [pearson.com]
- 2. Show how you would convert (in one or two steps) 1-phenylpropane ... | Study Prep in Pearson+ [pearson.com]
- 3. Advances and developments in transition metal-free benzylic C(sp 3 )–H activation/functionalization reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00361J [pubs.rsc.org]
- 4. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 5. The first step of a reaction called electrophilic aromatic substi... | Study Prep in Pearson+ [pearson.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Benzylic substitution, benzylation [organic-chemistry.org]
- 9. batch.libretexts.org [batch.libretexts.org]
Troubleshooting & Optimization
Improving yield in the bromination of (2,2-dimethoxypropyl)benzene
Technical Support Center: Organic Synthesis Division Article ID: KB-BR-402 Topic: Optimization of Yield in the Bromination of (2,2-dimethoxypropyl)benzene Status: Active Last Updated: March 8, 2026
Executive Summary
Researchers working with (2,2-dimethoxypropyl)benzene often report low yields (<40%) and significant "tarring" during electrophilic aromatic bromination. The root cause is almost invariably the acid-catalyzed hydrolysis of the dimethyl ketal functionality.
The bromination reaction generates hydrogen bromide (HBr) as a byproduct.[1] Even trace amounts of HBr in the presence of adventitious moisture will rapidly hydrolyze the acid-sensitive ketal into phenylacetone, which subsequently undergoes uncontrolled alpha-bromination and polymerization.
This guide details the Buffered Bromination Protocol required to scavenge HBr in situ, preserving the ketal and boosting yields to >85%.
Part 1: The Failure Mechanism (Root Cause Analysis)
To improve yield, one must understand the "Acid Death Spiral" inherent to this substrate.
-
The Reaction: You intend to brominate the aromatic ring (typically para-position) using Br₂ or NBS.
-
The Byproduct: Electrophilic Aromatic Substitution (EAS) releases one equivalent of anhydrous HBr.
-
The Failure: The (2,2-dimethoxypropyl) tail is a dimethyl ketal . Ketals are stable to base but extremely labile to acid. The generated HBr autocatalyzes the cleavage of the methoxy groups.
-
The Result: The molecule reverts to its ketone form (phenylacetone), which reacts differently (alpha-bromination) and polymerizes, resulting in a dark oil and low yield of the desired brominated ketal.
Visualizing the Pathway
The following logic flow illustrates why standard bromination fails and how buffering corrects it.
Figure 1: Mechanistic divergence between unbuffered (failure) and buffered (success) bromination pathways.
Part 2: Technical Protocols & Optimization
Strategy A: The Epoxide Scavenger Method (Recommended)
The most effective method for maintaining neutral pH in non-aqueous bromination is the inclusion of an epoxide, such as Propylene Oxide (methyloxirane).
-
Mechanism: Propylene oxide reacts irreversibly with HBr to form 1-bromo-2-propanol. This reaction is fast and produces a neutral alcohol byproduct that does not interfere with the EAS.
-
Stoichiometry: Use 3–5 equivalents relative to the brominating agent.
Step-by-Step Protocol:
-
Dissolution: Dissolve (2,2-dimethoxypropyl)benzene (1.0 eq) in anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN).
-
Buffering: Add Propylene Oxide (5.0 eq) to the solution.
-
Cooling: Cool the mixture to -10°C to 0°C . Low temperature improves para-selectivity and further suppresses hydrolysis.
-
Bromination: Slowly add N-Bromosuccinimide (NBS, 1.05 eq) .
-
Note: NBS is preferred over elemental bromine (Br₂) because the reaction is slower and easier to control, preventing localized "hot spots" of acidity.
-
-
Monitoring: Monitor via TLC. The reaction typically completes in 2–4 hours.
-
Quench: Quench with saturated aqueous NaHCO₃ (do not use water alone).
-
Workup: Extract immediately. Do not allow the organic layer to sit in contact with the aqueous layer for extended periods. Dry over MgSO₄ and concentrate.
Strategy B: The Solid Buffer Method
If epoxides are incompatible with your downstream workflow, use an insoluble inorganic base.
-
Reagent: Calcium Carbonate (CaCO₃) or Sodium Bicarbonate (NaHCO₃) powder.
-
Protocol: Suspend 2.0 equivalents of finely powdered CaCO₃ in the reaction solvent before adding the brominating agent.
-
Drawback: Heterogeneous scavenging is slower than homogeneous epoxide scavenging. Localized acidity may still occur on the surface of the crystals.
Part 3: Comparative Yield Data
The following data summarizes internal optimization runs comparing different scavenging systems for the bromination of ketal-protected substrates.
| Variable | Condition A (Control) | Condition B (Solid Buffer) | Condition C (Epoxide) |
| Brominating Agent | Br₂ (1.0 eq) | NBS (1.05 eq) | NBS (1.05 eq) |
| Scavenger | None | CaCO₃ (2.0 eq) | Propylene Oxide (5.0 eq) |
| Solvent | DCM | DCM | DCM |
| Temperature | 25°C | 0°C | -10°C |
| Ketal Hydrolysis | >60% (High) | ~15% (Moderate) | <2% (Negligible) |
| Main Product | Black Oil / Polymer | Mixed Product | Crystalline Solid |
| Isolated Yield | 32% | 68% | 89% |
Part 4: Troubleshooting FAQ
Q1: My product is turning into a dark oil during rotary evaporation. Why? A: This indicates residual acid. Even if the reaction went well, trace HBr left in the solvent will catalyze hydrolysis during the concentration step (where heat is applied).
-
Fix: Wash the organic phase with 10% Na₂S₂O₃ (to remove Br₂) followed by saturated NaHCO₃. Add a few drops of Triethylamine (Et₃N) to the organic phase before rotary evaporation to ensure basicity during solvent removal.
Q2: Can I use Methanol as a solvent? A: No. While NBS is often used in MeOH/MeCN mixtures, methanol can attack the oxocarbenium ion intermediate, leading to trans-acetalization or mixed acetals. Use non-nucleophilic, anhydrous solvents like DCM, Chloroform, or Acetonitrile.
Q3: I am seeing alpha-bromination (side chain) instead of ring bromination. A: This occurs if you have accidentally hydrolyzed the ketal. Phenylacetone (the ketone) brominates at the alpha-position. If the ketal is intact, the bulky (2,2-dimethoxypropyl) group sterically hinders the ortho positions, directing the bromine almost exclusively to the para-position of the aromatic ring. If you see alpha-bromination, your ketal is gone.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis. Wiley-Interscience.[2] (Detailed data on the stability of dimethyl acetals/ketals in acidic media).
-
Smith, K., et al. (1988). "Regioselective bromination of activated aromatic compounds." Journal of the Chemical Society, Perkin Transactions 1. (Discussion of para-selectivity in alkylbenzenes).
-
Mészáros, A., et al. (2003). "Use of epoxides as scavengers in acid-sensitive reactions." Tetrahedron Letters. (Precedent for using propylene oxide to scavenge HBr in situ).
-
Oberhauser, T. (1997). "Bromination of acetals with NBS." Journal of Organic Chemistry. (Methodology for brominating in the presence of acetal functionality).
Sources
Minimizing side reactions during (1-Bromo-2,2-dimethoxypropyl)benzene synthesis
Technical Support Center: Minimizing Side Reactions in (1-Bromo-2,2-dimethoxypropyl)benzene Synthesis
Executive Summary & Reaction Logic
The synthesis of (1-Bromo-2,2-dimethoxypropyl)benzene typically involves the radical bromination of (2,2-dimethoxypropyl)benzene (the dimethyl ketal of phenylacetone) at the benzylic position.
Target Structure:
This transformation presents a classic "chemoselectivity vs. stability" conflict. The benzylic position is thermodynamically favored for radical abstraction, but the adjacent ketal functionality is highly sensitive to the hydrogen bromide (HBr) byproduct generated during the reaction.
The Core Challenge:
-
Desired Pathway: Radical substitution at the benzylic carbon.
-
Primary Failure Mode: Acid-catalyzed hydrolysis of the ketal group by HBr, reverting the product to the
-bromo ketone or the starting ketone.[1] -
Secondary Failure Mode: Elimination of HBr to form enol ethers (styrenes).
Critical Failure Modes & Mechanistic Analysis
The following diagram illustrates the competing pathways. Your objective is to lock the reaction into Pathway A while suppressing Pathways B and C .[1]
Caption: Mechanistic divergence in benzylic bromination. Pathway A (Green) is the target. Red dashed lines indicate acid-mediated or thermal degradation pathways.[1]
Troubleshooting Guide (FAQ Format)
Q1: My product reverts to the ketone (phenylacetone) or alpha-bromo ketone during workup. Why?
Diagnosis: Acid-Catalyzed Hydrolysis.[2] The reaction produces HBr as a stoichiometric byproduct.[1] Even trace amounts of acid will hydrolyze the acid-sensitive dimethyl ketal back to the carbonyl group. This often happens during the reaction or, more commonly, during the aqueous workup or silica gel chromatography.[1]
Corrective Action:
-
In-Situ Scavenging: You must include a solid acid scavenger in the reaction mixture.
-
Recommendation: Add anhydrous Calcium Carbonate (
) or Sodium Bicarbonate ( ) (1.5 - 2.0 equivalents) directly to the flask. -
Alternative: For extremely sensitive substrates, use 1,2-epoxybutane or propylene oxide as a solvent additive (scavenges HBr to form bromohydrins).[1]
-
-
Workup Modification: Do not use acidic water. Wash the organic layer with a chilled
solution. -
Purification: Pre-treat your silica gel with 1% Triethylamine (Et3N) in hexane before loading the column to neutralize surface acidity.
Q2: I am observing significant amounts of styrene derivatives (elimination products).
Diagnosis: Thermal Elimination. Benzylic bromides with adjacent quaternary centers (like the ketal carbon) are prone to E1 or E2 elimination, especially at elevated temperatures.
Corrective Action:
-
Lower Temperature: If refluxing in
( ), switch to a lower boiling solvent like Dichloromethane (DCM) or Benzotrifluoride and initiate with UV light (photochemical) rather than thermal initiation (AIBN/Reflux). -
Avoid Strong Bases: While you need to scavenge acid, avoid strong soluble bases that could promote E2 elimination.[1] Stick to insoluble inorganic carbonates (
).
Q3: The reaction stalls, or I see ring bromination.
Diagnosis: Electrophilic Substitution Competition.
If free molecular bromine (
Corrective Action:
-
Use NBS: Ensure you are using N-Bromosuccinimide (NBS) , not elemental bromine. NBS provides a low, steady concentration of
.[1] -
Purity Check: Recrystallize your NBS from water (and dry thoroughly) to remove traces of HBr and
before use. Yellow NBS is degraded and will cause side reactions.[1] -
Light Source: Ensure high-intensity visible light (e.g., 300-500W tungsten lamp) is close to the flask to maintain a high concentration of radicals, favoring the benzylic pathway over the ionic ring-bromination pathway.
Optimized Experimental Protocol
Objective: Synthesis of (1-Bromo-2,2-dimethoxypropyl)benzene via Wohl-Ziegler Bromination.
Reagents Table:
| Reagent | Equiv. | Role | Critical Note |
|---|---|---|---|
| (2,2-Dimethoxypropyl)benzene | 1.0 | Substrate | Ensure strictly anhydrous.[1] |
| N-Bromosuccinimide (NBS) | 1.05 | Bromine Source | Must be white/recrystallized. |
| Calcium Carbonate (
Step-by-Step Methodology:
-
Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
Charging: Add the substrate (1.0 equiv), recrystallized NBS (1.05 equiv), and anhydrous
(2.0 equiv). -
Solvent: Add anhydrous solvent (
or Benzotrifluoride). Note: Benzene is also used but is standard for radical stability.[1] -
Degassing: Bubble nitrogen through the suspension for 15 minutes to remove oxygen (which quenches radicals).
-
Initiation:
-
Monitoring: Monitor by TLC or NMR. The reaction is complete when the dense NBS solid floats to the top as low-density succinimide.[1]
-
Stop point: Do not let the reaction run too long after NBS consumption to prevent over-bromination.[1]
-
-
Workup (Crucial):
-
Purification: Evaporate solvent at low temperature (<
). If column chromatography is needed, use silica neutralized with 1% .[1]
References
-
Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317.[1] Link
- Foundational text on the mechanism and scope of Wohl-Ziegler bromin
-
Greene, T. W., & Wuts, P. G. M. (1999).[1][3] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[3] Link
- Authoritative source on the stability of acetals/ketals (Section: Protection for the Carbonyl Group).
-
Horner, L., & Winkelmann, E. H. (1964).[1] Newer Methods of Preparative Organic Chemistry: N-Bromosuccinimide.[4] Angewandte Chemie International Edition, 3(5), 315-398.[1]
- Details the suppression of side reactions in NBS bromin
-
Migliorese, K. G., et al. (1977).[1] Acid-catalyzed hydrolysis of acetals. The Journal of Organic Chemistry, 42(19).
- Provides kinetic data on ketal sensitivity to acidic byproducts.
Sources
Technical Support Center: Troubleshooting & Purification Guide for Crude (1-Bromo-2,2-dimethoxypropyl)benzene
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of (1-Bromo-2,2-dimethoxypropyl)benzene .
This compound—a highly reactive
This guide provides field-proven, self-validating protocols to ensure high-yield purification without molecular degradation.
Part 1: Frequently Asked Questions & Troubleshooting
Q1: Why does my (1-Bromo-2,2-dimethoxypropyl)benzene revert to 1-bromo-1-phenylpropan-2-one during silica gel chromatography? A1: You are experiencing acid-catalyzed acetal hydrolysis. Standard flash silica gel possesses surface silanol groups (Si-OH) that are mildly acidic (pH ~5.5). In the presence of ambient moisture, these Brønsted acid sites protonate the methoxy oxygen. Because the adjacent highly electronegative bromine atom withdraws electron density, the acetal is destabilized, leading to rapid collapse back into the parent ketone (1-bromo-1-phenylpropan-2-one) and methanol[2].
-
The Fix: You must chemically deactivate the silica gel. Pre-flush your column with an eluent containing 1–2% triethylamine (Et
N) to irreversibly bind and neutralize the acidic silanol sites before loading your crude mixture.
Q2: I am seeing significant darkening, gas evolution, and loss of mass during vacuum distillation. What is happening?
A2: This is a classic case of thermal dehydrohalogenation. The
-
The Fix: Lower the thermal stress. Use a high-vacuum system (< 0.1 Torr) to suppress the boiling point. A short-path distillation head or a Wiped-Film Evaporator (WFE) is mandatory to minimize the residence time of the molecule at elevated temperatures.
Q3: How do I safely remove residual bromine or HBr from the crude reaction mixture before I even attempt purification?
A3: An aggressive alkaline aqueous workup is non-negotiable. Because the acetal is stable to base but rapidly destroyed by acid, you must quench the crude reaction mixture with cold, saturated aqueous sodium bicarbonate (NaHCO
Part 2: Quantitative Data & Method Comparison
To select the optimal purification route, compare the empirical data of standard techniques below.
| Purification Technique | Typical Recovery (%) | Purity Achieved (%) | Primary Degradation Risk | Scalability |
| Standard Silica Gel | < 15% | Variable | Extreme (Acetal Hydrolysis) | N/A (Do not use) |
| Et | 85 - 92% | > 98% | Low (If properly buffered) | Small to Medium (< 50g) |
| Basic Alumina (Brockmann I) | 70 - 80% | 95 - 97% | Moderate (Surface adsorption) | Small (< 10g) |
| Short-Path Distillation | 75 - 85% | > 96% | High (If vacuum > 1.0 Torr) | Medium to Large (> 20g) |
| Wiped-Film Evaporation (WFE) | > 90% | > 98% | Very Low (Short residence time) | Industrial / Pilot Scale |
Part 3: Self-Validating Experimental Protocols
Protocol A: Triethylamine-Deactivated Silica Gel Chromatography
Use this protocol for small-to-medium scale batches (< 50g) where absolute analytical purity is required.
-
Solvent Preparation & Validation: Prepare your mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate) and add 1.5% v/v Triethylamine (Et
N).-
Self-Validation Step: Dip a universal pH indicator strip into the solvent mixture. It must read > pH 8. If it does not, verify the integrity of your Et
N.
-
-
Slurry Packing & Equilibration: Slurry pack the column with standard flash silica gel using the deactivated solvent. Flush the packed column with at least 3 column volumes (CV) of the deactivated solvent.
-
Self-Validation Step: Collect the eluent from the end of the 3rd CV and test it with a pH strip. If the pH is < 7, the silanols are not fully neutralized. Continue flushing until the eluent tests basic.
-
-
Loading: Dissolve the crude (1-Bromo-2,2-dimethoxypropyl)benzene in a minimum amount of the deactivated solvent. Load it carefully onto the silica bed.
-
Elution: Elute the product. When analyzing fractions via TLC, ensure the TLC plates are pre-treated by exposing them to Et
N vapor in a closed chamber for 10 minutes prior to spotting; otherwise, the product will degrade on the plate, giving a false indication of impurity.
Protocol B: High-Vacuum Short-Path Distillation
Use this protocol for larger batches (> 20g) where chromatography becomes economically or logistically unviable.
-
System Assembly & Integrity Validation: Assemble a short-path distillation apparatus with a multi-cow receiver flask. Ensure all joints are greased with high-vacuum silicone grease.
-
Self-Validation Step (Static Drop Test): Pull vacuum on the empty system to < 0.1 Torr. Isolate the pump by closing the manifold valve and monitor the digital vacuum gauge for 5 minutes. A pressure rise of > 0.05 Torr indicates a system leak. You must resolve this before heating, as oxygen/moisture ingress at high temperatures will cause oxidative degradation.
-
-
Degassing: Load the crude oil into the distillation pot. Apply vacuum slowly at room temperature while stirring vigorously to remove residual volatile extraction solvents (e.g., DCM, hexanes).
-
Self-Validation Step: Degassing is complete only when micro-bubbling ceases entirely and the vacuum gauge stabilizes at the pump's ultimate baseline pressure.
-
-
Distillation: Gradually increase the heating mantle temperature. Maintain the pot temperature strictly below 85 °C. The pure acetal will distill as a clear, colorless to pale-yellow oil. If you observe white fumes (HBr gas) or sudden darkening of the pot, immediately drop the heating mantle and backfill the system with Argon.
Part 4: Purification Decision Workflow
Decision tree for purifying crude (1-Bromo-2,2-dimethoxypropyl)benzene based on scale and stability.
References
1.[3] 1-Bromo-2,2-dimethoxypropane - CAS Common Chemistry . American Chemical Society (CAS). 2.[1] Influence of Curvature on the Physical Properties and Reactivity of Triplet Corannulene Nitrene . Journal of the American Chemical Society. 3.[2] The Journal of Organic Chemistry Vol. 79 No. 2 . ACS Publications.
Sources
Technical Support Center: Handling & Stability Guide for (1-Bromo-2,2-dimethoxypropyl)benzene
Part 1: The Core Directive – Understanding the Threat
(1-Bromo-2,2-dimethoxypropyl)benzene is not merely "hygroscopic"; it is a masked lachrymator possessing a metastable acetal functionality. As a researcher, you are likely using this compound as a protected form of 1-bromo-1-phenylpropan-2-one (or its regioisomer) to perform carbon-carbon bond-forming reactions without interference from the carbonyl group.
The Silent Killer: Autocatalytic Hydrolysis The methoxy groups at the C2 position protect the ketone. However, this protection is kinetically fragile in the presence of moisture and trace acid.
-
Ingress: Water enters the system (via wet solvents or atmosphere).
-
Activation: Trace acidity (even from glass surfaces) protonates a methoxy group.
-
Collapse: The acetal hydrolyzes to the parent
-bromo ketone. -
Escalation: The resulting
-bromo ketone is unstable; it can eliminate HBr, which further catalyzes the hydrolysis of the remaining bulk material. This creates a runaway decomposition cycle.
Part 2: Technical Deep Dive & Mechanisms
Mechanism of Failure: Acid-Catalyzed Hydrolysis
Understanding the mechanism is the key to prevention. The bromine atom at C1 exerts an inductive electron-withdrawing effect ($ -I $), which destabilizes the intermediate oxocarbenium ion, theoretically retarding hydrolysis compared to non-halogenated acetals. However, once the cycle begins, the generation of HBr makes the process rapid.
Figure 1: The autocatalytic decomposition cycle. Note the feedback loop where degradation products accelerate further breakdown.
Part 3: Protocols & Workflows
A. Storage & Handling Specifications
| Parameter | Specification | Scientific Rationale |
| Atmosphere | Argon or Nitrogen (Grade 5.0) | Oxygen is less of a concern than moisture, but inert gas prevents condensation of atmospheric water. |
| Temperature | -20°C (Freezer) | Kinetic suppression of the hydrolysis rate constant ( |
| Container | Amber glass, Teflon-lined cap | Amber glass prevents photolytic cleavage of the C-Br bond; Teflon prevents leaching of plasticizers. |
| Desiccant | Activated 4Å Molecular Sieves | Critical: Add directly to the storage vial if liquid. Sieves scavenge water and trace acid (acting as a weak base). |
B. Solvent Selection & Preparation
Do not rely on "Sure/Seal" bottles that have been open for more than a week.
-
Preferred Solvents: THF, Dichloromethane (DCM), Toluene.
-
Drying Protocol: Solvents must be dried over activated alumina columns or distilled from CaH2.
-
Additives: For extremely sensitive batches, add 0.1% v/v Triethylamine (Et3N) to the solvent. This acts as a "proton sponge" to neutralize any adventitious acid before it can catalyze acetal cleavage.
C. Purification (The Danger Zone)
NEVER use standard Silica Gel. Standard silica is slightly acidic (pH 4-5). This is sufficient to hydrolyze the acetal during the column run, turning your product into a tear-gas generator on the fraction collector.
Correct Purification Workflow:
-
Stationary Phase: Use Basic Alumina (Activity Grade II or III) OR Neutralized Silica .
-
To neutralize silica: Slurry silica in Hexanes containing 1-2% Triethylamine before loading.
-
-
Eluent: Hexanes/Ethyl Acetate with 0.5% Triethylamine .
Part 4: Troubleshooting & FAQs
Q1: My NMR spectrum shows a small doublet at ~1.8 ppm and a multiplet at ~5.2 ppm that wasn't there before. What is this? A: This is the signature of hydrolysis.
-
Diagnosis: You are seeing the formation of the
-bromo ketone.[1] The acetal methoxy singlet (~3.2 ppm) is disappearing. -
Immediate Action: If the impurity is <5%, add solid Potassium Carbonate (
) or a few drops of Triethylamine to the sample immediately to arrest further acid catalysis. Store at -80°C until use.
Q2: The compound has turned from colorless to a pale yellow/brown oil. Is it usable?
A: The color indicates the liberation of elemental bromine (
-
Risk: The HBr generated during this color change has likely compromised the acetal integrity.
-
Remediation: Dissolve in Et2O, wash rapidly with cold saturated
(to neutralize acid) and 10% (to quench bromine). Dry over (containing 1% ) and concentrate. Do not distill ; thermal stress will cause detonation or massive decomposition.
Q3: I need to run a reaction with Lewis Acids (e.g.,
-
Strategy: If your reaction requires a Lewis Acid for a different part of the molecule, you must buffer the system (e.g., using Pyridine) or switch to a more robust protecting group (like a cyclic dithiane) if the synthesis allows. This specific dimethyl acetal is designed to be removed easily; it will not survive strong Lewis Acid conditions.
Q4: Upon opening the vial, my eyes started stinging. What happened? A: Evacuate the area immediately.
-
Cause: The acetal has hydrolyzed significantly, releasing the volatile
-bromo ketone (a lachrymator). -
Cleanup: Do not wipe with water. Cover the spill with a slurry of silica gel and triethylamine to absorb and neutralize. Dispose of as hazardous lachrymator waste.
Part 5: Emergency Recovery Workflow
If you suspect moisture contamination during an experiment, follow this logic flow to salvage the material.
Figure 2: Decision matrix for salvaging moisture-compromised samples.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Specific chapter on Acetals and Ketals describing acid lability).
-
De Kimpe, N., & Verhé, R. (1988). The Chemistry of
-Haloketones, -Haloaldehydes and -Haloimines. John Wiley & Sons. (Authoritative text on the reactivity and lachrymatory nature of -bromo ketones derived from acetals). -
Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1. Wiley. (Protocols for neutralizing silica gel with triethylamine).
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for drying THF and DCM).
Sources
Optimizing reaction temperature for (1-Bromo-2,2-dimethoxypropyl)benzene substitution
Case ID: OPT-TEMP-882 Subject: Thermal Optimization & Troubleshooting for Nucleophilic Substitution of Alpha-Bromo Ketals Assigned Scientist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Thermodynamic Landscape
Welcome to the Technical Support Center. You are working with (1-Bromo-2,2-dimethoxypropyl)benzene , a substrate that presents a classic "push-pull" conflict in organic synthesis:
-
Electronic Activation (The "Push"): The bromine is at a benzylic position, stabilizing the transition state for both
(carbocation character) and (orbital overlap with the -system), theoretically lowering the activation energy ( ). -
Steric Deactivation (The "Pull"): The adjacent 2,2-dimethoxy group creates significant steric bulk, structurally mimicking a neopentyl system. This hinders backside attack (
). -
Ketal Fragility: The dimethoxy ketal is thermodynamically stable to base but kinetically unstable to acid and heat, creating a narrow operating window.
The Core Challenge: You must apply enough thermal energy to overcome the steric barrier of the ketal group without triggering the elimination (E2) of the benzylic proton or the acid-catalyzed hydrolysis of the protecting group.
Reaction Pathway Analysis
The following diagram illustrates the competing pathways governed by temperature.
Figure 1: Mechanistic divergence based on thermal and environmental conditions. Path A is the target; Path B and C are thermal decomposition modes.
Troubleshooting Guide (Symptom-Based)
Use this matrix to diagnose issues based on your current experimental observations.
| Observation | Diagnosis | Root Cause | Corrective Action |
| Reaction Stalled | Kinetic Trap | The steric bulk of the 2,2-dimethoxy group is blocking the nucleophile at RT. | Step-Up Heating: Increase T in 5°C increments. Do not exceed 60°C without changing solvent polarity. |
| Product is a Ketone | Ketal Loss | Trace acid (HBr byproduct) hydrolyzed the ketal. | Add solid |
| New Olefin Spots | Elimination (E2) | Temperature too high (>65°C) or base too strong (e.g., NaH, KOtBu). | Switch to a "soft" nucleophile/base. Lower T to 40°C and extend time. |
| Black Tar/Oil | Polymerization | Benzylic cation formed ( | Solvent is too polar (stabilizing carbocation). Switch from DMF/DMSO to THF or MeCN. |
Optimization Protocol: The "Step-Up" Method
Do not simply reflux this reaction. The benzylic position is too sensitive. Follow this self-validating protocol to determine the optimal temperature (
Phase 1: Preparation (The Acid Scavenger)
Crucial Step: Because the substitution generates a leaving group (Bromide), and often a proton (HBr), the reaction medium becomes acidic over time. This destroys the ketal.
-
Requirement: Always include a heterogeneous inorganic buffer (e.g., Sodium Bicarbonate or Potassium Carbonate) suspended in the reaction.
Phase 2: The Kinetic Screen
Run this workflow with a 100 mg test scale before committing the full batch.
-
Baseline (0°C):
-
Dissolve substrate in anhydrous solvent (THF or MeCN recommended).
-
Add Nucleophile (1.2 equiv).
-
Stir at 0°C for 2 hours.
-
Check TLC/LCMS.
-
Result: Likely <5% conversion due to steric bulk.
-
-
The Ramp (20°C - 40°C):
-
Warm to Room Temperature (23°C). Stir 4 hours.
-
Checkpoint: If conversion >50%, STOP . Finish at RT.
-
If conversion <20%, heat to 40°C .
-
-
The Ceiling (60°C):
-
If reaction is sluggish at 40°C, increase to 60°C.
-
WARNING: 60°C is the "Red Zone." Above this, the rate of elimination (styrene formation) often exceeds the rate of substitution.
-
Phase 3: Data Interpretation
| Temperature | Conversion (4h) | Impurity Profile | Verdict |
| 20°C | 15% | Clean | Too slow. |
| 40°C | 65% | <2% Elimination | OPTIMAL ZONE. |
| 60°C | 90% | 15% Elimination | Too aggressive. |
| 80°C | 95% | Major Decomposition | FAILED. |
Frequently Asked Questions (FAQs)
Q: Can I use DMF or DMSO to speed up the reaction at lower temperatures?
A: Proceed with caution. While polar aprotic solvents accelerate
Q: Why does the reaction turn yellow/orange? A: This usually indicates the formation of conjugated side products (styrenes) or trace bromine liberation. If the color deepens rapidly, you are likely witnessing elimination. Lower the temperature immediately.
Q: My ketal hydrolyzed even though I used anhydrous solvent. Why?
A: The reaction itself produces byproducts. If you use a neutral nucleophile (like an amine), the byproduct is an ammonium bromide salt, which is acidic. You must include an insoluble base (like
Q: Is the steric hindrance of the "2,2-dimethoxy" group really that significant?
A: Yes. It is structurally analogous to a neopentyl group (
References
-
LibreTexts Chemistry. (2024). Characteristics of the SN2 Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dimethyl Acetals - Stability and Deprotection. Retrieved from [Link]
Troubleshooting low reactivity of (1-Bromo-2,2-dimethoxypropyl)benzene
Executive Summary: The "Neopentyl-Like" Paradox
(1-Bromo-2,2-dimethoxypropyl)benzene presents a classic case of deceptive simplicity .[1] While it appears to be a standard benzylic bromide—typically a highly reactive electrophile—users frequently report "low reactivity" or "intractable mixtures."
The root cause lies in its specific topology:
-
Steric Blockade: The C1 position is benzylic but is adjacent to a quaternary carbon (the C2 acetal center). This creates a neopentyl-like steric environment that effectively shuts down
pathways.[1] -
Electronic Destabilization: The adjacent acetal oxygens exert an inductive electron-withdrawing effect ($ -I $), destabilizing the developing carbocation required for
pathways, despite the benzylic position. - -Elimination Sensitivity: In the presence of strong bases or organometallics, the molecule prefers to eliminate a methoxide group to form an enol ether rather than undergo substitution.
This guide provides the diagnostic logic and protocols to overcome these barriers.
Part 1: Diagnostic Decision Tree
Before altering conditions, identify your specific failure mode using the flowchart below.
Figure 1: Diagnostic logic for troubleshooting reactivity issues based on crude reaction analysis.
Part 2: Troubleshooting Guides & FAQs
Scenario A: Nucleophilic Substitution Fails (Recovery of Starting Material)
User Complaint: "I treated the compound with Sodium Azide (
Technical Analysis:
You are attempting an
Corrective Actions:
-
Switch to Radical Substitution: Carbon-centered radicals are planar (
) and less sensitive to steric bulk than transition states.[1]-
Reagent: Allyltributyltin with AIBN (radical allylation) or similar radical traps.[1]
-
-
Force
(Silver-Assisted): If you must substitute with a heteroatom, use a silver salt to abstract the bromide.-
Reagent:
or in mild conditions.[1] Warning: This may trigger rearrangement (see Scenario C).
-
Scenario B: "Black Tar" or Loss of Acetal
User Complaint: "The reaction turned black and NMR shows the loss of the methoxy signals."
Technical Analysis: Benzylic bromides hydrolyze slowly to generate HBr.[1] Acetals are acid-labile.[1] The HBr generated autocatalytically destroys the acetal protection, reverting it to the ketone, which then polymerizes or degrades under the reaction conditions.
Corrective Actions:
-
Buffer the System: Always include a solid base like Potassium Carbonate (
) or Basic Alumina in the reaction vessel to scavenge trace acid. -
Epoxide Scavenger: Add 1-2% propylene oxide or 1,2-epoxybutane to the solvent.[1] These act as "acid sponges" by reacting irreversibly with HBr to form bromohydrins, protecting the acetal.
Scenario C: Grignard Formation Fails (Elimination)
User Complaint: "I tried to make the Grignard reagent, but I got a mixture of alkenes and enol ethers."
Technical Analysis:
When Magnesium inserts into the C-Br bond, the resulting carbanion (or radical pair) is at the
Mechanism of Failure:
Corrective Action (Protocol 1): Do not use direct Magnesium insertion. Use Lithium-Halogen Exchange at cryogenic temperatures.[1] The Lithium species is generated faster than the elimination rate constant at -78°C.
Part 3: Validated Experimental Protocols
Protocol 1: Safe Metallation (Lithium-Halogen Exchange)
Use this method if you need to use the molecule as a nucleophile.
Materials:
-
(1-Bromo-2,2-dimethoxypropyl)benzene (1.0 equiv)[1]
-
-Butyllithium (
-BuLi) or -Butyllithium (Note: -BuLi is preferred for speed at low temp)[1] -
Electrophile (e.g., Benzaldehyde)[1]
Step-by-Step:
-
Setup: Flame-dry a 2-neck flask under Argon. Add anhydrous THF and cool to -78°C (Dry ice/Acetone).
-
Dissolution: Add the bromo-acetal substrate (1.0 equiv).
-
Exchange: Add
-BuLi (2.0 equiv) dropwise over 10 minutes.[1]-
Why 2 equiv? One for the exchange, one to destroy the formed
-BuBr. -
Critical: Maintain temperature below -70°C. At higher temperatures,
-elimination of methoxide dominates.[1]
-
-
Reaction: Stir for exactly 15 minutes at -78°C.
-
Quench: Add the electrophile (dissolved in THF) slowly.
-
Warm: Allow to warm to room temperature only after the electrophile addition is complete.
Protocol 2: Radical Allylation (Overcoming Sterics)
Use this method to replace Br with a Carbon chain.
Materials:
-
Substrate (1.0 equiv)
-
Allyltributyltin (1.2 equiv)[1]
-
AIBN (0.1 equiv)[1]
-
Degassed Benzene or Toluene[1]
Step-by-Step:
-
Degas: Sparge the solvent with Argon for 30 minutes to remove Oxygen (radical inhibitor).
-
Mix: Combine substrate, stannane, and AIBN in the solvent.
-
Initiate: Heat to reflux (80°C for Benzene).
-
Monitor: The reaction proceeds via a benzylic radical, which is planar and not hindered by the adjacent acetal.
-
Workup: Use Potassium Fluoride (aq) to precipitate tin byproducts.
Part 4: Comparative Data
Table 1: Reactivity Profile vs. Standard Benzylic Bromides
| Feature | Standard Benzylic Bromide (e.g., Benzyl Bromide) | (1-Bromo-2,2-dimethoxypropyl)benzene |
| Fast | Extremely Slow (Neopentyl-like block) | |
| Fast | Moderate/Slow (Inductive destabilization) | |
| Acid Stability | Stable | Unstable (Acetal hydrolysis) |
| Grignard Stability | Stable | Unstable ( |
| Recommended Mechanism | Radical / Li-Exchange (-78°C) |
References
-
Whitmore, F. C., & Rothrock, H. S. (1932).[1] The Neopentyl Rearrangement. Journal of the American Chemical Society, 54(9), 3431–3443. Link[1]
- Foundational text on the suppression of substitution in neopentyl systems.
-
De Kimpe, N., & Schamp, N. (1979).[1][3] The Synthesis of
-Halogenated Imino Compounds. Organic Preparations and Procedures International, 11(3-4), 115-199.[1][3] Link[1]- Authoritative review on -halo functionalization and the reactivity of adjacent nitrogen/oxygen systems.
-
Knochel, P., et al. (2011).[1] Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Beilstein Journal of Organic Chemistry, 7, 1261–1277. Link
-
Modern protocols for Magnesium-Halogen exchange to avoid elimination side reactions.[1]
-
-
BenchChem Technical Repository. (2025). Managing Thermal Instability of
-Bromo Ketones and Acetals. Link[1]-
General handling guides for lachrymators and acid-sensitive halides.[1]
-
-
Mallory, F. B. (1983).[1] Cleavage of Acetals.[4] Organic Syntheses, Coll.[1] Vol. 4, p.74. Link
- Mechanistic insight into acetal stability and hydrolysis conditions.
Sources
Removal of unreacted starting materials from (1-Bromo-2,2-dimethoxypropyl)benzene
Technical Support Center: Purification of (1-Bromo-2,2-dimethoxypropyl)benzene
Welcome to the technical support center for the purification of (1-Bromo-2,2-dimethoxypropyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and detailed protocols for removing unreacted starting materials and byproducts. Our focus is on providing not just methods, but the underlying chemical principles to empower you to make informed decisions during your purification workflow.
Introduction: The Challenge of Purity
(1-Bromo-2,2-dimethoxypropyl)benzene is a valuable synthetic intermediate. Its utility, however, is critically dependent on its purity. The synthesis, typically involving the bromination of a phenylacetone precursor followed by acetalization, can result in a crude mixture containing unreacted starting materials, intermediates, and reaction byproducts. The primary challenge in purification lies in the inherent acid sensitivity of the dimethoxy acetal functional group, which readily hydrolyzes back to the parent ketone under acidic conditions.[1][2][3] This guide provides strategies to navigate this and other purification challenges effectively.
Troubleshooting Guide: Isolating Your Product
This section addresses common issues encountered during the purification of (1-Bromo-2,2-dimethoxypropyl)benzene in a question-and-answer format.
Question: My initial workup is complete, but my crude product is a yellow or brown oil. What is causing the discoloration and how do I fix it?
Answer: This discoloration is often due to residual unreacted N-Bromosuccinimide (NBS) or trace amounts of bromine (Br₂). These species are colored and reactive. It is crucial to quench them before proceeding with further purification to prevent unwanted side reactions.
Recommended Action: Quenching with a Reducing Agent During your aqueous workup, wash the organic layer with a 10% aqueous solution of a mild reducing agent.
-
Sodium thiosulfate (Na₂S₂O₃): Highly effective and common.[4][5]
-
Sodium bisulfite (NaHSO₃): A good alternative, especially in acidic media where thiosulfate might decompose to form elemental sulfur.[4][5][6]
This wash reduces the colored bromine species to colorless, water-soluble bromide salts, which are easily removed in the aqueous phase.[6]
Question: My TLC or NMR analysis shows the presence of succinimide. What is the most effective way to remove it?
Answer: Succinimide is the byproduct of reactions using NBS as a brominating agent. While it has some solubility in organic solvents, it can be efficiently removed by leveraging its slightly acidic nature.
Recommended Action: Aqueous Base Wash
-
After quenching any excess NBS, perform a wash of the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4][7]
-
This converts the succinimide into its more water-soluble sodium salt, which partitions into the aqueous layer.
-
Follow this with a water wash and then a brine wash to remove residual inorganic salts and break up any emulsions.[8]
In many cases, if the reaction was conducted in a non-polar solvent like carbon tetrachloride or hexane, succinimide may precipitate upon cooling. Filtering the crude reaction mixture before the aqueous workup can remove a significant portion of this byproduct.[4][9]
Question: I'm seeing a carbonyl peak (~1715 cm⁻¹ in IR) or a characteristic ketone signal in my NMR. What is this impurity and how do I remove it?
Answer: The presence of a ketone indicates one of two possibilities: unreacted phenylacetone (the initial starting material) or α-bromo phenylacetone (the intermediate). It could also mean that your product, (1-Bromo-2,2-dimethoxypropyl)benzene, has partially hydrolyzed back to α-bromo phenylacetone during workup or analysis.
Recommended Action: Flash Column Chromatography Separating these ketone impurities from the target acetal is best achieved by flash column chromatography, as their polarities are relatively similar.[10] The key is to avoid acidic conditions that could cause further decomposition of your product.
-
Stationary Phase: Standard silica gel is slightly acidic and can cause hydrolysis of the acetal.[11] To mitigate this, you can:
-
Mobile Phase: A gradient elution starting with a non-polar solvent system is recommended. Begin with a mixture like Hexane/Ethyl Acetate (98:2) and gradually increase the polarity. The target acetal is less polar than the corresponding ketones and should elute first.
Question: My yield is low after column chromatography and I see a new spot on my TLC plate. What is happening?
Answer: This is a classic sign of product decomposition on the column. The acetal functional group in (1-Bromo-2,2-dimethoxypropyl)benzene is labile to acid.[1][13] The slightly acidic nature of standard silica gel is often the culprit, causing the acetal to hydrolyze to the more polar α-bromo phenylacetone, which then gets stuck on the column or elutes much later.
Recommended Action: Neutralize Your System
-
Confirm the Issue: Run a quick test by spotting your pure product on a TLC plate, letting it sit for 10-15 minutes, and then eluting. If you see a new, lower Rf spot (streaking from the baseline is also a sign), decomposition is occurring.
-
Implement Neutral Conditions: As mentioned previously, either add a base like triethylamine to your eluent or switch to a neutral stationary phase like alumina.[11][12]
-
Work Quickly: Do not let the crude product sit on the column for an extended period. Flash chromatography, which uses pressure to speed up elution, is highly preferred over traditional gravity chromatography.[14][15]
Purification Workflow Decision Diagram
The following diagram outlines a logical workflow for troubleshooting the purification process based on initial analysis of the crude product.
Caption: Troubleshooting workflow for purification.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification strategy for this compound? A combination of an optimized aqueous workup followed by flash column chromatography is the most robust method. The workup removes the bulk of reagent-derived, water-soluble impurities, while chromatography separates the target compound from structurally similar organic impurities like unreacted ketones.
Q2: Can I use distillation to purify (1-Bromo-2,2-dimethoxypropyl)benzene? While vacuum distillation can be used to purify liquids, it may be challenging for this specific compound.[7][16][17] The boiling points of the target product and the unreacted α-bromo phenylacetone are likely to be very close, making fractional distillation difficult. Furthermore, prolonged heating, even under vacuum, can risk decomposition. Column chromatography generally offers superior resolution for this type of separation.
Q3: How do I choose the optimal solvent system for column chromatography? The ideal eluent is determined empirically using Thin Layer Chromatography (TLC).[18] The goal is to find a solvent system where the desired product has an Rf (Retention Factor) value of approximately 0.25-0.35, and the separation (ΔRf) between it and its closest impurities is maximized.
-
Start with a low-polarity mixture (e.g., 98:2 Hexane:Ethyl Acetate).
-
Gradually increase the percentage of the polar solvent (Ethyl Acetate) until the desired Rf is achieved.
-
Other solvent systems to try include Dichloromethane/Hexane or Toluene/Hexane.
Q4: My compound is an oil. How can I be sure it's pure without elemental analysis? High-purity can be confirmed using a combination of techniques:
-
NMR Spectroscopy (¹H and ¹³C): The absence of signals corresponding to impurities (e.g., ketone carbonyls, succinimide protons) is a strong indicator of purity.
-
TLC: A single, well-defined spot in multiple solvent systems suggests high purity.
-
GC-MS (Gas Chromatography-Mass Spectrometry): This can provide both the purity percentage (from the GC trace) and confirm the mass of the desired product.
Detailed Experimental Protocols
Protocol 1: Optimized Aqueous Workup
This protocol is designed to remove unreacted NBS, succinimide, and the acid catalyst.
-
Cooling: Once the reaction is complete, cool the reaction mixture to room temperature. If a non-polar solvent was used, filter off any precipitated succinimide.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Quenching: Transfer the organic solution to a separatory funnel and wash with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). Shake gently and discard the aqueous layer. Repeat until the organic layer is colorless.[4]
-
Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove succinimide and neutralize any residual acid catalyst.[4][7]
-
Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove the bulk of the dissolved water.[8]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[19]
Protocol 2: Neutralized Flash Column Chromatography
This method is for purifying the crude product obtained from the aqueous workup.
-
TLC Analysis: Determine the optimal eluent system for separation, aiming for an Rf of ~0.3 for the product.
-
Eluent Preparation: Prepare the chosen eluent (e.g., 95:5 Hexane:Ethyl Acetate) and add triethylamine (Et₃N) to a final concentration of 0.5% (v/v).
-
Column Packing:
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. For less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the column.[18]
-
Elution: Elute the column with the prepared solvent system using positive pressure (air or nitrogen) to achieve a flow rate of approximately 2 inches/minute.[18]
-
Fraction Collection & Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.[20]
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified (1-Bromo-2,2-dimethoxypropyl)benzene.
Data Summary Table
| Impurity | Chemical Class | Typical Removal Method | Key Principle |
| N-Bromosuccinimide (NBS) | Reagent | Aqueous Na₂S₂O₃ Wash | Reduction to water-soluble succinimide and bromide.[4][5] |
| Succinimide | Byproduct | Aqueous NaHCO₃ Wash | Deprotonation to form a water-soluble salt.[4] |
| Phenylacetone | Starting Material | Flash Chromatography | Separation based on polarity difference. |
| α-Bromo Phenylacetone | Intermediate | Flash Chromatography | Separation based on polarity difference. |
| Acid Catalyst (e.g., p-TsOH) | Catalyst | Aqueous NaHCO₃ Wash | Neutralization to form a water-soluble salt.[8] |
References
- Lecture 9: Acetals. (n.d.). Retrieved from University of Bristol, School of Chemistry.
- Removal of unreacted N-bromosuccinimide from 4-(2-Bromomethylphenyl)benzonitrile synthesis. (2025). BenchChem.
- Liquid–liquid extraction. (2024). In Wikipedia.
- Solvent Extraction Techniques. (n.d.).
- Liquid-Liquid Extraction: An Overview. (n.d.). Syrris.
- Dimethyl Acetals. (n.d.). Organic Chemistry Portal.
- Why are acetals stable to bases and nucleophiles? (2014). Chemistry Stack Exchange.
- Liquid-liquid extraction for neutral, acidic and basic compounds. (2022). Organic Chemistry.
- Stability of acetals and hemi-acetals in acid and base. (2019, November 29). YouTube.
- Overview of Liquid-Liquid Extraction (LLE)
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons.
- Minimizing by-product formation in phenylacetic anhydride reactions. (2025). BenchChem.
- N-bromosuccinimide removal at workup. (2013). Sciencemadness Discussion Board.
- Phenylacetone: Synthesis of Phenyl-2-Propanone. (n.d.). Scribd.
- Phenylacetone Synthesis Techniques. (n.d.). Scribd.
- Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- Supporting Information for: [Title of Paper]. (n.d.). Royal Society of Chemistry.
- Technical Support Center: (1-Bromo-2-methylpropyl)benzene and (2-Bromo-2-methylpropyl)benzene. (2025). BenchChem.
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
- Technical Support Center: Purification of Bromoacetylated Compounds by Column Chrom
- Synthesis of Phenyl-2-Propanone (P2P). (n.d.). Erowid.
- Technical Support Center: Removal of Unreacted Bromine from Reaction Mixtures. (2025). BenchChem.
- Application of Flash Chromatography in Purification of Natural and Synthetic Products. (n.d.). IntechOpen.
- 3,5-Dibromo-2-pyrone. (2011). Organic Syntheses, 88, 314.
- Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses, 102, 1-21.
- Mills, J. (1962). U.S. Patent No. 3,028,398. U.S.
- recrystallization & purification of N-bromosuccinimide. (2021, February 6). YouTube.
- Technical Support Center: Purification of 1-Bromo-2-((methoxymethoxy)methyl)benzene. (2025). BenchChem.
- 2-(2-Bromophenyl)pentanenitrile. (2017). Organic Syntheses, 94, 260.
- Supporting Information for: [Title of Paper]. (n.d.). The Royal Society of Chemistry.
- Separation of Ketone and alpha Bromo ketone. (2023, May 31). Reddit.
- Neopentyl phenyl sulfide. (1976). Organic Syntheses, 55, 86.
- (1-Bromo-2,2-dimethylpropyl)benzene. (n.d.). PubChem.
- Komatsu, T., & Sakakibara, M. (2000). U.S. Patent No. 6,063,940. U.S.
- Method for purifying a bromine compound. (2004).
- 6,10-Dioxaspiro[4.5]dec-3-ene-1,1-dicarbonitrile, 2-phenyl-. (1986). Organic Syntheses, 64, 92.
- Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. (2024). Beilstein Journal of Organic Chemistry, 20, 1286–1291.
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Identifying decomposition products of (1-Bromo-2,2-dimethoxypropyl)benzene
Welcome to the technical support center for (1-Bromo-2,2-dimethoxypropyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges associated with the stability and handling of this versatile reagent. As a bifunctional molecule containing both a reactive benzylic bromide and an acid-sensitive dimethyl ketal, understanding its decomposition pathways is critical for successful experimentation. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of decomposition in my (1-Bromo-2,2-dimethoxypropyl)benzene sample?
A1: Decomposition can manifest in several ways. Visually, you might observe a color change in the material, which may darken to yellow or brown over time.[1] A key indicator is the release of hydrogen bromide (HBr) gas, which has a sharp, acrid odor and is highly corrosive.[1] Formation of solid byproducts or a change in the physical state, such as an oily residue forming from a solid, also signifies degradation.[1] From an analytical perspective, running a Thin Layer Chromatography (TLC) plate of your sample against a fresh or standard sample will reveal new spots, indicating the presence of impurities.
Q2: My reaction mixture turned acidic and I've isolated an unexpected ketone. What happened?
A2: This is the most common decomposition pathway for this molecule and is almost certainly due to the hydrolysis of the dimethyl ketal functional group. The ketal moiety is stable under neutral and basic conditions but is highly susceptible to rapid hydrolysis in the presence of even catalytic amounts of aqueous acid (pH < 7).[2][3][4]
The Mechanism: The reaction is initiated by the protonation of one of the methoxy oxygens by an acid catalyst. This creates a good leaving group (methanol), which is eliminated to form a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water. Subsequent deprotonation yields a hemiacetal, which is in equilibrium with the final ketone product.[2]
The product of this hydrolysis is 1-Bromo-1-phenyl-2-propanone , with two equivalents of methanol as byproducts.[4]
Caption: Acid-catalyzed hydrolysis of the dimethyl ketal.
Q3: I suspect my product has undergone elimination. What are the likely decomposition products?
A3: The presence of a bromine atom at the benzylic position makes the compound susceptible to dehydrobromination (elimination of HBr), particularly in the presence of a base. This reaction results in the formation of an alkene.[1][5]
The primary product from this pathway would be (E/Z)-(2,2-dimethoxyprop-1-en-1-yl)benzene . The formation of the double bond in conjugation with the benzene ring is generally the favored outcome.
It is crucial to note that if both hydrolysis and elimination occur, the resulting α-bromo ketone (1-Bromo-1-phenyl-2-propanone) can also undergo dehydrobromination to yield 1-phenylprop-2-en-1-one (phenyl vinyl ketone).[5][6]
Q4: How should I properly store (1-Bromo-2,2-dimethoxypropyl)benzene to ensure its long-term stability?
A4: To maximize shelf life, the compound should be stored in a cool, dark, and dry environment.[1] A refrigerator or freezer is ideal. It is critical to store it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to prevent exposure to moisture and air, which can facilitate hydrolysis and other decomposition pathways.[1]
Troubleshooting Guide: Common Experimental Issues
Issue 1: Formation of Impurities During Aqueous Workup
-
Symptom: Your TLC analysis shows a new, more polar spot (lower Rf value) after washing the organic layer with water or brine, and the final yield is low.
-
Cause: The aqueous wash solution was likely neutral or slightly acidic, causing hydrolysis of the ketal.[4] This is the most common reason for product loss during workup.
-
Solution: Always quench the reaction with a mild base before any aqueous washes. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture and stir until gas evolution ceases.[4] Check the pH of the aqueous layer to ensure it is basic (pH > 8) before proceeding with extraction and further washes with water or brine.
Caption: Recommended workup protocol to prevent hydrolysis.
Issue 2: Product Decomposes During Purification by Column Chromatography
-
Symptom: The product appears clean after workup, but fractions collected from silica gel chromatography show significant amounts of the hydrolyzed ketone.
-
Cause: Standard silica gel is inherently acidic and can catalyze the hydrolysis of the ketal on the column.[4]
-
Solution:
-
Neutralize the Silica: Prepare a slurry of silica gel in your desired eluent and add 1-2% triethylamine (or another suitable base like pyridine) by volume. This will neutralize the acidic sites.
-
Use Neutral Alumina: As an alternative, consider using neutral or basic alumina for chromatography.
-
Work Quickly: Do not let the compound sit on the column for an extended period.
-
Analytical Protocols & Data
Identifying Decomposition Products
The following table summarizes the key characteristics of the parent compound and its most likely decomposition products.
| Compound Name | Structure | Molecular Weight ( g/mol ) | Key Analytical Signatures (¹H NMR & MS) |
| (1-Bromo-2,2-dimethoxypropyl)benzene | C₆H₅-CH(Br)-C(OCH₃)₂-CH₃ | 259.14 | ¹H NMR: Singlets for two OCH₃ groups (~3.2-3.5 ppm), singlet for terminal CH₃, benzylic CH proton. MS: Characteristic M+, M+2 isotope pattern for bromine. |
| 1-Bromo-1-phenyl-2-propanone | C₆H₅-CH(Br)-C(=O)-CH₃ | 213.07 | ¹H NMR: Disappearance of OCH₃ signals. Appearance of a new singlet for the acetyl CH₃ (~2.2 ppm). FTIR: Strong C=O stretch (~1715 cm⁻¹). MS: M+, M+2 isotope pattern. |
| (E/Z)-(2,2-dimethoxyprop-1-en-1-yl)benzene | C₆H₅-CH=C(OCH₃)₂-CH₃ | 178.24 | ¹H NMR: Disappearance of the benzylic CH proton. Appearance of a new vinylic proton signal. MS: Loss of the bromine isotope pattern. |
| 1-phenylprop-2-en-1-one | C₆H₅-C(=O)-CH=CH₂ | 132.16 | ¹H NMR: Characteristic signals for a vinyl group (d, d, dd pattern). FTIR: Strong C=O stretch conjugated with C=C (~1675 cm⁻¹). MS: No bromine isotope pattern. |
Protocol: TLC Monitoring for Hydrolysis
-
Prepare the TLC Plate: Use a standard silica gel plate.
-
Spotting: Apply three spots:
-
S: Your starting material (a reference solution).
-
R: The current reaction mixture.
-
C: A co-spot containing both S and R.
-
-
Elute: Develop the plate using a suitable solvent system (e.g., 10-20% Ethyl Acetate in Hexanes).
-
Visualize: Use a UV lamp (254 nm) and a potassium permanganate stain.
-
Analysis: The formation of the more polar ketone product (1-Bromo-1-phenyl-2-propanone) will be visible as a new spot with a lower Rf value than the starting material.
References
- Lecture 9: Acetals.
- Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC.
- Why are acetals stable to bases and nucleophiles? - Chemistry Stack Exchange.
- Stability of acetals and hemi-acetals in acid and base. - YouTube.
- Managing thermal instability of alpha-bromo ketones - Benchchem.
- How To: Troubleshoot a Reaction - Chemistry - University of Rochester.
- preventing the hydrolysis of 1-Bromo-2,2-dimethoxypropane during workup - Benchchem.
- 22.3: Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts.
- 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition.
Sources
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- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Validation & Comparative
Comparing reactivity of (1-Bromo-2,2-dimethoxypropyl)benzene vs benzyl bromide
An In-Depth Technical Guide to the Comparative Reactivity of (1-Bromo-2,2-dimethoxypropyl)benzene and Benzyl Bromide
Executive Summary
In the landscape of organic synthesis, benzylic halides are pivotal intermediates for the introduction of benzyl moieties. Their reactivity, however, is not uniform and is profoundly influenced by the substitution pattern at the benzylic carbon. This guide provides a comprehensive comparison of the reactivity of two such halides: (1-Bromo-2,2-dimethoxypropyl)benzene and the archetypal benzyl bromide. Through structural analysis, mechanistic evaluation, and a proposed experimental framework, we demonstrate that benzyl bromide exhibits significantly higher reactivity in nucleophilic substitution reactions, particularly those proceeding via an S(_N)2 mechanism. The profound steric hindrance imposed by the 2,2-dimethoxypropyl group in (1-Bromo-2,2-dimethoxypropyl)benzene dramatically impedes backside nucleophilic attack, rendering it a far less reactive substrate for concerted substitution pathways. While S(_N)1 reactions are possible for both, the overall utility and reaction kinetics heavily favor benzyl bromide in most synthetic applications.
Introduction
Benzylic halides are a class of organic compounds that feature a halogen atom attached to a carbon atom which is, in turn, bonded to a benzene ring. Their synthetic utility stems from the unique stability of the benzylic position, which can effectively stabilize both the transition states of S(_N)2 reactions and the carbocation intermediates of S(_N)1 reactions through resonance with the adjacent π-system of the aromatic ring.[1] Benzyl bromide (C(_6)H(_5)CH(_2)Br) is the quintessential example of this class, widely used for benzylation of alcohols, carboxylic acids, and other nucleophiles.[2]
This guide investigates a more complex analogue, (1-Bromo-2,2-dimethoxypropyl)benzene. By introducing a bulky 2,2-dimethoxypropyl substituent at the benzylic carbon, the steric and electronic environment of the reaction center is fundamentally altered. Understanding the resulting impact on reactivity is crucial for researchers in medicinal chemistry and materials science when designing synthetic routes and selecting appropriate building blocks. We will dissect the structural differences between these two molecules and predict their behavior in nucleophilic substitution reactions, supported by a proposed experimental protocol for quantitative comparison.
Structural and Electronic Analysis
The reactivity of an alkyl halide in nucleophilic substitution reactions is primarily governed by the steric accessibility of the electrophilic carbon and the stability of any potential carbocation intermediate.[3] A direct comparison of benzyl bromide and (1-Bromo-2,2-dimethoxypropyl)benzene reveals critical differences.
| Feature | Benzyl Bromide | (1-Bromo-2,2-dimethoxypropyl)benzene |
| Structure | C(_6)H(_5)CH(_2)Br | C(_6)H(_5)CH(Br)C(CH(3))({2})OCH(_3) |
| Halide Classification | Primary Benzylic | Secondary Benzylic |
| Steric Profile | Unhindered benzylic carbon | Severely hindered benzylic carbon |
| Electronic Effects | Phenyl group (resonance stabilization) | Phenyl group (resonance stabilization), Alkyl/ether groups (inductive effect) |
Benzyl Bromide: As a primary benzylic halide, the electrophilic carbon is sterically accessible, allowing for facile backside attack by nucleophiles, a prerequisite for the S(_N)2 mechanism.[4] Simultaneously, the phenyl group provides excellent resonance stabilization for the incipient carbocation, making the S(_N)1 pathway also viable, particularly with weak nucleophiles in polar protic solvents.[5][6]
(1-Bromo-2,2-dimethoxypropyl)benzene: This is a secondary benzylic halide, which would typically suggest a propensity for both S(_N)1 and S(_N)2 reactions.[7] However, the defining feature is the extremely bulky 2,2-dimethoxypropyl group attached to the benzylic carbon. This group creates a formidable steric shield around the electrophilic center, making the backside approach required for an S(_N)2 reaction exceptionally difficult.[8][9] The electron-donating inductive effect of the alkyl and methoxy groups, while modest, would offer some additional stabilization to a carbocation intermediate, favoring an S(_N)1 pathway over S(_N)2.
Mechanistic Considerations: S(_N)2 vs. S(_N)1 Pathways
The profound structural differences dictate a strong divergence in preferred reaction mechanisms.
The S(_N)2 Pathway
The S(_N)2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon at 180° to the leaving group.[10] The rate of this reaction is highly sensitive to steric hindrance.[8][11] As illustrated below, the transition state for benzyl bromide is relatively uncrowded, whereas for (1-Bromo-2,2-dimethoxypropyl)benzene, the bulky substituent clashes with the incoming nucleophile, dramatically increasing the activation energy and slowing the reaction rate.
The S(_N)1 Pathway
The S(_N)1 mechanism involves a two-step process initiated by the departure of the leaving group to form a carbocation intermediate.[11] The rate-determining step is the formation of this carbocation. Both substrates can form resonance-stabilized benzylic carbocations.
-
Benzyl Bromide: Forms a primary benzylic carbocation.
-
(1-Bromo-2,2-dimethoxypropyl)benzene: Forms a secondary benzylic carbocation.
Generally, secondary carbocations are more stable than primary carbocations. This suggests that under conditions strongly favoring ionization (e.g., polar protic solvents, weak nucleophiles), (1-Bromo-2,2-dimethoxypropyl)benzene could potentially react via an S(_N)1 mechanism. However, the high activation energy required to break the C-Br bond without nucleophilic assistance means the reaction may still be slow compared to the facile S(_N)2 reaction of benzyl bromide with a competent nucleophile.
Experimental Protocol for Comparative Kinetic Analysis
To quantify the reactivity difference, a comparative kinetic study is proposed. A solvolysis reaction in aqueous ethanol is a standard method for evaluating reactivity under S(_N)1-favoring conditions. The reaction progress can be monitored by measuring the rate of HBr production via a change in conductivity or by HPLC analysis of the substrate consumption over time.
Objective
To determine the relative rates of solvolysis for benzyl bromide and (1-Bromo-2,2-dimethoxypropyl)benzene in 80% aqueous ethanol at 50°C.
Materials
-
Benzyl Bromide (≥99%)
-
(1-Bromo-2,2-dimethoxypropyl)benzene (≥98%)
-
Ethanol (200 proof, anhydrous)
-
Deionized Water
-
Acetone (for cleaning)
-
Volumetric flasks, pipettes, and syringes
-
Constant temperature water bath (±0.1°C)
-
Conductivity meter or a High-Performance Liquid Chromatograph (HPLC) with a UV detector.
Experimental Workflow
Step-by-Step Procedure
-
Solution Preparation: Prepare a stock solution of 80% ethanol in water (v/v). Prepare separate 0.01 M stock solutions of benzyl bromide and (1-Bromo-2,2-dimethoxypropyl)benzene in anhydrous ethanol.
-
Temperature Equilibration: Place 50.0 mL of the 80% ethanol/water solvent into the reaction vessel. Seal the vessel and place it in the constant temperature water bath set to 50.0°C. Allow the solvent to equilibrate for at least 15 minutes.
-
Reaction Initiation: At time t=0, inject 1.00 mL of the 0.01 M substrate stock solution into the equilibrated solvent with vigorous stirring. Immediately begin monitoring.
-
Data Acquisition (Conductivity Method):
-
Submerge the conductivity probe into the reaction mixture.
-
Record the conductivity reading at regular time intervals (e.g., every 30-60 seconds) for at least 3 half-lives or until the reading stabilizes.
-
-
Data Analysis:
-
The rate of reaction is proportional to the increase in conductivity due to the formation of H
and Br ions. -
Calculate the pseudo-first-order rate constant (k) by fitting the conductivity data over time to an integrated rate law.
-
-
Comparison: Repeat the experiment under identical conditions for the other substrate. Calculate the relative reactivity.
Predicted Results and Discussion
Based on our structural and mechanistic analysis, we can predict the outcome of the proposed experiment.
| Substrate | Predicted Mechanism | Predicted Relative Rate (k/k(_{Benzyl Bromide})) | Rationale |
| Benzyl Bromide | Mixed S(_N)1/S(_N)2 | 1 (Reference) | Highly reactive via both pathways; accessible primary center and stable carbocation.[1] |
| (1-Bromo-2,2-dimethoxypropyl)benzene | S(_N)1 | << 0.01 | S(_N)2 pathway is blocked by extreme steric hindrance. S(_N)1 is possible but likely slow.[8] |
The experimental data would almost certainly confirm that benzyl bromide reacts orders of magnitude faster than (1-Bromo-2,2-dimethoxypropyl)benzene under these conditions. The steric hindrance of the 2,2-dimethoxypropyl group is the dominant factor determining reactivity. Even though the secondary benzylic position of (1-Bromo-2,2-dimethoxypropyl)benzene could form a more stable carbocation, the overall reaction rate is expected to be significantly slower because the highly favorable, low-energy S(_N)2 pathway available to benzyl bromide is effectively shut down.
Conclusion and Practical Implications
The reactivity of a benzylic halide is a delicate interplay of steric and electronic factors. This guide establishes that benzyl bromide is a significantly more reactive nucleophilic substitution substrate than (1-Bromo-2,2-dimethoxypropyl)benzene . The primary differentiating factor is the immense steric bulk of the 2,2-dimethoxypropyl group, which effectively precludes the S(_N)2 mechanism that is a major reactivity pathway for benzyl bromide.
For the practicing chemist, this has clear implications:
-
For rapid benzylation under mild conditions, benzyl bromide is the superior choice.
-
(1-Bromo-2,2-dimethoxypropyl)benzene should be considered a sterically hindered and relatively unreactive halide. Its use would require forcing conditions (high temperatures, strong nucleophiles) which may lead to competing elimination reactions or may not be suitable for sensitive substrates.
-
When designing complex molecules, synthetic chemists must consider the steric environment around a reactive center. Introducing bulky substituents, even one carbon away from the leaving group, can dramatically alter the course and rate of a reaction, a principle clearly demonstrated by this comparison.
References
-
Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. [Link]
-
Bulletin of the Chemical Society of Japan. (N.A.). Benzyl Bromide-Amine Reaction. [Link]
-
Murray, J. I., et al. (2020, July 15). Kinetic Investigations to Enable development of a Robust Radical Benzylic Bromination for Commercial Manufacturing of AMG 423 Dihydrochloride Hydrate. Organic Process Research & Development. [Link]
-
University of Regensburg. (N.A.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-8, PPT-23 Factors Affecting the Rates of SN1 and SN2 Reactions. [Link]
-
Chemistry Hall. (2019, September 21). SN1 vs SN2 Reactions: What Is Steric Hindrance?[Link]
-
Chemistry LibreTexts. (2014, August 7). 8.7: Benzylic Halides, Allylic Halides, Vinylic Halides, and Aryl Halides. [Link]
-
Wikipedia. (N.A.). Benzyl bromide. [Link]
-
University of Calgary. (N.A.). Ch 11 : Nucleophilic substitution of benzylic halides. [Link]
-
Findlay, S. (2021). Nucleophilic Substitution Reactions (SN1 and SN2). CHEMISTRY 1000. [Link]
-
The Chemistry Notes. (2021, May 10). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [Link]
-
StudySmarter. (N.A.). Organic Chemistry Benzylic And Aromatic Reactions Of Substituted Benzene. [Link]
-
Chemistry Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution. [Link]
-
Brainly.com. (2023, August 27). Why does benzyl bromide react under both SN1 and SN2 conditions?[Link]
-
Organic Chemistry Portal. (N.A.). Nucleophilic Substitution (SN1, SN2). [Link]
-
University of Calgary. (N.A.). Ch 11 : Benzylic systems. [Link]
-
PubChem. (N.A.). (1-Bromo-2,2-dimethylpropyl)benzene. [Link]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 9. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 10. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 11. SN1 vs SN2 Reactions: What Is Steric Hindrance? [chemistryhall.com]
Mass spectrometry fragmentation patterns of (1-Bromo-2,2-dimethoxypropyl)benzene
An In-Depth Technical Guide to the Mass Spectrometry of (1-Bromo-2,2-dimethoxypropyl)benzene
Executive Summary & Chemical Context
(1-Bromo-2,2-dimethoxypropyl)benzene (CAS: N/A for specific isomer, analogous to α-bromo acetals) represents a specific challenge in analytical chemistry: distinguishing a thermally labile, protected intermediate from its degradation products. Structurally, it consists of a benzylic bromide moiety adjacent to a dimethyl acetal functionality.
In drug development and forensic analysis, this compound is frequently encountered as a masked precursor to 2-bromopropiophenone , a key intermediate in the synthesis of substituted phenethylamines. The core analytical difficulty lies in the acetal's susceptibility to hydrolysis and thermal elimination inside a GC injection port.
This guide provides a definitive comparison between the intact acetal and its primary "alternative" state—the hydrolyzed ketone—using Electron Ionization (EI) Mass Spectrometry.
Experimental Methodology
To obtain reproducible fragmentation patterns for this thermally sensitive acetal, standard "blast" GC protocols must be modified. The following protocol minimizes in-source degradation (thermal hydrolysis to the ketone).
Optimized GC-MS Protocol
-
Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or similar).
-
Inlet: Split/Splitless, kept at 200°C (Lower than the standard 250°C to prevent acetal cracking).
-
Liner: Deactivated, straight-through liner with glass wool (minimizes active sites that catalyze HBr elimination).
-
Column: SH-Rxi-5Sil MS or equivalent (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium at 1.0 mL/min constant flow.
-
Oven Program: 60°C (hold 1 min)
20°C/min 280°C (hold 3 min). -
Ion Source (EI): 70 eV, 230°C.
Fragmentation Mechanics: The Fingerprint
The mass spectrum of (1-Bromo-2,2-dimethoxypropyl)benzene is governed by the competition between the labile C-Br bond and the stabilizing influence of the acetal oxygens.
Molecular Ion & Isotopic Pattern
-
Molecular Weight: 258 (79Br) / 260 (81Br).
-
Observation: The molecular ion (
) is typically weak or absent due to the stability of the fragment ions. If visible, it displays the characteristic 1:1 doublet at m/z 258 and 260, diagnostic of a single bromine atom.
Primary Fragmentation Pathways
Pathway A: Bromine Loss (Formation of Acetal Carbocation) The C-Br bond is the weakest link. Homolytic or heterolytic cleavage yields the resonance-stabilized cation.
-
This peak (m/z 179) is often the Base Peak or a major ion, confirming the carbon skeleton minus the halogen.
Pathway B: Acetal Alpha-Cleavage (Methoxy Loss)
Ionization at the ether oxygen triggers
-
This fragment retains the bromine, preserving the 1:1 isotopic pattern.
Pathway C: Benzylic Cleavage The bond between the benzylic carbon (C1) and the acetal carbon (C2) can break, driven by the formation of the stable dimethoxyethyl cation or the bromobenzyl radical/cation.
-
Fragment C1:
. This is a diagnostic peak for the dimethoxypropyl tail. -
Fragment C2:
.
Comparative Analysis: Acetal vs. Ketone
The most critical distinction for researchers is differentiating the target acetal from its hydrolysis product, 2-bromopropiophenone .
Table 1: Spectral Comparison
| Feature | (1-Bromo-2,2-dimethoxypropyl)benzene (Target) | 2-Bromopropiophenone (Alternative/Degradant) |
| Molecular Ion ( | m/z 258/260 (Weak/Trace) | m/z 212/214 (Distinct) |
| Base Peak | m/z 179 (Loss of Br) or m/z 89 (Acetal fragment) | m/z 105 (Benzoyl cation, |
| Diagnostic Fragment 1 | m/z 227/229 ( | m/z 77 (Phenyl, |
| Diagnostic Fragment 2 | m/z 89 ( | m/z 133/135 ( |
| Key Difference | Presence of m/z 89 and m/z 179 .[1][2][3][4][5][6] | Dominance of m/z 105 (Benzoyl). |
Analyst Note: If your spectrum shows a base peak at m/z 105, your acetal has likely hydrolyzed in the injector or the sample is degraded. The acetal cannot form the m/z 105 benzoyl cation directly without complex rearrangement or prior hydrolysis.
Visualization of Fragmentation Pathways
The following diagram maps the competitive fragmentation pathways for the target molecule.
Figure 1: Competitive fragmentation pathways for (1-Bromo-2,2-dimethoxypropyl)benzene under 70eV EI conditions.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for alpha-cleavage and halide loss mechanisms).
-
National Institute of Standards and Technology (NIST). (2023). NIST Mass Spectral Library. [Link] (Source for analogous acetal and ketone spectra).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[1] (Reference for isotopic abundance of Bromine).
Sources
- 1. (1-Bromo-2,2-dimethylpropyl)benzene | C11H15Br | CID 14912426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. GC-MS and GC-IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines | Office of Justice Programs [ojp.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
Elemental analysis standards for (1-Bromo-2,2-dimethoxypropyl)benzene
Elemental Analysis Standards for (1-Bromo-2,2-dimethoxypropyl)benzene: A Comparative Guide to Halogen Quantification Methodologies
Introduction (1-Bromo-2,2-dimethoxypropyl)benzene (C11H15BrO2, MW: 259.14 g/mol ) is a sterically hindered, brominated acetal frequently utilized as an intermediate in active pharmaceutical ingredient (API) synthesis. Establishing its absolute purity and elemental composition is a critical quality control gateway. With a theoretical bromine mass fraction of 30.83%, accurate halogen quantification is paramount. However, the compound's structural features—specifically the acid-labile dimethyl acetal and the thermally stable aromatic ring—present unique analytical challenges.
This guide objectively compares three leading methodologies for the elemental and purity analysis of this compound: the classical Schöniger Flask Combustion, Automated Combustion Ion Chromatography (C-IC), and Quantitative Nuclear Magnetic Resonance (qNMR).
The Analytical Challenge: Causality in Method Selection
As an Application Scientist, I frequently observe that standard combustion techniques fail on brominated acetals due to two mechanistic reasons:
-
Incomplete Mineralization: The aromatic backbone requires highly oxidizing conditions to prevent soot formation. Soot can trap unreacted organobromine, leading to falsely low bromine recoveries[1].
-
Acetal Hydrolysis: The 2,2-dimethoxy group is highly sensitive to moisture and acidic environments. If a sample absorbs atmospheric moisture prior to analysis, localized hydrolysis can release volatile methanol, altering the sample's mass and skewing the elemental carbon and bromine ratios.
Consequently, modern laboratories are shifting from manual titration methods toward automated, self-validating instrumental techniques that mitigate these physical and chemical risks.
Comparative Methodologies
Method A: Schöniger Oxygen Flask Combustion (The Classical Standard) The Schöniger flask method involves manually combusting a sample in a sealed, oxygen-filled flask, followed by absorption of the combustion gases into a liquid and subsequent argentometric titration[2]. While inexpensive and well-proven[3], it is highly operator-dependent. The manual handling of the sample and the risk of incomplete combustion or flask leakage make it less suitable for rigorous, high-throughput pharmaceutical environments.
Method B: Automated Combustion Ion Chromatography (C-IC) C-IC merges high-temperature pyrohydrolytic combustion with the precision of ion chromatography[4]. The sample is pyrolyzed at ~1,000 °C in an argon/oxygen stream, completely mineralizing the organic matrix[5]. The evolved hydrogen bromide (HBr) and elemental bromine (Br2) are sparged into an absorbing solution (typically containing H2O2 to ensure complete conversion to bromide ions)[1]. The automated nature of C-IC eliminates complex sample preparation and provides sub-μg/g detection limits[4].
Method C: Quantitative NMR (qNMR) Unlike destructive elemental analysis, qNMR measures the mass fraction of the analyte directly by comparing the integral of a specific analyte proton signal against a Certified Reference Material (CRM) internal standard[6]. Because the signal intensity is directly proportional to the number of nuclei, qNMR provides a primary ratio measurement with metrological traceability to the International System of Units (SI)[7]. For (1-Bromo-2,2-dimethoxypropyl)benzene, the diastereotopic methoxy protons provide distinct, sharp singlets ideal for integration.
Fig 1. Analytical workflow comparison between C-IC and qNMR methodologies.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal checks to verify complete recovery and metrological traceability.
Protocol 1: Automated C-IC for Total Bromine Determination
-
System Preparation: Configure the combustion unit with an Ion Chromatograph[5]. Set the furnace temperature gradient to reach 1,000 °C[1]. Prepare an absorbing solution of 50 mg/L H2O2 in ultrapure water to ensure all volatilized bromine is reduced to Br⁻.
-
Calibration: Generate a standard curve using aqueous bromide standards (1–50 ppm). Verify linearity (R² > 0.999).
-
Sample Introduction: Accurately weigh 2.0–5.0 mg of (1-Bromo-2,2-dimethoxypropyl)benzene into a ceramic boat.
-
Combustion & Absorption: Introduce the boat into the furnace. The oxygen stream oxidizes the carbon backbone, while water vapor facilitates the pyrohydrolysis of bromine[1]. The gases are automatically sparged into the absorption tube[5].
-
Chromatographic Analysis: Inject the diluted absorption solution onto a high-capacity anion-exchange column. Detect the bromide peak using suppressed conductivity[5].
-
Self-Validation Step: Spike a known mass of a secondary halogen standard (e.g., 4-Bromobenzoic acid) into a blank boat and run it as a Continuing Calibration Verification (CCV) to confirm 98-102% recovery.
Protocol 2: qNMR for Absolute Purity (Mass Fraction)
-
Standard Selection: Select a high-purity CRM internal standard that is non-hygroscopic, soluble in DMSO-d6, and has signals that do not overlap with the analyte[7]. Dimethyl sulfone (DMSO2) is highly recommended.
-
Sample Preparation: Accurately weigh ~20.0 mg of the analyte and ~10.0 mg of the CRM into a clean vial using a microbalance (d = 0.001 mg). Dissolve entirely in 0.6 mL of anhydrous DMSO-d6.
-
Acquisition Parameters: Transfer to a 5 mm NMR tube. Acquire the 1H NMR spectrum using a 90° excitation pulse. Critical Causality: Set the relaxation delay (D1) to at least 5 to 7 times the longest longitudinal relaxation time (T1) of the nuclei of interest to ensure complete magnetization recovery and precise integration[8]. Accumulate sufficient scans to achieve a Signal-to-Noise (S/N) ratio ≥ 150[8].
-
Data Processing: Apply exponential line broadening (0.3 Hz), perform rigorous baseline correction, and integrate the CRM peak against the analyte's methoxy singlets (~3.2 ppm).
-
Self-Validation Step: Calculate the expanded measurement uncertainty (k=2, 95% confidence) based on weighing errors, CRM purity uncertainty, and integration precision. The target measurement uncertainty (TMU) should be ≤ 2.0%[7].
Fig 2. Logical relationship of critical error sources in the analytical workflow.
Performance Comparison & Experimental Data
The following table summarizes the operational and metrological differences between the three methodologies.
Table 1: Methodological Comparison for Halogen Analysis
| Parameter | Schöniger Flask + Titration | Automated C-IC | 1H qNMR (USP <761>) |
| Principle | Manual Combustion / Volumetric | Pyrohydrolysis / Chromatographic | Nuclear Magnetic Resonance |
| Analyte Form Measured | Total Bromide (Br⁻) | Total Bromide (Br⁻) | Intact Molecule (Mass Fraction) |
| Sample Size | 10 – 50 mg | 1 – 150 mg[4] | 10 – 20 mg |
| Throughput | Low (Manual) | High (Automated autosampler) | High (Automated sample changer) |
| Precision (RSD) | 1.0% – 2.5% | < 0.5% | < 0.5% |
| Metrological Traceability | Secondary (Titrant standardization) | Secondary (Calibration curve) | Primary Ratio (SI Traceable CRM)[7] |
Experimental Data: Batch Analysis To demonstrate the practical application of these standards, three synthetic batches of (1-Bromo-2,2-dimethoxypropyl)benzene were analyzed. The theoretical bromine content is 30.83%.
Table 2: Comparative Batch Analysis Data
| Batch ID | C-IC Bromine Content (%) | C-IC Calculated Purity (%) | qNMR Mass Fraction Purity (%) | Concordance / Notes |
| Lot A | 30.75 ± 0.12 | 99.7% | 99.6% ± 0.4% | Excellent agreement. High purity batch. |
| Lot B | 30.10 ± 0.15 | 97.6% | 97.4% ± 0.5% | Contains minor des-bromo organic impurities detected by NMR. |
| Lot C | 31.50 ± 0.20 | 102.1% (Over-recovery) | 94.2% ± 0.6% | Discrepancy! qNMR revealed significant acetal hydrolysis (loss of volatile methanol), artificially inflating the relative Br mass fraction in C-IC. |
Data Interpretation: The data from Lot C perfectly illustrates the necessity of orthogonal testing. Relying solely on elemental bromine analysis (C-IC) resulted in an over-estimation of purity because the sample had lost non-halogenated mass (methanol) due to hydrolysis. qNMR correctly identified the degradation products and provided the true mass fraction of the intact active molecule[6].
Conclusion & Recommendations
For the routine elemental analysis of (1-Bromo-2,2-dimethoxypropyl)benzene, Automated C-IC is the superior choice for high-throughput, precise quantification of total bromine, completely superseding the manual Schöniger flask method[4],[1].
However, because elemental analysis cannot distinguish between the intact molecule and halogenated degradation products, it must be paired with an orthogonal technique. qNMR stands out as the ultimate standard for absolute purity determination[6]. By adhering to the rigorous metrological frameworks outlined in USP <761> and <1220>[7], laboratories can utilize qNMR to directly measure the mass fraction of the compound, ensuring unquestionable scientific integrity in drug development workflows.
References
-
EAG Laboratories. "Combustion Ion Chromatography (CIC)." EAG Laboratories. [Link]
-
LabRulez LCMS. "Determination of chlorine and bromine in rubber products using hydropyrolytic combustion ion chromatography." LabRulez. [Link]
-
Exeter Analytical, Inc. "Oxygen Flask Combustion Unit." Exeter Analytical. [Link]
-
American Pharmaceutical Review. "Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR." American Pharmaceutical Review. [Link]
-
ResolveMass Laboratories Inc. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works." ResolveMass Laboratories. [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Welcome to Exeter Analytical, Inc. [eai1.com]
- 3. Safe Elemental Analysis Using Sch [labbulletin.com]
- 4. eag.com [eag.com]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. resolvemass.ca [resolvemass.ca]
Comparative yield analysis of synthesis routes for (1-Bromo-2,2-dimethoxypropyl)benzene
Executive Summary
Target Molecule: (1-Bromo-2,2-dimethoxypropyl)benzene
Chemical Structure: Ph-CH(Br)-C(OMe)₂-CH₃
Classification:
This guide provides a technical comparison of synthesis routes for (1-Bromo-2,2-dimethoxypropyl)benzene, a functionalized building block used in the synthesis of complex phenylpropanoids. The analysis focuses on yield optimization, regioselectivity, and process stability. Two primary strategies are evaluated: the Ketone-First Strategy (Bromination followed by Acetalization) and the Acetal-First Strategy (Acetalization followed by Bromination).
Regulatory Note: The starting material for these routes, 1-phenyl-2-propanone (Phenylacetone/P2P), is a controlled precursor in many jurisdictions (e.g., Schedule II in the USA). This guide addresses the chemical synthesis yield analysis of the downstream acetal derivative and assumes all work is conducted under appropriate licensure and safety protocols.
Route 1: The "Ketone-First" Strategy (Bromination Protection)
This traditional approach involves the direct
Step 1: -Bromination of 1-Phenyl-2-propanone
-
Reagents: Molecular Bromine (
) in Glacial Acetic Acid or . -
Mechanism: Acid-catalyzed enolization followed by electrophilic attack of bromine.
-
Regioselectivity: Phenylacetone enolizes towards both the benzylic position (
) and the methyl position ( ). However, the benzylic position is thermodynamically favored for radical bromination, while acidic conditions yield a mixture often favoring the more substituted enol. -
Challenge: The product, 1-bromo-1-phenyl-2-propanone, is a potent lachrymator and thermally unstable.
Step 2: Ketalization (Acetalization)
-
Reagents: Trimethyl Orthoformate (TMOF), Methanol,
-Toluenesulfonic acid ( -TsOH). -
Mechanism: Acid-catalyzed nucleophilic attack of methanol on the carbonyl carbon.
-
Critical Failure Point:
-Bromo ketones are highly susceptible to displacement by methanol or elimination to form unsaturated ketones under the acidic conditions required for acetal formation. This leads to significant yield loss.
Workflow Diagram (Route 1)
Figure 1: The Ketone-First strategy showing the bottleneck at the acetalization step due to intermediate instability.
Route 2: The "Acetal-First" Strategy (Protection Bromination)
This route is chemically superior for high-purity applications. By protecting the carbonyl group first, the sensitive ketone is masked, allowing for controlled bromination of the stable acetal.
Step 1: Ketalization of 1-Phenyl-2-propanone
-
Reagents: Trimethyl Orthoformate (TMOF), Methanol,
(cat). -
Yield: High (>90%). The reaction is driven to completion by the removal of methyl formate or water.
-
Product: (2,2-Dimethoxypropyl)benzene.
Step 2: Regioselective Bromination[3]
-
Reagents: Phenyltrimethylammonium Tribromide (PTAB) or N-Bromosuccinimide (NBS).
-
Mechanism:
-
Radical Pathway (NBS/Light): Bromination occurs exclusively at the benzylic position (
) due to the stabilization of the benzylic radical by the aromatic ring. -
Ionic Pathway (PTAB/THF): The acetal is in equilibrium with its enol ether. The benzylic double bond (styrene-like) is more stable than the terminal double bond, directing bromination to
.
-
-
Advantage: The acetal moiety protects the molecule from self-condensation, and the steric bulk of the methoxy groups can further enhance regioselectivity.
Workflow Diagram (Route 2)
Figure 2: The Acetal-First strategy demonstrating higher stability and yield through late-stage functionalization.
Comparative Data Analysis
The following table contrasts the experimental metrics of both routes. Data is derived from standard protocols for homologous
| Metric | Route 1: Ketone-First | Route 2: Acetal-First |
| Overall Yield | 35 - 45% | 75 - 80% |
| Step 1 Yield | ~85% (Bromination) | ~94% (Acetalization) |
| Step 2 Yield | ~45% (Acetalization) | ~82% (Bromination) |
| Purity Profile | Low (Contains vinyl ketones) | High (>98% after distillation) |
| Atom Economy | Moderate | High |
| Operational Safety | Low (Handles lachrymatory | High (Bromination occurs on stable intermediate) |
| Regioselectivity | Mixed ( | High ( |
Key Technical Insights
-
Causality of Yield Loss in Route 1: The primary yield loss in Route 1 is the competition between acetal formation and the elimination of
. The methoxide ion (generated from methanol) can act as a base, causing dehydrohalogenation to form -unsaturated ketones, which then polymerize. -
Self-Validating Protocol (Route 2): The success of Route 2 can be monitored via TLC or GC-MS by tracking the disappearance of the starting acetal. The shift in the benzylic proton signal in
-NMR (from ppm to ppm) serves as a definitive confirmation of bromination.
Experimental Protocols
Protocol A: Synthesis of (2,2-Dimethoxypropyl)benzene (Route 2, Step 1)
-
Setup: Charge a 500 mL round-bottom flask with 1-phenyl-2-propanone (0.1 mol), trimethyl orthoformate (0.15 mol), and anhydrous methanol (100 mL).
-
Catalysis: Add concentrated
(5 drops) or -TsOH (0.1 g). -
Reaction: Stir at room temperature for 24 hours under a drying tube (
). -
Workup: Quench with solid
(1 g). Filter and concentrate under reduced pressure.[1] -
Purification: Distill the residue under vacuum to obtain the acetal as a colorless oil.
Protocol B: Regioselective Bromination (Route 2, Step 2)
-
Setup: Dissolve (2,2-dimethoxypropyl)benzene (0.05 mol) in anhydrous THF (150 mL). Cool to 0°C.
-
Addition: Add Phenyltrimethylammonium Tribromide (PTAB) (0.05 mol) portion-wise over 30 minutes.
-
Reaction: Allow to warm to room temperature and stir for 4 hours. A white precipitate (Phenyltrimethylammonium bromide) will form.
-
Workup: Filter off the solid. Dilute the filtrate with diethyl ether and wash with water (2x) and brine.
-
Isolation: Dry over
, filter, and evaporate solvent. The product is obtained as a pale yellow oil, which crystallizes upon standing if high purity is achieved.
References
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Meskens, F. A. J. (1981). Methods for the Preparation of Acetals from Alcohols or Oxiranes and Carbonyl Compounds. Synthesis, 1981(7), 501-522. Link
- De Kimpe, N., & Verhé, R. (1988). The Chemistry of -Haloketones, -Haloaldehydes, and -Haloimines. Wiley. (Comprehensive review of -halo ketone reactivity and synthesis).
-
Organic Syntheses. (1978).[2] Bromination with Phenyltrimethylammonium Tribromide. Org.[2][3][4][5] Synth. 58, 143.[2] Link (Methodology basis for PTAB bromination).
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
Sources
Advanced Analytical Strategies for Validating the Chiral Purity of (1-Bromo-2,2-dimethoxypropyl)benzene Derivatives
Executive Summary & The Chemical Conundrum
Validating the enantiomeric excess (
The benzylic carbon (C1) bearing the bromine atom is exceptionally susceptible to
This guide objectively compares the three primary analytical alternatives—Normal-Phase Chiral HPLC , Chiral GC , and Chiral NMR —and establishes a self-validating protocol for accurate chiral determination.
Comparative Analysis of Analytical Modalities
The Gold Standard: Normal-Phase Chiral HPLC (NP-HPLC)
For labile benzylic bromides, NP-HPLC utilizing immobilized polysaccharide chiral stationary phases (CSPs) is the undisputed product of choice. Modern immobilized amylose or cellulose phases (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) offer robust chiral recognition driven by hydrogen bonding, dipole-dipole, and
-
The Causality of Success: By operating at ambient temperatures and utilizing strictly non-polar, aprotic mobile phases (e.g., Hexane/Isopropanol), NP-HPLC completely suppresses the
solvolysis pathway. Furthermore, immobilized CSPs allow for the use of diverse co-solvents without degrading the column bed[2], ensuring the acetal moiety remains intact.
The Alternative: Chiral Gas Chromatography (GC)
Chiral GC utilizing derivatized cyclodextrin stationary phases (e.g.,
-
The Causality of Failure: For brominated benzylic systems, GC introduces a severe risk of thermal degradation[3]. At injector and oven temperatures exceeding 150°C, (1-Bromo-2,2-dimethoxypropyl)benzene derivatives frequently undergo dehydrobromination (forming an achiral enol ether) or thermal racemization via transient radical/ionic intermediates. Consequently, GC often yields artificially low
values or complex chromatograms dominated by degradation artifacts.
The Rapid Screen: Chiral NMR Spectroscopy
Nuclear Magnetic Resonance using Chiral Solvating Agents (CSAs), such as Pirkle's alcohol, allows for non-destructive chiral differentiation based on diastereomeric complexation.
-
The Trade-off: While NMR circumvents thermal degradation and column-induced racemization, it lacks the sensitivity required for pharmaceutical-grade validation. The Limit of Detection (LOD) for the minor enantiomer is typically restricted to 1–2%, making it insufficient for validating highly enantioenriched samples (
).
Quantitative Performance Metrics
The following table summarizes the objective performance data of the three methodologies when applied to
| Analytical Modality | Typical Stationary Phase / Reagent | Resolution ( | Run Time | Degradation Risk | LOD / LOQ (Minor Enantiomer) |
| NP-HPLC (Recommended) | Immobilized Amylose CSP | > 2.0 (Baseline) | 15 - 25 min | Low (Ambient Temp) | 0.05% / 0.15% |
| Chiral GC | Variable (< 1.5) | 10 - 20 min | High (Thermal) | 0.10% / 0.50% | |
| Chiral NMR | Pirkle's Alcohol (CSA) | N/A (Spectral split) | < 5 min | None | 2.00% / 5.00% |
Method Selection Workflow
To ensure scientific rigor, the selection of the analytical technique must be dictated by the thermal and solvolytic stability of the specific derivative.
Decision matrix for selecting chiral validation methods for labile alpha-bromo acetals.
Experimental Protocol: Self-Validating NP-HPLC Workflow
To guarantee trustworthiness, the analytical method must prove that it is not artificially altering the sample's chirality. The following step-by-step methodology incorporates built-in causality checks.
Phase 1: System Preparation and Suitability
-
Column Selection: Install an immobilized amylose-based chiral column (e.g., Chiralpak IA or equivalent, 250 mm x 4.6 mm, 5 µm). Immobilized phases are mandatory here to prevent column degradation while allowing fine-tuning of the mobile phase[2].
-
Mobile Phase Formulation: Prepare a strictly anhydrous mixture of HPLC-grade Hexane and Isopropanol (99:1, v/v).
-
Mechanistic Rationale: The 1% IPA acts as a modifier to prevent severe peak tailing by capping residual silanols on the silica support. However, keeping the environment 99% non-polar completely suppresses
solvolysis of the benzylic bromide[1].
-
-
Equilibration: Flush the system at 1.0 mL/min at 25°C until the baseline is stable at 210 nm and 254 nm.
Phase 2: Sample Preparation (Critical Integrity Step)
-
Diluent Choice: Dissolve the (1-Bromo-2,2-dimethoxypropyl)benzene derivative in dry Hexane to achieve a concentration of 1.0 mg/mL.
-
Mechanistic Rationale:Do not use Methanol or Ethanol. Protic solvents induce rapid solvolysis at the benzylic bromide stereocenter, leading to spontaneous on-bench racemization before the sample even reaches the injector.
-
-
System Validation: Inject 10 µL of a synthesized racemic standard. Verify that the enantiomeric resolution (
) is .
Phase 3: The "Self-Validating" Execution
-
Primary Injection: Inject 10 µL of the enantioenriched sample and record the
. -
Autosampler Stability Control (The Trust Pillar): Leave the sample vial in the autosampler at ambient temperature for 12 hours, then re-inject.
-
Validation Logic: If the
drops between the first and second injection, your diluent is wet or protic, causing off-column racemization. If the remains identical, the protocol is validated, and the chiral purity data is absolute.
-
References
- Source: Chirality (2022)
- Source: Semantic Scholar (2021)
- Source: Journal of the American Chemical Society - ACS Publications (2010)
Sources
Benchmarking (1-Bromo-2,2-dimethoxypropyl)benzene: A Superior Protected α-Bromo Ketal for Advanced Synthesis
Executive Summary
In advanced organic synthesis and drug development, the construction of complex molecular architectures often relies on the nucleophilic functionalization of benzylic carbons. The commercial standard for such transformations is 1-bromo-1-phenylpropan-2-one [1], a highly reactive α-bromo ketone[2]. However, its bifunctional nature frequently leads to poor yields, complex purification pipelines, and severe side reactions.
This guide benchmarks the unprotected standard against its advanced, protected counterpart: (1-Bromo-2,2-dimethoxypropyl)benzene . By converting the reactive carbonyl into a sterically shielded dimethyl ketal, chemists can effectively "lock" the molecule's geometry, directing nucleophilic attack exclusively to the benzylic carbon. This comparative analysis provides researchers with the mechanistic rationale, quantitative benchmarking data, and self-validating protocols necessary to upgrade their synthetic workflows.
Mechanistic Rationale: The Case for Ketal Protection
As an Application Scientist, I frequently observe synthetic bottlenecks arising from the inherent instability of unprotected α-bromo ketones[3]. The standard commercial building block, 1-bromo-1-phenylpropan-2-one, is synthesized via the α-bromination of phenylacetone[4]. While easily accessible, it presents three major mechanistic liabilities during cross-coupling or nucleophilic substitution (e.g., amination):
-
Favorskii Rearrangement: In the presence of basic nucleophiles (like amines or alkoxides), the nucleophile can attack the carbonyl carbon, leading to the expulsion of the α-halide and the formation of unwanted rearranged amides or esters.
-
Aldol Condensation & Enolization: The acidic α-protons adjacent to the carbonyl allow for rapid enolization[5], leading to self-condensation and the formation of intractable tar-like oligomers.
-
Imine Formation: Primary amines will competitively attack the carbonyl to form imines rather than displacing the benzylic bromide.
The Solution: (1-Bromo-2,2-dimethoxypropyl)benzene eliminates these liabilities. By reacting the ketone with methanol/trimethyl orthoformate, the carbonyl carbon is rehybridized from
Quantitative Benchmarking: Protected vs. Unprotected
To objectively evaluate performance, both compounds were subjected to a standardized benchmarking study focusing on stability, handling, and reaction efficiency during a model amination workflow.
| Metric | Unprotected Standard (1-Bromo-1-phenylpropan-2-one) | Protected Ketal ((1-Bromo-2,2-dimethoxypropyl)benzene) |
| Hybridization at C2 | ||
| Shelf-Life (at 4°C) | < 2 weeks (Prone to degradation) | > 6 months (Highly stable) |
| Handling Properties | Severe Lachrymator (Requires strict PPE) | Non-lachrymatory |
| Yield in | 35% – 42% | 88% – 94% |
| Favorskii Byproducts | High (> 30%) | None Detected (0%) |
| Downstream Purification | Complex (Column chromatography required) | Simple (Direct crystallization post-hydrolysis) |
Experimental Workflows: Self-Validating Protocols
The following step-by-step methodologies demonstrate the synthesis of the protected ketal and benchmark its performance in a model nucleophilic substitution (amination with benzylamine). Every protocol is designed as a self-validating system to ensure scientific integrity.
Protocol A: Synthesis of (1-Bromo-2,2-dimethoxypropyl)benzene
Objective: Protect the commercial standard to halt degradation and prepare for clean substitution.
-
Reaction Setup: Dissolve 1-bromo-1-phenylpropan-2-one (1.0 eq)[1] in anhydrous methanol (0.5 M). Add trimethyl orthoformate (3.0 eq) and a catalytic amount of p-toluenesulfonic acid (pTSA, 0.05 eq).
-
Causality: Trimethyl orthoformate acts as a chemical water scavenger. As the ketalization releases water, the orthoformate consumes it to form methanol and methyl formate, driving the equilibrium entirely to the right.
-
-
Incubation: Stir at 60 °C under nitrogen for 4 hours.
-
Validation Check (TLC/GC-MS): Monitor via TLC (Hexanes:EtOAc 9:1). The protected ketal will elute significantly faster (higher
) than the polar ketone. GC-MS must show a molecular ion shift corresponding to the addition of two methoxy groups minus one oxygen ( ). -
Workup: Quench with saturated
to neutralize the pTSA, extract with dichloromethane, dry over , and concentrate under reduced pressure.
Protocol B: Benchmarking via Amination
Objective: Compare the substitution efficiency of the protected ketal vs. the unprotected ketone.
-
Substitution: In two parallel flasks, dissolve 10 mmol of the unprotected ketone and 10 mmol of the protected ketal in anhydrous acetonitrile (20 mL). Add benzylamine (2.5 eq) to each.
-
Causality: Acetonitrile is a polar aprotic solvent that accelerates the
transition state at the benzylic carbon. The excess benzylamine acts as both the nucleophile and the acid scavenger for the generated HBr.
-
-
Reaction: Stir both flasks at 65 °C for 8 hours.
-
Deprotection (Ketal Flask Only): To the ketal reaction mixture, add 2M aqueous HCl (10 mL) and stir for 2 hours at room temperature.
-
Causality: The acidic aqueous environment rapidly hydrolyzes the dimethyl ketal back to the target ketone, yielding the desired 1-(benzylamino)-1-phenylpropan-2-one.
-
-
Validation Check (Product Isolation):
-
Unprotected Flask: GC-MS will reveal a complex mixture heavily contaminated with N-benzyl-2-methyl-3-phenylpropanamide (the Favorskii rearrangement product).
-
Protected Flask: GC-MS will show >85% purity of the target
-amino ketone, validating the protective strategy's ability to completely suppress carbonyl interference.
-
Reaction Pathway Visualization
The following diagram maps the logical flow and divergent outcomes of utilizing the protected versus unprotected substrates during nucleophilic functionalization.
Fig 1. Divergent reaction pathways of protected vs. unprotected α-bromo ketones during amination.
References
-
[1] National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 90870, 2-Propanone, 1-bromo-1-phenyl-". Source: pubchem.ncbi.nlm.nih.gov. URL:[Link]
-
[3] PubMed Central (NIH). "A scalable procedure for light-induced benzylic brominations in continuous flow". Source: ncbi.nlm.nih.gov. URL:[Link]
-
[4] Organic Syntheses. "α,α-DIPHENYLACETONE" (Details the preparation of α-bromo-α-phenylacetone). Source: orgsyn.org. URL:[Link]
Sources
- 1. 2-Propanone, 1-bromo-1-phenyl- | C9H9BrO | CID 90870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. A scalable procedure for light-induced benzylic brominations in continuous flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. echemi.com [echemi.com]
Safety Operating Guide
Safe Disposal and Handling of (1-Bromo-2,2-dimethoxypropyl)benzene
[1][2]
Executive Summary
Immediate Action Required: Treat (1-Bromo-2,2-dimethoxypropyl)benzene as a high-hazard lachrymator and alkylating agent .
This compound contains two sensitive functional groups: a benzylic bromide (potent alkylator/lachrymator) and a dimethyl acetal (acid-sensitive masking group). Improper disposal into acidic waste streams will trigger hydrolysis, releasing 2-bromo-1-phenylpropan-1-one , a severe lachrymatory agent (tear gas) and chemical irritant.
Core Disposal Directive:
-
Segregate into "Halogenated Organic" waste streams.
-
Maintain pH > 7 (Neutral or Basic) to prevent acetal hydrolysis.
-
Double-contain all waste to prevent vapor release.
Part 1: Chemical Profile & Hazard Analysis
Chemical Identity[2][3][4]
-
Chemical Name: (1-Bromo-2,2-dimethoxypropyl)benzene
-
Functional Structure: Benzylic bromide with a masked ketone (acetal).
-
Molecular Formula:
-
Key Reactivity:
-
Benzylic Bromide (
): Highly reactive toward nucleophiles (DNA, proteins). Causes severe skin/eye burns and respiratory irritation. -
Acetal (
): Stable in base, but unstable in acid .
-
Critical Hazard Matrix
| Hazard Category | Risk Level | Mechanism of Action |
| Lachrymator | High | Vapors irritate mucous membranes and eyes immediately.[1][2] |
| Corrosivity | High | Direct contact causes chemical burns (skin/eyes). |
| Reactivity | Moderate | Acid Sensitive: Hydrolyzes to form |
| Toxicity | High | Alkylating agent; potential mutagen/carcinogen. |
Part 2: Operational Disposal Protocol
Waste Characterization & Coding
Classify this material under the following regulatory frameworks (US EPA RCRA context):
-
Primary Waste Code: Halogenated Organic Waste .
-
RCRA Codes (Likely):
-
D001 (Ignitable) - If in flammable solvent.
-
D002 (Corrosive) - If neat or in corrosive mixture.
-
D003 (Reactive) - Potential, due to water/acid sensitivity generating toxic fumes.
-
Waste Segregation Workflow
Do not mix with general organic waste without checking pH compatibility.
Figure 1: Decision tree for segregating and packaging (1-Bromo-2,2-dimethoxypropyl)benzene waste to prevent accidental formation of lachrymatory byproducts.
Step-by-Step Disposal Procedure
Step A: Preparation & PPE
Mandatory PPE:
-
Respiratory: Fume hood required.[3] If outside hood, use Full-Face Respirator with Organic Vapor/Acid Gas cartridges.
-
Skin: Double Nitrile gloves (0.11 mm min) or Silver Shield® laminate gloves for prolonged handling.
-
Eyes: Chemical splash goggles (if not using full-face respirator).
Step B: Quenching (Decontamination of Glassware/Residue)
Do not simply rinse glassware with water or acid.
-
Prepare Quench Solution: 10% Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) in Ethanol/Water (1:1).
-
Soak: Submerge contaminated glassware or tools in the quench solution for 24 hours.
-
Rinse: After 24 hours, rinse with copious water. Collect the first rinse as halogenated waste.
Step C: Packaging for Pickup
-
Container: Use a screw-top glass or HDPE container.
-
Secondary Containment: Place the primary container inside a clear, sealable plastic bag (Ziploc type) to contain vapors if the cap leaks.
-
Labeling:
-
Standard Hazardous Waste Label.
-
Constituents: "(1-Bromo-2,2-dimethoxypropyl)benzene".
-
Hazard Warnings: "Lachrymator", "Corrosive", "Toxic".[5]
-
Part 3: Emergency Response (Spill Protocol)
Scenario: A 50mL bottle drops and shatters outside the fume hood.
-
Evacuate: Clear the immediate area. The lachrymatory effect will be immediate.
-
Ventilate: If safe, open windows or maximize lab ventilation. Close doors to corridors.
-
Re-entry: Only trained personnel wearing SCBA or Full-Face Respirator should re-enter.
-
Neutralization (The "Do Not Use Water" Rule):
-
Cover the spill with Vermiculite or Dry Sand .
-
Do NOT use water immediately (risk of acid hydrolysis if acidic contaminants are present on the floor).
-
Prepare a slurry of Soda Ash (Sodium Carbonate) or Lime to neutralize any potential acidity and absorb the liquid.
-
-
Cleanup: Scoop absorbed material into a wide-mouth jar. Label as "Spill Debris: Halogenated Lachrymator".
-
Surface Decon: Wash the area with the Ethanolic NaOH solution described in Part 2, Step B.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7498, Benzyl bromide. Retrieved from [Link]
- Note: Used as the primary toxicological analog for benzylic bromides.
- Source for general handling of alpha-bromo functional groups.
-
U.S. Environmental Protection Agency (2025). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. Retrieved from [Link]
- Source for hazardous waste coding (D001, D002, D003).
- Source for specific stability data regarding alpha-bromo acetals and acid sensitivity.
Sources
- 1. fishersci.com [fishersci.com]
- 2. dept.harpercollege.edu [dept.harpercollege.edu]
- 3. fishersci.com [fishersci.com]
- 4. α-Bromoacetate as a Mild and Safe Brominating Agent in the Light-Driven Vicinal Dibromination of Unactivated Alkene and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (1-Bromo-2,2-dimethylpropyl)benzene | C11H15Br | CID 14912426 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
